molecular formula C8H13NO B1367590 hexahydroindolizin-8(5H)-one CAS No. 2407-98-9

hexahydroindolizin-8(5H)-one

Cat. No.: B1367590
CAS No.: 2407-98-9
M. Wt: 139.19 g/mol
InChI Key: PVKISQBVVUHMDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hexahydroindolizin-8(5H)-one ( 2407-98-9) is a bicyclic organic compound with the molecular formula C8H13NO and a molecular weight of 139.20 g/mol . It serves as a versatile synthetic intermediate and core scaffold in organic chemistry and medicinal chemistry research. Compounds based on the indolizidine and tetrahydroindolizinone structures have demonstrated significant research value in biological assays. For instance, specific enantiomers of substituted tetrahydroindolizin-5-one analogs have shown potent, sub-micromolar cytotoxicity against cancer cell lines such as HCT-116 colon cancer, suggesting their utility in the development of novel anti-tumor agents . Furthermore, structurally related hexahydroindolizine alkaloids have been isolated from natural sources and evaluated for their anti-inflammatory properties, indicating the potential of this structural class in pharmacological probe development . The indolizidine skeleton is also a key target in synthetic methodology, with approaches including hetero Diels-Alder reactions being employed for its efficient construction . This product is handled and stored at 2-8°C . It is intended for research and development purposes only in a laboratory setting and is not for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3,5,6,7,8a-hexahydro-1H-indolizin-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO/c10-8-4-2-6-9-5-1-3-7(8)9/h7H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVKISQBVVUHMDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(=O)CCCN2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10547597
Record name Hexahydroindolizin-8(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10547597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2407-98-9
Record name Hexahydroindolizin-8(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10547597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of Hexahydroindolizin-8(5H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of hexahydroindolizin-8(5H)-one, a key heterocyclic scaffold of significant interest in medicinal chemistry and natural product synthesis. Drawing upon established synthetic methodologies and spectroscopic principles, this document serves as an in-depth resource for researchers and drug development professionals.

Introduction: The Significance of the Indolizidinone Core

This compound, a saturated bicyclic amine, belongs to the indolizidine alkaloid family. This structural motif is a cornerstone in a multitude of natural products exhibiting a wide array of biological activities. The inherent conformational rigidity and the presence of a stereogenic center at the bridgehead carbon make the indolizidinone core a valuable chiral building block in the synthesis of complex molecular architectures. Its utility as a synthetic intermediate in the preparation of potent enzyme inhibitors and other therapeutic agents underscores its importance in drug discovery and development. For instance, derivatives of the indolizidine core are found in compounds like swainsonine and castanospermine, which are known glycosidase inhibitors with potential applications in cancer and antiviral therapies.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is paramount for its effective handling, reaction optimization, and downstream applications.

PropertyValueSource
CAS Number 2407-98-9[1][2][3]
Molecular Formula C₈H₁₃NO[1][2][3]
Molecular Weight 139.19 g/mol [1]
IUPAC Name 2,3,5,6,7,8a-hexahydro-1H-indolizin-8-one[1]
Appearance Not explicitly stated in search results, likely a solid or oil.
Melting Point No experimental data found.
Boiling Point No experimental data found.
Solubility No explicit experimental data found, but likely soluble in common organic solvents.
Topological Polar Surface Area 20.3 Ų (Computed)[1]

Note: The absence of experimentally determined melting and boiling points in the available literature highlights a gap in the comprehensive characterization of this compound. Researchers are advised to determine these properties empirically.

Synthesis Strategies: Constructing the Bicyclic Core

The synthesis of the this compound scaffold can be achieved through several strategic approaches, primarily involving the formation of the five-membered ring onto a pre-existing piperidine core. The choice of synthetic route is often dictated by the desired stereochemistry and the availability of starting materials.

Intramolecular Cyclization Approaches

A prevalent strategy involves the intramolecular cyclization of a suitably functionalized piperidine derivative.

  • Dieckmann Cyclization: This classical approach utilizes an intramolecular condensation of a piperidine bearing ester and keto functionalities at appropriate positions to construct the five-membered ring. While effective, this method may require careful control of reaction conditions to avoid side reactions.[4]

  • Aza-Michael Addition: An intramolecular aza-Michael addition of a nitrogen nucleophile onto an α,β-unsaturated ketone or ester tethered to the piperidine ring is a powerful method for the diastereoselective synthesis of the indolizidinone core.[5][6] The stereochemical outcome is often influenced by the nature of the catalyst and the reaction conditions.

Catalytic Hydrogenation of Indolizine Precursors

The catalytic hydrogenation of partially or fully unsaturated indolizine precursors offers a direct route to the saturated this compound core.

  • Mechanism: This method typically involves the use of a heterogeneous catalyst, such as platinum(IV) oxide or palladium on carbon, under a hydrogen atmosphere. The reaction proceeds via the stepwise reduction of the double bonds in the indolizine ring system.[7][8][9] The choice of catalyst and reaction conditions (pressure, temperature, and solvent) is critical to achieve high yields and, in the case of chiral substrates, high diastereoselectivity.[10][11]

  • Experimental Protocol (General):

    • To a solution of the indolizine precursor in a suitable solvent (e.g., ethanol, ethyl acetate), the chosen catalyst (e.g., 10 mol% PtO₂) is added.

    • The reaction mixture is then subjected to a hydrogen atmosphere (typically 1-50 atm) in a pressure vessel.

    • The reaction is stirred at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or GC-MS).

    • Upon completion, the catalyst is removed by filtration through a pad of celite, and the solvent is evaporated under reduced pressure to yield the crude product.

    • Purification is typically achieved by column chromatography on silica gel.

G Indolizine Indolizine Precursor H2_Catalyst H₂ / Catalyst (e.g., PtO₂, Pd/C) Indolizine->H2_Catalyst Indolizidinone This compound H2_Catalyst->Indolizidinone

Caption: Catalytic hydrogenation of an indolizine precursor.

Spectroscopic Characterization

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be complex due to the presence of multiple chiral centers and the rigid bicyclic structure, leading to diastereotopic protons.

  • Expected Chemical Shifts:

    • Aliphatic Protons (CH₂, CH): A series of overlapping multiplets are anticipated in the range of δ 1.5-3.5 ppm. The protons adjacent to the nitrogen atom and the carbonyl group will be deshielded and appear at the lower field end of this range.

    • Bridgehead Proton (C8a-H): This proton is expected to appear as a multiplet, with its chemical shift influenced by the stereochemistry of the ring fusion.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide key information on the number of distinct carbon environments.

  • Expected Chemical Shifts:

    • Carbonyl Carbon (C=O): A characteristic downfield signal is expected in the range of δ 170-180 ppm.

    • Aliphatic Carbons (CH₂, CH): Signals for the saturated carbons will appear in the upfield region, typically between δ 20-60 ppm. The carbons directly attached to the nitrogen atom will be shifted downfield within this range.

Infrared (IR) Spectroscopy

The IR spectrum is a powerful tool for identifying the key functional groups present in the molecule.

  • Key Absorption Bands:

    • C=O Stretch (Amide): A strong, sharp absorption band is expected in the region of 1650-1680 cm⁻¹. This is a highly characteristic peak for the lactam functionality.

    • C-H Stretch (Aliphatic): Multiple bands will be observed in the 2850-3000 cm⁻¹ region, corresponding to the stretching vibrations of the C-H bonds in the saturated rings.

    • C-N Stretch: A medium to weak absorption may be present in the fingerprint region (around 1000-1200 cm⁻¹) corresponding to the C-N bond stretching.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

  • Expected Fragmentation:

    • Molecular Ion (M⁺): The molecular ion peak should be observed at m/z = 139.

    • Alpha-Cleavage: Fragmentation adjacent to the nitrogen atom is a common pathway for amines, leading to the loss of alkyl radicals.

    • Loss of CO: Cleavage of the carbonyl group can result in a fragment corresponding to the loss of carbon monoxide (28 Da).

Chemical Reactivity

The chemical reactivity of this compound is primarily dictated by the lactam (cyclic amide) functionality and the potential for reactions at the α-carbon to the carbonyl group.

Reduction of the Lactam

The amide carbonyl can be reduced to the corresponding amine using powerful reducing agents such as lithium aluminum hydride (LiAlH₄). This reaction provides access to the fully saturated indolizidine core, a common scaffold in many alkaloids.

G Indolizidinone This compound LiAlH4 1. LiAlH₄ 2. H₂O Indolizidinone->LiAlH4 Indolizidine Octahydroindolizine LiAlH4->Indolizidine

Caption: Reduction of the lactam to the corresponding amine.

α-Functionalization

The protons on the carbon atom alpha to the carbonyl group (C-7) are acidic and can be removed by a strong base to form an enolate. This enolate can then react with various electrophiles, allowing for the introduction of functional groups at this position. This strategy is crucial for the synthesis of substituted indolizidinone derivatives.

Applications in Drug Development and Natural Product Synthesis

This compound and its derivatives are valuable intermediates in the synthesis of a wide range of biologically active molecules.

  • Precursor to Alkaloids: The indolizidinone core is a key structural element in numerous alkaloids isolated from various natural sources, including plants and amphibians.[7][12][13][14][15][16] Synthetic routes proceeding through this compound provide access to these complex natural products and their analogues for biological evaluation. For example, it serves as a key intermediate in the synthesis of 5,8-disubstituted indolizidines.[4]

  • Scaffold for Medicinal Chemistry: The rigid bicyclic structure of the indolizidinone scaffold makes it an attractive template for the design of novel therapeutic agents. By introducing various substituents at different positions, libraries of compounds can be synthesized and screened for a wide range of biological activities, including enzyme inhibition and receptor modulation.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust or vapors. Handle in a well-ventilated area, preferably in a fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a pivotal molecular scaffold with significant potential in organic synthesis, particularly in the fields of natural product chemistry and drug discovery. While a comprehensive experimental dataset for this specific compound is somewhat limited in the public domain, this guide has synthesized the available information and provided expert-driven insights into its physicochemical properties, synthesis, spectroscopic characterization, reactivity, and applications. Further research to fully elucidate its experimental properties and explore its synthetic utility is warranted and will undoubtedly contribute to the advancement of medicinal chemistry.

References

An In-Depth Technical Guide to the Structure Elucidation of Hexahydroindolizin-8(5H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Indolizidine Core and the Imperative of Structural Precision

The indolizidine alkaloid scaffold, a recurring motif in numerous natural products, presents a compelling landscape for drug discovery and development.[1] These bicyclic nitrogen-containing heterocycles exhibit a wide spectrum of biological activities, making them attractive templates for novel therapeutics. At the heart of harnessing their potential lies the unambiguous determination of their three-dimensional structure. This guide provides a comprehensive, in-depth exploration of the modern spectroscopic and analytical techniques required for the complete structure elucidation of a representative member of this class: hexahydroindolizin-8(5H)-one.

This document eschews a generic, templated approach. Instead, it is structured to mirror the logical workflow of a senior application scientist tasked with characterizing a novel, synthesized compound. We will delve into the causality behind experimental choices, emphasizing a self-validating system of protocols to ensure scientific integrity.

The Target Molecule: this compound

This compound, with the molecular formula C₈H₁₃NO, possesses a bicyclic lactam structure.[2] The elucidation of its structure is a non-trivial task, requiring a multi-faceted analytical approach to ascertain not only its atom-to-atom connectivity but also its relative and absolute stereochemistry.

PropertyValueSource
Molecular Formula C₈H₁₃NOPubChem[2]
Molecular Weight 139.19 g/mol PubChem[2]
IUPAC Name 2,3,5,6,7,8a-hexahydro-1H-indolizin-8-onePubChem[2]

A Strategic Workflow for Structure Elucidation

The process of elucidating the structure of a novel molecule like this compound is a systematic investigation. The following diagram illustrates a robust and logical workflow, commencing with foundational techniques and progressing to more sophisticated analyses for stereochemical determination.

structure_elucidation_workflow Workflow for this compound Structure Elucidation cluster_synthesis Synthesis & Purification cluster_initial_characterization Initial Characterization cluster_nmr NMR Spectroscopy cluster_stereochem Absolute Stereochemistry synthesis Synthesis of this compound Core purification Purification (e.g., Chromatography) synthesis->purification ms Mass Spectrometry (MS) - Molecular Weight - Elemental Composition purification->ms ir Infrared (IR) Spectroscopy - Functional Group Identification ms->ir nmr_1d 1D NMR (¹H, ¹³C) - Proton & Carbon Environments ir->nmr_1d nmr_2d 2D NMR (COSY, HSQC, HMBC) - Connectivity & Scaffolding nmr_1d->nmr_2d nmr_noe NOESY/ROESY - Relative Stereochemistry nmr_2d->nmr_noe ecd Electronic Circular Dichroism (ECD) - Absolute Configuration nmr_noe->ecd vcd Vibrational Circular Dichroism (VCD) - Complementary to ECD ecd->vcd nmr_connectivity Key 2D NMR Correlations for Connectivity H8a H-8a H1 H-1 H8a->H1 COSY C8a C-8a H8a->C8a HSQC H5 H-5 H6 H-6 H5->H6 COSY H5->C8a HMBC C5 C-5 H5->C5 HSQC C3 C-3 H5->C3 HMBC H7 H-7 H6->H7 COSY C8 C-8 (C=O) H7->C8 HMBC C7 C-7 H7->C7 HSQC H2 H-2 H1->H2 COSY H1->C8a HMBC C1 C-1 H1->C1 HSQC H3 H-3 H2->H3 COSY H3->C3 H3->C3 HSQC

References

The Cornerstone of Indolizidine Alkaloids: A Technical Guide to Hexahydroindolizin-8(5H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Hexahydroindolizin-8(5H)-one, a saturated bicyclic lactam, represents a pivotal scaffold in the realm of synthetic organic chemistry and medicinal chemistry. Its rigid, conformationally defined structure serves as a versatile building block for the synthesis of a wide array of indolizidine alkaloids and their analogs, many of which exhibit significant biological activity. This guide provides an in-depth exploration of its fundamental properties, synthesis, and applications, offering a technical resource for researchers engaged in the design and development of novel therapeutics.

Core Molecular Attributes

This compound is characterized by the following fundamental molecular properties:

PropertyValueSource
Molecular Formula C₈H₁₃NO[1][2][3]
Molecular Weight 139.19 g/mol [2]
Monoisotopic Mass 139.099714038 Da[2]
CAS Number 2407-98-9[1][2][3]
IUPAC Name 2,3,5,6,7,8a-hexahydro-1H-indolizin-8-one[2]

The indolizidine core, a fusion of a six-membered and a five-membered nitrogen-containing ring, is a privileged structure in numerous natural products. The carbonyl group at the 8-position in this compound introduces a key functional handle for further chemical transformations, making it an invaluable synthetic intermediate.

Synthesis and Chemical Reactivity

The synthesis of this compound and its derivatives is a subject of considerable interest, with various strategies developed to access this important scaffold. A common approach involves the cyclization of functionalized piperidine precursors. The reactivity of the ketone and the lactam functionalities allows for a diverse range of chemical modifications, enabling the construction of complex molecular architectures.

For instance, derivatives of hexahydroindolizin-5-one are key intermediates in the synthesis of 5,8-disubstituted indolizidines and deoxypumiliotoxin 251H.[4] The stereoselective synthesis of these derivatives often employs catalytic hydrogenation, where the stereochemical outcome is crucial for the biological activity of the final product.[4]

Spectroscopic Characterization

The structural elucidation of this compound and its derivatives relies heavily on modern spectroscopic techniques. While specific spectral data for the parent compound is not detailed in the provided search results, related structures such as hexahydroindolizin-5(1H)-one have been characterized by Mass Spectrometry (GC-MS) and Infrared (IR) Spectroscopy.[5] For any synthetic endeavor involving this scaffold, a thorough analysis using ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy is imperative for unambiguous structure confirmation.

Applications in Drug Discovery and Development

The significance of the hexahydroindolizinone core lies in its prevalence in a variety of biologically active natural products and synthetic compounds. The indolizidine alkaloid family, accessible from this scaffold, displays a broad spectrum of pharmacological activities.

One notable example is swainsonine, an indolizidine alkaloid that is a potent inhibitor of α-mannosidases.[6] Analogs of swainsonine, synthesized from indolizidin-5-one intermediates, are being investigated for their potential as anticancer agents.[6] The development of efficient synthetic routes to these core structures is therefore a critical aspect of advancing research in this area.

Furthermore, N-substituted isoindoline-1,3-dione derivatives, which share some structural similarities with the broader class of nitrogen-containing heterocyclic compounds, have demonstrated a wide array of biological properties, including antimicrobial, antitumor, antiviral, and anti-inflammatory activities.[7] This highlights the therapeutic potential of molecules built around such heterocyclic frameworks.

Experimental Workflow: A Generalized Synthetic Approach

The synthesis of substituted hexahydroindolizinones often involves a multi-step sequence. A generalized workflow for the synthesis of a substituted indolizidin-5-one is depicted below. This serves as a conceptual illustration of the synthetic logic that can be adapted for the synthesis of the 8-keto isomer.

G cluster_0 Starting Materials cluster_1 Key Transformation cluster_2 Intermediate cluster_3 Downstream Processing A Functionalized Piperidine Derivative B Cyclization Precursor A->B Functional Group Manipulation C Intramolecular Cyclization B->C Reaction Conditions (e.g., Base, Heat) D Hexahydroindolizinone Core C->D E Purification (e.g., Chromatography) D->E F Spectroscopic Characterization (NMR, MS, IR) E->F

Caption: Generalized workflow for the synthesis of a hexahydroindolizinone scaffold.

Conclusion

This compound is a molecule of significant strategic importance in synthetic and medicinal chemistry. Its well-defined structure and versatile chemical handles provide access to a rich diversity of indolizidine alkaloids and their analogs with promising therapeutic potential. A thorough understanding of its properties, synthesis, and reactivity is essential for researchers aiming to leverage this scaffold in the development of next-generation pharmaceuticals. Further exploration into stereoselective synthetic methodologies and the biological evaluation of novel derivatives will undoubtedly continue to be a fruitful area of scientific investigation.

References

A Technical Guide to Hexahydroindolizin-8(5H)-one: A Core Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hexahydroindolizin-8(5H)-one is a saturated bicyclic heterocyclic ketone that represents a foundational scaffold in medicinal chemistry. As a rigid, three-dimensional framework, the indolizine nucleus serves as a versatile starting point for the synthesis of complex molecules with diverse biological activities. This guide provides a comprehensive technical overview of this compound, beginning with a clarification of its formal IUPAC nomenclature and proceeding through its physicochemical properties, representative synthetic methodologies, and its significant applications as a key building block in the development of novel therapeutics. The content herein is structured to provide not just procedural details but also the underlying chemical logic, empowering researchers to leverage this valuable scaffold in their drug discovery programs.

Nomenclature and Structural Elucidation

A precise understanding of a molecule's identity begins with its formal name. While commonly referred to as this compound, the systematic and unambiguous name assigned by the International Union of Pure and Applied Chemistry (IUPAC) is 2,3,5,6,7,8a-hexahydro-1H-indolizin-8-one .[1][2] This nomenclature precisely defines the saturation level and the position of the ketone group within the fused ring system.

The core of the molecule is the indolizine system, a bicyclic aromatic structure composed of a fused pyridine and pyrrole ring, sharing a nitrogen atom at the bridgehead. In the case of this compound, this aromatic system is fully saturated (hexahydro-), resulting in a non-planar, conformationally restricted structure. The "(5H)" and "-8-one" designators specify the location of the carbonyl group at the 8th position.

Key Identifiers:

  • IUPAC Name: 2,3,5,6,7,8a-hexahydro-1H-indolizin-8-one[1]

  • Common Name: this compound[3][4]

  • CAS Number: 2407-98-9[1][2][3][4]

  • Molecular Formula: C₈H₁₃NO[1][2][3]

  • Synonyms: Hexahydro-indolizin-8-one, 8(5H)-Indolizinone, hexahydro-, octahydroindolizin-8-one[1][3][4]

Physicochemical Properties: Implications for Drug Design

The physicochemical profile of a molecule is critical for predicting its behavior in biological systems, influencing everything from solubility and membrane permeability to metabolic stability. The properties of this compound, summarized below, establish it as an attractive starting point for fragment-based and lead-oriented synthesis.

PropertyValueImplication in Drug Development
Molecular Weight 139.19 g/mol [1]Well within the range for Lipinski's Rule of Five, indicating good potential for oral bioavailability. It serves as a low-molecular-weight starting point for further elaboration.
XLogP3 0.7[1][5]This value suggests a balanced lipophilicity, favorable for achieving both aqueous solubility and the ability to cross cellular membranes.
Topological Polar Surface Area (TPSA) 20.3 Ų[1][5]A low TPSA is strongly correlated with good cell permeability and blood-brain barrier penetration, making this scaffold particularly interesting for CNS targets.
Hydrogen Bond Donors 0[1][5]The absence of donor groups can enhance membrane permeability. Functionalization is required to introduce specific hydrogen-bonding interactions with a target protein.
Hydrogen Bond Acceptors 2 (N and O atoms)[1][5]The nitrogen and oxygen atoms provide key points for directed hydrogen bonding, crucial for molecular recognition at a biological target.
Rotatable Bond Count 0[1][5]The rigid bicyclic structure reduces the entropic penalty upon binding to a target, which can lead to higher binding affinity. This conformational constraint is a highly desirable feature in rational drug design.

Synthesis of the Hexahydroindolizinone Core

The construction of the indolizine ring system is a well-established field in organic synthesis. Intramolecular cyclization reactions are among the most powerful strategies to generate this bicyclic scaffold. The following is a representative, field-proven protocol based on an intramolecular alkylation approach, which highlights the core logic of forming the second ring.

Conceptual Synthetic Workflow

The general strategy involves constructing a suitable piperidine-based precursor containing an electrophilic center and a nucleophilic nitrogen, which can then undergo intramolecular cyclization to form the fused 5-membered ring.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Cyclization & Final Product A Piperidine-2-ethanol B Activation of Hydroxyl Group (e.g., Tosylation) A->B C N-Alkylation with Ethyl 4-bromobutanoate B->C D Piperidine Precursor C->D E Intramolecular Dieckmann Condensation (Base-mediated) D->E Key Intermediate F Hydrolysis & Decarboxylation (Acidic workup) E->F G This compound F->G G cluster_0 Chemical Derivatization cluster_1 Potential Therapeutic Areas A This compound (Core Scaffold) B Reductive Amination A->B C Wittig Reaction A->C D Alpha-Functionalization A->D E Grignard Addition A->E F CNS Agents (Anxiolytics, Antipsychotics) B->F I Antiviral Agents C->I G Antimicrobial Agents D->G H Anti-inflammatory Agents E->H

References

A Comprehensive Technical Guide to Hexahydroindolizin-8(5H)-one (CAS No. 2407-98-9) for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The indolizidine alkaloid scaffold is a privileged structural motif found in a vast array of natural products exhibiting significant biological activities. These compounds have garnered substantial interest in medicinal chemistry and drug discovery due to their therapeutic potential. At the core of many complex indolizidine alkaloids lies the hexahydroindolizin-8(5H)-one moiety. This bicyclic lactam serves as a crucial and versatile synthetic intermediate, providing a robust framework for the construction of more elaborate molecules, including analogs of natural products like the cylindricines and lepadiformines.[1]

This technical guide offers an in-depth exploration of this compound, designed for researchers, scientists, and drug development professionals. We will delve into its fundamental properties, proven synthetic methodologies, characterization, and its strategic application as a building block in the development of novel therapeutic agents.

Chemical and Physical Properties

This compound is a saturated bicyclic amine derivative. Its unique stereochemical and electronic properties make it an ideal starting point for creating diverse chemical libraries. A summary of its key identifiers and computed properties is presented below.

IdentifierValueSource
CAS Number 2407-98-9[2][3][4]
IUPAC Name 2,3,5,6,7,8a-hexahydro-1H-indolizin-8-one[3][5]
Molecular Formula C₈H₁₃NO[2][3][5]
Molecular Weight 139.19 g/mol [3][5]
Canonical SMILES C1CC2C(=O)CCCN2C1[5]
InChI InChI=1S/C8H13NO/c10-8-4-2-6-9-5-1-3-7(8)9/h7H,1-6H2[4][5]
InChIKey PVKISQBVVUHMDY-UHFFFAOYSA-N[5]
Hydrogen Bond Acceptor Count 1[5]
Hydrogen Bond Donor Count 0[5]
Rotatable Bond Count 0[5]
Topological Polar Surface Area 20.3 Ų[5]

Synthesis and Methodologies

The construction of the indolizidinone core is a central theme in heterocyclic chemistry. Methodologies often focus on establishing the key aza-quaternary stereocenter and bicyclic ring system with high efficiency and stereocontrol.[1] Common strategies include transition metal-catalyzed cycloadditions, intramolecular aza-Michael reactions, and Dieckmann cyclizations.[1][6][7]

A foundational and reliable method for accessing the saturated this compound is through the catalytic hydrogenation of a corresponding unsaturated precursor, such as a dihydroindolizinone. This approach is advantageous due to its typically high yields, operational simplicity, and the commercial availability of catalysts.

Experimental Protocol: Catalytic Hydrogenation of a Dihydroindolizinone Precursor

This protocol describes a general procedure for the synthesis of this compound via the reduction of an unsaturated precursor. The choice of a platinum-based catalyst is often effective for the hydrogenation of aromatic and heteroaromatic systems, which can be challenging due to resonance stabilization.[8]

Causality: The use of a heterogeneous catalyst like Platinum on Carbon (Pt/C) provides a high surface area for the reaction to occur.[9] The reaction is performed under a hydrogen atmosphere, where H₂ adsorbs onto the catalyst surface, allowing for its stepwise addition across the double bond of the substrate. An acidic additive like p-toluenesulfonic acid can facilitate the reaction by protonating the substrate, disrupting aromaticity and making it more susceptible to reduction.[8] Ethyl acetate is chosen as the solvent for its ability to dissolve the substrate and its relative inertness under hydrogenation conditions.

Step-by-Step Methodology:

  • Reactor Setup: To a high-pressure hydrogenation vessel, add the unsaturated precursor, 2,3,5,6-tetrahydro-1H-indolizin-8-one (1.0 eq).

  • Catalyst Addition: Carefully add 10% Platinum on Carbon (Pt/C) (5-10 mol%) to the vessel under an inert atmosphere (e.g., nitrogen or argon).

  • Solvent Addition: Add anhydrous ethyl acetate to dissolve the substrate, typically to a concentration of 0.1 M.

  • Pressurization: Seal the vessel and purge it several times with hydrogen gas. Pressurize the reactor to the desired pressure (e.g., 50-100 psi).

  • Reaction: Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed.

  • Work-up: Carefully depressurize the vessel and purge with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the Pt/C catalyst. Wash the Celite® pad with additional ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to afford the pure this compound.

  • Characterization: Confirm the structure and purity of the final product using NMR spectroscopy, mass spectrometry, and IR spectroscopy.

G cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_product Product start 2,3,5,6-Tetrahydro-1H- indolizin-8-one reagents 1. H₂ (50-100 psi) 2. 10% Pt/C Catalyst 3. Ethyl Acetate (Solvent) 4. Room Temperature, 12-24h start->reagents Hydrogenation product This compound (CAS: 2407-98-9) reagents->product Reduction

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization

Unambiguous structural confirmation is paramount in synthesis. For this compound, a combination of spectroscopic techniques provides a complete picture of its atomic connectivity and stereochemistry.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton spectrum will show a series of complex multiplets in the aliphatic region (typically 1.5-3.5 ppm) corresponding to the various methylene (CH₂) groups of the saturated bicyclic system. The proton at the bridgehead carbon (C8a) will likely appear as a distinct multiplet.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will display a characteristic signal for the carbonyl carbon (C=O) in the range of 170-180 ppm. The remaining saturated carbon atoms will appear in the upfield region (20-60 ppm).

  • IR (Infrared) Spectroscopy: A strong absorption band between 1680-1720 cm⁻¹ is indicative of the amide carbonyl stretching vibration, a key functional group in the molecule. The absence of C=C stretching bands confirms the successful hydrogenation of the unsaturated precursor.

  • MS (Mass Spectrometry): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 139.19). High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition (C₈H₁₃NO).

Reactivity and Applications in Drug Development

This compound is not typically a final drug candidate but rather a foundational scaffold for derivatization. Its value lies in the predictable reactivity of its ketone functionality, which allows for the introduction of diverse substituents to explore structure-activity relationships (SAR).

The indolizidine core is considered a "privileged" structure in medicinal chemistry because it can interact with a wide range of biological targets. By modifying the core, researchers can develop compounds with potential applications as antimicrobial, anti-inflammatory, or anticancer agents.[10]

Key Derivatization Strategies:

  • Reduction of the Ketone: The carbonyl can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH₄). This introduces a new stereocenter and a hydrogen bond donor/acceptor, significantly altering the molecule's polarity and biological interactions.

  • Grignard/Organolithium Addition: Reaction with organometallic reagents allows for the introduction of various alkyl, aryl, or heterocyclic groups at the C8 position, creating a tertiary alcohol and expanding the chemical space.

  • Reductive Amination: The ketone can be converted into an amine via reaction with an amine source and a reducing agent. This is a powerful method for introducing nitrogen-containing functional groups and building more complex side chains.

  • Wittig Reaction: This reaction converts the ketone into an alkene, providing a handle for further functionalization, such as metathesis or Michael additions.[6]

The application of modern synthetic methods, such as "click chemistry," to derivatives of this scaffold can further accelerate the drug discovery process by enabling the rapid and efficient synthesis of large compound libraries.[11][12]

G cluster_derivatives Potential Derivatives for SAR Studies Core This compound (Ketone Scaffold) Alcohol C8-Hydroxy Derivative Core->Alcohol Reduction (e.g., NaBH₄) Alkyl_Aryl C8-Alkyl/Aryl Adduct Core->Alkyl_Aryl Grignard Addition (e.g., R-MgBr) Amine C8-Amino Derivative Core->Amine Reductive Amination (e.g., R₂NH, NaBH₃CN) Alkene C8-Exomethylene Derivative Core->Alkene Wittig Reaction (e.g., Ph₃P=CH₂)

Caption: Derivatization pathways from the core scaffold.

Conclusion

This compound (CAS No. 2407-98-9) is more than just a chemical compound; it is a strategic tool in the arsenal of medicinal chemists and drug discovery scientists. Its accessible synthesis, stable bicyclic structure, and versatile ketone functionality make it an invaluable starting point for the development of novel therapeutics. Understanding the synthesis, characterization, and reactivity of this core scaffold empowers researchers to rationally design and construct libraries of complex molecules with the potential to address a wide range of diseases. As synthetic methodologies continue to advance, the importance of foundational building blocks like this compound in expediting the journey from concept to clinical candidate will only continue to grow.

References

The Cornerstone of Indolizidine Alkaloids: A Technical Guide to Hexahydroindolizin-8(5H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unseen Architect in Alkaloid Synthesis

Within the intricate world of heterocyclic chemistry and natural product synthesis, certain molecular scaffolds serve as pivotal starting points for the construction of complex bioactive molecules. Hexahydroindolizin-8(5H)-one, a seemingly unassuming bicyclic ketone, is one such cornerstone. Its rigid framework and strategically placed functional group make it a highly valuable intermediate in the synthesis of a diverse array of indolizidine alkaloids, a class of compounds renowned for their significant biological activities.[1] This technical guide aims to provide a comprehensive overview of this compound, from its fundamental nomenclature and physicochemical properties to its critical role as a building block in the development of novel therapeutics. By understanding the nuances of this key intermediate, researchers can better strategize synthetic routes to access novel and potent indolizidine-based drug candidates.

Part 1: Nomenclature and Identification: A Multifaceted Identity

Precise communication in scientific research hinges on unambiguous molecular identification. This compound is known by several names and identifiers across chemical literature and databases, which can sometimes lead to confusion. A clear understanding of its nomenclature is therefore essential.

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC), is 2,3,5,6,7,8a-hexahydro-1H-indolizin-8-one .[2] This name precisely describes the bicyclic structure, the degree of saturation, and the position of the ketone functional group.

For practical laboratory use and procurement, the Chemical Abstracts Service (CAS) Registry Number provides a unique and unequivocal identifier. The CAS number for this compound is 2407-98-9 .[3]

In addition to its formal names, a variety of synonyms are frequently encountered in scientific publications and chemical supplier catalogs. These include:

  • 8(5H)-Indolizinone, hexahydro-[3]

  • Hexahydro-indolizin-8-one[3]

  • Hexahydro-8(5H)-indolizinone[3]

  • Octahydroindolizin-8-one[2]

It is crucial for researchers to be familiar with these synonyms to ensure comprehensive literature searches and accurate identification of this important synthetic precursor.

Part 2: Physicochemical Properties and Spectroscopic Signature

A thorough understanding of a molecule's physical and chemical properties is fundamental to its application in synthesis. These properties dictate reaction conditions, purification strategies, and storage requirements.

PropertyValueSource
Molecular Formula C₈H₁₃NO[2]
Molecular Weight 139.19 g/mol [2]
Appearance Not Available[3]
Storage 2-8°C Refrigerator[3]

While experimental spectroscopic data for this compound is not extensively published in readily accessible formats, computational predictions and data from analogous structures provide valuable insights. The characterization of this molecule would typically rely on a combination of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS).

  • ¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show a series of complex multiplets in the aliphatic region, corresponding to the various methylene and methine protons of the saturated bicyclic system. The chemical shifts and coupling constants would be crucial for confirming the relative stereochemistry of the ring fusion.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum would be characterized by a peak in the downfield region (typically >200 ppm) corresponding to the ketone carbonyl carbon. The remaining signals in the aliphatic region would represent the seven other carbon atoms of the indolizidine core.

  • Infrared (IR) Spectroscopy: A strong absorption band in the region of 1700-1750 cm⁻¹ would be the most prominent feature of the IR spectrum, indicative of the C=O stretching vibration of the ketone.

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M+) corresponding to the molecular weight of the compound, aiding in the confirmation of its elemental composition.

Part 3: The Synthetic Keystone: Accessing the Indolizidine Core

The true value of this compound lies in its role as a versatile intermediate for the synthesis of more complex indolizidine alkaloids. These natural products exhibit a wide range of biological activities, including antiviral, anticancer, and antidiabetic properties.[4][5] The synthesis of the this compound core itself is a critical first step in these endeavors.

While specific, detailed protocols for the synthesis of the 8-oxo isomer are not as prevalent in the literature as for some of its counterparts, the general strategies for constructing the indolizidine skeleton are well-established. These often involve cyclization reactions of appropriately functionalized piperidine or pyrrolidine precursors.

A common conceptual approach involves the formation of the bicyclic system through an intramolecular cyclization. This can be visualized as the formation of a bond between the nitrogen atom and a carbon atom in the side chain, often facilitated by the presence of an activating group.

G cluster_0 Conceptual Synthetic Pathway Precursor Functionalized Piperidine Precursor Intermediate This compound Precursor->Intermediate Intramolecular Cyclization Product Indolizidine Alkaloids Intermediate->Product Further Functionalization

Caption: Conceptual pathway for indolizidine alkaloid synthesis.

Stereoselective synthesis is often a primary goal, as the biological activity of indolizidine alkaloids is highly dependent on their stereochemistry. Chiral pool synthesis, starting from readily available chiral precursors, and asymmetric catalysis are common strategies employed to achieve the desired stereoisomers.[6]

Part 4: Chemical Reactivity and Derivatization: Gateway to Diversity

The ketone functionality at the C-8 position is the primary site of chemical reactivity in this compound, providing a handle for a wide range of chemical transformations. This allows for the introduction of various substituents and the elaboration of the core structure into more complex target molecules.

Key reactions involving the C-8 ketone include:

  • Reduction: The ketone can be reduced to the corresponding alcohol, introducing a new stereocenter at C-8. The choice of reducing agent (e.g., sodium borohydride, lithium aluminum hydride) can influence the stereochemical outcome of this transformation.

  • Nucleophilic Addition: The carbonyl carbon is susceptible to attack by a variety of nucleophiles, such as Grignard reagents or organolithium compounds. This allows for the introduction of alkyl, aryl, or other carbon-based substituents at the C-8 position.

  • Wittig Reaction and Related Olefinations: The ketone can be converted to an exocyclic double bond through reactions like the Wittig reaction. This olefin can then be further functionalized, for example, through hydrogenation, epoxidation, or dihydroxylation.

These derivatization strategies are fundamental to the synthesis of a vast number of indolizidine alkaloids, including those with therapeutic potential.[7]

G Start This compound Reduction Reduction (e.g., NaBH₄) Start->Reduction Nucleophilic_Addition Nucleophilic Addition (e.g., Grignard) Start->Nucleophilic_Addition Wittig Wittig Reaction Start->Wittig Alcohol 8-Hydroxyindolizidine Reduction->Alcohol Substituted_Alcohol 8-Substituted-8-hydroxyindolizidine Nucleophilic_Addition->Substituted_Alcohol Olefin 8-Methyleneindolizidine Wittig->Olefin

Caption: Key derivatization reactions of the C-8 ketone.

Part 5: Applications in Drug Discovery and Development

The indolizidine alkaloid scaffold, readily accessible from this compound, is a "privileged structure" in medicinal chemistry. This means that it is a molecular framework that is capable of binding to multiple biological targets with high affinity, making it a rich source of lead compounds for drug discovery.

Derivatives of indolizidine alkaloids have shown a remarkable range of biological activities, including:

  • Anticancer: Some indolizine derivatives have demonstrated potent anticancer activity against various cancer cell lines.[5]

  • Antimicrobial: The indolizine nucleus is found in compounds with significant antibacterial and antifungal properties.[4]

  • Enzyme Inhibition: A number of indolizidine alkaloids are potent inhibitors of glycosidases, enzymes involved in a variety of important biological processes. This has led to their investigation as potential treatments for diseases such as diabetes and viral infections.[8]

  • Neurological Activity: Certain indolizidine alkaloids interact with nicotinic acetylcholine receptors, suggesting their potential as therapeutic agents for neurological disorders.[7]

The ability to synthesize a diverse library of indolizidine analogues, starting from a common intermediate like this compound, is a powerful strategy in modern drug discovery. It allows for the systematic exploration of structure-activity relationships and the optimization of lead compounds to improve their potency, selectivity, and pharmacokinetic properties.

Conclusion: A Foundation for Future Discovery

This compound is more than just a chemical compound; it is a gateway to a vast and exciting area of chemical and biological research. Its deceptively simple structure belies its immense synthetic utility as a foundational building block for the construction of a diverse range of biologically active indolizidine alkaloids. For researchers in medicinal chemistry and drug development, a deep understanding of the properties, synthesis, and reactivity of this key intermediate is essential for unlocking the full therapeutic potential of the indolizidine scaffold. As the quest for novel and more effective medicines continues, the importance of such fundamental building blocks in shaping the future of drug discovery cannot be overstated.

References

The Latent Potential of a Bicyclic Scaffold: A Technical Guide to the Preliminary Biological Activity of Hexahydroindolizin-8(5H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals

Abstract

The indolizidine alkaloid core is a privileged scaffold in medicinal chemistry, found in a myriad of natural products with significant biological activities.[1][2] This technical guide delves into the foundational member of aza-bicyclic ketones, hexahydroindolizin-8(5H)-one, a simple yet potent precursor for a diverse range of bioactive molecules. While direct pharmacological data on the unsubstituted parent compound is nascent, this document will synthesize the available information on its derivatives to illuminate the latent biological potential of the core structure. We will explore the synthesis of the this compound scaffold, the preliminary biological activities observed in its substituted analogs—notably in cytotoxicity, and antimicrobial and antifungal applications—and provide detailed, field-proven protocols for the initial screening of this promising molecule. This guide is intended to serve as a foundational resource for researchers poised to unlock the therapeutic promise of this versatile chemical entity.

Introduction: The Allure of the Indolizidine Nucleus

Indolizidine alkaloids are a major class of natural products, isolated from various terrestrial and marine sources, including plants, fungi, ants, and frogs.[3][4] These compounds are characterized by a bicyclic structure with a nitrogen atom at the bridgehead. The inherent conformational rigidity and stereochemical complexity of the indolizidine scaffold make it an attractive template for the design of novel therapeutic agents. Many natural and synthetic indolizidine alkaloids have demonstrated a broad spectrum of biological activities, including but not limited to, antiviral, anticancer, and glycosidase inhibitory effects.[1][2][5]

This compound (PubChem CID: 13720721) represents the fundamental ketone of the hexahydroindolizine core.[6] Its strategic importance lies in its utility as a versatile synthetic intermediate. The carbonyl group at the 8-position and the tertiary amine at the 4-position provide reactive handles for a variety of chemical transformations, enabling the generation of diverse libraries of substituted indolizidine analogs. While the biological profile of the parent this compound is not extensively documented in publicly available literature, the pronounced activities of its derivatives strongly suggest a latent potential within the core structure itself.

Synthesis of the this compound Scaffold

The synthesis of the this compound core is a critical first step in exploring its biological potential. Various synthetic strategies have been developed to access this bicyclic system, often involving intramolecular cyclization reactions. A common and efficient approach is the Dieckmann cyclization of an appropriate amino diester precursor.

Diagram 1: Representative Synthetic Workflow for this compound

G cluster_0 Starting Materials cluster_1 Key Intermediates cluster_2 Final Product Piperidine-2-carboxylic acid Piperidine-2-carboxylic acid Diester Precursor Diester Precursor Piperidine-2-carboxylic acid->Diester Precursor Michael Addition Ethyl acrylate Ethyl acrylate Ethyl acrylate->Diester Precursor β-keto ester β-keto ester Diester Precursor->β-keto ester Dieckmann Cyclization This compound This compound β-keto ester->this compound Decarboxylation

Caption: A generalized workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound via a Dieckmann cyclization approach.

Materials:

  • Piperidine-2-carboxylic acid

  • Ethyl acrylate

  • Sodium ethoxide

  • Toluene, anhydrous

  • Hydrochloric acid

  • Sodium bicarbonate

  • Magnesium sulfate

  • Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, column chromatography setup)

Procedure:

  • Formation of the Diester Precursor:

    • In a round-bottom flask, dissolve piperidine-2-carboxylic acid in a suitable solvent such as ethanol.

    • Add an excess of ethyl acrylate and a catalytic amount of a strong base (e.g., sodium ethoxide).

    • Heat the reaction mixture under reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, neutralize the reaction mixture, extract the product with an organic solvent, and purify the resulting diester.

  • Dieckmann Cyclization:

    • Dissolve the purified diester in anhydrous toluene.

    • Add a stoichiometric amount of a strong base, such as sodium ethoxide, and heat the mixture to reflux.

    • The intramolecular cyclization will yield a β-keto ester. Monitor the reaction by TLC.

    • Once the reaction is complete, cool the mixture and quench with a weak acid.

  • Hydrolysis and Decarboxylation:

    • To the crude β-keto ester, add an aqueous solution of hydrochloric acid and heat to reflux. This will hydrolyze the ester and promote decarboxylation.

    • After the reaction is complete (monitored by gas evolution and TLC), cool the mixture and neutralize with a base like sodium bicarbonate.

    • Extract the aqueous layer with an organic solvent (e.g., dichloromethane).

    • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure this compound.

Self-Validation: The identity and purity of the final product should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and Mass Spectrometry, and compared with literature data.[6]

Preliminary Biological Activities of this compound Derivatives

While direct biological screening data for the parent this compound is scarce, the activities of its substituted analogs provide compelling evidence for the potential of this scaffold in various therapeutic areas.

Cytotoxic Activity

Several studies have highlighted the cytotoxic potential of derivatives built upon the hexahydroindolizine framework. For instance, novel hexahydroindolizino[8,7-b]indole derivatives have been synthesized and evaluated for their cytotoxic activity in L1210 cancer cells, with some compounds exhibiting IC50 values in the 2-50 microMolar range.[3] Furthermore, a series of 6,7-diphenyl-2,3,8,8a-tetrahydro-1H-indolizin-5-one analogues demonstrated cytotoxic activity against eight human cancer cell lines, with GI50 values between 2.1 and 8.1 microMolar.[7] These findings suggest that the hexahydroindolizine core can serve as a valuable scaffold for the development of novel anticancer agents.

Table 1: Cytotoxic Activity of Representative Hexahydroindolizine Derivatives

Compound ClassCancer Cell Line(s)Potency (IC50/GI50)Reference
Hexahydroindolizino[8,7-b]indole derivativesL12102-50 µM[3]
6,7-diphenyl-2,3,8,8a-tetrahydro-1H-indolizin-5-one analoguesVarious human cancer cell lines2.1-8.1 µM[7]
Antimicrobial and Antifungal Activity

The indolizine nucleus is also a promising scaffold for the development of new antimicrobial and antifungal agents.[8] A study on indolizine-1-carbonitrile derivatives revealed that some compounds exhibited significant antifungal activity, with Minimum Inhibitory Concentrations (MICs) in the range of 8–32 µg/mL, and antibacterial activity with MICs ranging from 16–256 µg/mL.[8] The versatility of the indolizine scaffold allows for modifications that can be tailored to target specific microbial pathways.

Proposed Mechanisms of Action

The precise mechanisms of action for this compound and its derivatives are likely varied and dependent on the specific substitutions. However, based on the activities of related indolizidine alkaloids, several potential mechanisms can be postulated:

  • Enzyme Inhibition: Many indolizidine alkaloids are known to be potent inhibitors of glycosidases, enzymes involved in glycoprotein processing. This inhibition can disrupt cellular processes and is a known mechanism for anticancer and antiviral activity.

  • DNA Intercalation: The planar, aromatic systems that can be built upon the hexahydroindolizine core may act as DNA intercalating agents, disrupting DNA replication and transcription in cancer cells.

  • Ion Channel Modulation: The nitrogenous core of the indolizidine scaffold can interact with ion channels, a mechanism observed in some neuroactive alkaloids.

Diagram 2: Potential Mechanistic Pathways for Hexahydroindolizine Derivatives

G cluster_0 Potential Cellular Targets cluster_1 Resulting Biological Effects Hexahydroindolizine Scaffold Hexahydroindolizine Scaffold Glycosidases Glycosidases Hexahydroindolizine Scaffold->Glycosidases Inhibition DNA DNA Hexahydroindolizine Scaffold->DNA Intercalation Ion Channels Ion Channels Hexahydroindolizine Scaffold->Ion Channels Modulation Disrupted Glycoprotein Processing Disrupted Glycoprotein Processing Glycosidases->Disrupted Glycoprotein Processing Inhibition of Replication/Transcription Inhibition of Replication/Transcription DNA->Inhibition of Replication/Transcription Altered Ion Flux Altered Ion Flux Ion Channels->Altered Ion Flux

Caption: Postulated mechanisms of action for bioactive hexahydroindolizine derivatives.

Recommended Protocols for Preliminary Biological Screening

To elucidate the biological activity of the parent this compound, a systematic screening approach is recommended. The following are standard, robust protocols for initial in vitro evaluation.

Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on a panel of human cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular formazan can be solubilized and quantified by spectrophotometry, providing a measure of cell viability.

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the diluted compound to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against a panel of pathogenic bacteria and fungi.

Principle: The broth microdilution method is a standardized technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Compound Dilution: Prepare serial twofold dilutions of this compound in a 96-well microtiter plate.

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Conclusion and Future Directions

This compound represents a foundational scaffold with significant, yet largely untapped, potential in drug discovery. The pronounced cytotoxic, antimicrobial, and antifungal activities of its derivatives strongly warrant a thorough investigation into the biological profile of the parent compound. The synthetic accessibility of the this compound core, coupled with the potential for diverse functionalization, makes it an ideal starting point for the generation of novel compound libraries.

Future research should focus on the systematic biological evaluation of this compound using the protocols outlined in this guide. A comprehensive screening against a broad panel of cancer cell lines and microbial strains will provide a clearer picture of its intrinsic activity. Subsequent structure-activity relationship (SAR) studies, involving the synthesis and testing of a focused library of derivatives, will be crucial in identifying the key structural features required for potent and selective biological activity. The exploration of this simple aza-bicyclic ketone may well pave the way for the development of a new generation of therapeutics.

References

In-Depth Technical Guide to the Physical Properties of Hexahydroindolizin-8(5H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Core of Hexahydroindolizin-8(5H)-one

This compound, a saturated bicyclic amine, represents a core structural motif in a variety of natural products and pharmacologically active compounds. Its rigid, conformationally constrained framework makes it an attractive scaffold in medicinal chemistry for the design of novel therapeutics. A thorough understanding of its fundamental physical properties is paramount for its effective utilization in synthesis, purification, formulation, and biological screening. This guide provides a consolidated overview of the key physicochemical characteristics of this compound, offering a critical data resource for researchers in the field.

Molecular Identity and Structural Elucidation

A foundational aspect of working with any chemical entity is the unambiguous confirmation of its identity. This compound is systematically identified by the following key descriptors:

  • Molecular Formula: C₈H₁₃NO[1][2][3][4]

  • Molecular Weight: 139.19 g/mol [1]

  • CAS Number: 2407-98-9[1][2][3][4][5]

  • IUPAC Name: 2,3,5,6,7,8a-hexahydro-1H-indolizin-8-one[1]

The structural integrity of this molecule, a fusion of a six-membered and a five-membered ring sharing a nitrogen atom, dictates its chemical behavior and physical attributes.

Synonyms: This compound is also known by several other names in the literature and commercial catalogs, including:

  • 8(5H)-Indolizinone, hexahydro-[3]

  • Octahydroindolizin-8-one[1]

  • Hexahydro-indolizin-8-one[3]

  • (+)-Hexahydro-8(5H)-indolizinone[1]

Molecular Structure Diagram:

Caption: 2D representation of the molecular structure of this compound.

Physicochemical Properties: A Tabulated Summary

Quantitative data is the cornerstone of reproducible science. The following table summarizes the key physical properties of this compound. It is important to distinguish between experimentally determined and computationally predicted values.

PropertyValueSource/Method
Molecular Weight 139.19 g/mol PubChem (Computed)[1]
Boiling Point 79-80 °C at 5.5 TorrChemicalBook (Experimental)[5]
Density 1.08 ± 0.1 g/cm³ChemicalBook (Predicted)[5]
pKa 7.21 ± 0.20ChemicalBook (Predicted)[5]
Storage Temperature 2-8°CPharmaffiliates[3]
Purity Typically ≥95%AChemBlock[4]

Expert Insight: The provided boiling point is at reduced pressure, a common practice for compounds that may decompose at their atmospheric boiling point. The predicted density suggests it is slightly denser than water. The pKa indicates that this compound is a weak base, which is a critical consideration for its behavior in biological systems and for developing purification strategies such as acid-base extraction.

Spectroscopic Characterization: The Fingerprint of a Molecule

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the presence of specific functional groups. For this compound, the most prominent feature in its IR spectrum would be the carbonyl (C=O) stretch of the ketone.

Expected IR Absorption Bands:

Functional GroupWavenumber (cm⁻¹)Intensity
C=O (Ketone)~1700-1725Strong
C-N (Amine)~1020-1250Medium-Weak
C-H (Aliphatic)~2850-3000Strong

Causality Behind the Data: The strong absorption around 1700-1725 cm⁻¹ is characteristic of a saturated cyclic ketone. The exact position of this peak can be influenced by ring strain. The C-N stretching vibration is typically less intense and appears in the fingerprint region. The strong C-H stretching bands just below 3000 cm⁻¹ confirm the presence of the saturated aliphatic rings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy (Predicted): The proton NMR spectrum of this compound would be complex due to the number of non-equivalent protons in the bicyclic system. The signals would appear in the aliphatic region, typically between 1.0 and 4.0 ppm. Protons adjacent to the nitrogen atom and the carbonyl group would be expected to resonate at the downfield end of this range.

¹³C NMR Spectroscopy (Predicted): The carbon NMR spectrum would provide a clearer picture of the carbon skeleton.

Expected ¹³C NMR Chemical Shifts:

Carbon AtomChemical Shift (ppm)
C=O (Ketone)~200-220
Carbons adjacent to N~40-60
Other aliphatic carbons~20-40

Self-Validating Protocol for NMR Analysis:

  • Sample Preparation: Dissolve a precisely weighed sample (5-10 mg) in a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a clean NMR tube. The choice of solvent is critical and should be based on the compound's solubility.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard acquisition parameters should be used, with a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction).

  • Spectral Interpretation: Calibrate the chemical shifts using the residual solvent peak. Integrate the ¹H NMR signals to determine the relative number of protons. Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants to assign the signals to the specific protons and carbons in the molecule. 2D NMR techniques such as COSY and HSQC can be employed for unambiguous assignment.

Solubility Profile: A Key Parameter for Application

The solubility of this compound in various solvents is a critical factor for its handling, purification, and use in reactions and biological assays. While specific quantitative solubility data is not widely published, a qualitative assessment can be made based on its structure.

Expected Solubility:

  • Polar Protic Solvents (e.g., water, methanol, ethanol): Expected to have some solubility due to the presence of the nitrogen and oxygen atoms, which can participate in hydrogen bonding. Its basic nature suggests that solubility in acidic aqueous solutions would be enhanced due to salt formation.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile): Likely to be soluble.

  • Nonpolar Solvents (e.g., hexane, toluene): Expected to have limited solubility.

Experimental Workflow for Solubility Determination:

G cluster_0 Solubility Determination Workflow A Prepare saturated solutions of this compound in various solvents B Equilibrate solutions at a constant temperature with stirring A->B C Centrifuge or filter to remove undissolved solid B->C D Analyze the concentration of the supernatant using a suitable analytical technique (e.g., HPLC, GC, UV-Vis) C->D E Quantify solubility (e.g., in mg/mL or mol/L) D->E

References

Foreword: The Architectural Significance of the Indolizidinone Core

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Stereoselective Synthesis of Hexahydroindolizin-8(5H)-one

The this compound scaffold represents a privileged heterocyclic motif, forming the structural bedrock of numerous biologically active alkaloids, including slaframine and various indolizidine alkaloids found in amphibian skin secretions.[1][2] Its rigid bicyclic structure and defined stereochemical presentation make it an attractive framework for medicinal chemists and drug development professionals. The ability to precisely control the stereochemistry of this core is paramount, as the spatial arrangement of substituents dictates biological activity. This guide provides an in-depth exploration of the key stereoselective strategies developed to master the synthesis of this valuable molecular architecture, moving beyond simple procedural lists to dissect the underlying principles and rationale that govern success in the laboratory.

Core Challenge: Mastering Stereocontrol in Bicyclic Systems

The primary synthetic challenge in constructing the this compound core lies in the precise, predictable installation of stereocenters, particularly the bridgehead carbon (C-8a) and any adjacent chiral centers (e.g., C-8). Achieving high diastereoselectivity and enantioselectivity requires a sophisticated approach, as the conformational constraints of the bicyclic system heavily influence the facial selectivity of bond-forming reactions.

Caption: The this compound scaffold with key stereocenters highlighted.

Part 1: Catalytic Asymmetric Strategies for Core Construction

The most elegant solutions often involve the use of chiral catalysts to directly forge the heterocyclic core with high enantiopurity from achiral or racemic precursors. This approach minimizes step count and avoids the use of stoichiometric chiral reagents.

Rhodium-Catalyzed [2+2+2] Cycloaddition

A powerful strategy for constructing the indolizidinone framework involves the transition metal-catalyzed [2+2+2] cycloaddition of an alkyne with an alkenyl isocyanate.[3][4] The use of a chiral rhodium catalyst, such as one bearing a perfluorinated Taddol phosphoramidite ligand (CKphos), can override innate substrate biases and deliver the vinylogous amide cycloadduct with exceptional enantioselectivity (up to 98% ee).[5][6]

Causality of Control: The chiral ligand creates a sterically defined pocket around the rhodium center. This environment dictates the facial trajectory of the coordinating substrates (alkyne and isocyanate), leading to a preferred stereochemical outcome during the irreversible oxidative cyclization step, which ultimately establishes the aza-quaternary stereocenter.[3]

G cluster_0 Rh(I)-Catalyzed [2+2+2] Cycloaddition Cycle A Rh(I)-L* Catalyst B Alkyne + Isocyanate Coordination A->B C Oxidative Cyclization B->C Stereo- determining D Rhodacycle Intermediate C->D E Alkene Coordination D->E F Migratory Insertion E->F G Reductive Elimination F->G H Indolizidinone Product G->H H->A Catalyst Regeneration

Caption: Catalytic cycle for the asymmetric Rh(I)-catalyzed [2+2+2] cycloaddition.

Organocatalytic Intramolecular Aza-Michael Reaction

Chiral Brønsted acids, such as (S)-TRIP-derived phosphoric acid, have proven highly effective in catalyzing enantioselective intramolecular aza-Michael reactions to form the piperidine ring of the indolizidinone system.[7][8] This strategy involves preparing a linear precursor containing a conjugated amide and a pendant α,β-unsaturated ketone. The catalyst activates the substrate through hydrogen bonding, facilitating a highly stereoselective cyclization.

Trustworthiness of the Protocol: The self-validating nature of this system stems from the dual role of the catalyst. It activates the unsaturated ketone towards nucleophilic attack while simultaneously organizing the transition state via a network of non-covalent interactions, ensuring high fidelity in the transfer of chiral information. Subsequent transformations, such as ring-closing metathesis (RCM), can then be employed to complete the bicyclic core.[9]

Part 2: Substrate-Controlled Diastereoselective Syntheses

These strategies leverage existing stereochemistry, often derived from the chiral pool, to direct the formation of new stereocenters.

Domino Hydroformylation/Cyclization of Chiral Pyrroles

An elegant and efficient method begins with optically pure α-amino acids, which are converted into N-allylpyrrole intermediates.[10] A rhodium-catalyzed hydroformylation of the allyl group generates a key aldehyde intermediate. This step is highly regioselective and proceeds with complete retention of the initial stereocenter's integrity.[11] In a one-pot process, the resulting pyrrolylbutanal undergoes an intramolecular cyclodehydration to form a 5,6-dihydroindolizine, which is then diastereoselectively hydrogenated to furnish the final indolizidine product.[10][11]

Expert Insight: The success of this domino reaction hinges on the chemoselectivity of the hydroformylation and the stereochemical stability of the intermediates. The final hydrogenation step's diastereoselectivity is substrate-controlled, with the hydride typically adding from the less hindered face of the dihydroindolizine intermediate, dictated by the existing stereocenter at C-8a.

G A Chiral α-Amino Acid B N-Allylpyrrole Intermediate A->B C Rh-Catalyzed Hydroformylation B->C D Pyrrolylbutanal C->D E Intramolecular Cyclodehydration D->E F 5,6-Dihydroindolizine E->F G Diastereoselective Hydrogenation F->G H Hexahydroindolizinone Product G->H G cluster_0 Auxiliary-Controlled Alkylation A N-Acyl Oxazolidinone (with Chiral Auxiliary) B Base (e.g., LDA) Deprotonation A->B C Chelated Z-Enolate (One face blocked) B->C E Diastereoselective Alkylation C->E D Electrophile (R-X) D->E F Alkylated Product (New Stereocenter Set) E->F G Auxiliary Removal F->G H Chiral Product G->H

References

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis, Biological Activity, and Structure-Activity Relationships of Hexahydroindolizin-8(5H)-one and its Congeners

Abstract

The this compound core, a prominent member of the indolizidine alkaloid family, represents a pivotal structural motif in the landscape of modern drug discovery. Its unique bicyclic architecture has served as a foundational template for the development of a diverse array of biologically active molecules. These compounds have demonstrated significant potential in oncology, neuropharmacology, and infectious diseases. This technical guide provides a comprehensive exploration of the chemical synthesis, pharmacological evaluation, and structure-activity relationships (SAR) of this compound and its structurally related analogs. We will delve into the strategic synthetic methodologies that enable access to this privileged scaffold, with a focus on explaining the rationale behind key experimental choices. Furthermore, this guide will illuminate the intricate interactions of these compounds with crucial cellular signaling pathways, including the PI3K/Akt and MAPK cascades, thereby providing a molecular basis for their observed pharmacological effects. Detailed experimental protocols, comparative data analysis, and visual representations of chemical and biological pathways are presented to equip researchers, scientists, and drug development professionals with the in-depth knowledge required to navigate and innovate within this exciting field of medicinal chemistry.

Introduction: The Significance of the Indolizidinone Core

Indolizidine alkaloids are a broad class of natural products characterized by a fused bicyclic system comprising a six-membered ring and a five-membered ring with a shared nitrogen atom at the bridgehead.[1][2] This structural framework has garnered considerable attention from the scientific community due to the wide spectrum of biological activities exhibited by its members.[3][4] From potent enzyme inhibitors to modulators of ion channels and receptors, the indolizidine scaffold has proven to be a fertile ground for the discovery of novel therapeutic agents.

At the heart of many of these promising compounds lies the this compound nucleus. This guide will focus on this core structure and its derivatives, exploring the chemical intricacies and biological potential that make them a subject of intense research.

Synthetic Strategies for the Construction of the this compound Scaffold

Access to the this compound core and its analogs can be achieved through a variety of elegant synthetic strategies. The choice of a particular route is often dictated by the desired substitution pattern, stereochemical outcome, and overall efficiency. Here, we discuss some of the most prominent and mechanistically insightful approaches.

The Aza-Robinson Annulation: A Powerful Ring-Forming Cascade

The Robinson annulation is a classic and powerful method for the formation of six-membered rings.[1] Its nitrogen-containing counterpart, the aza-Robinson annulation, provides a direct and efficient route to fused bicyclic amide structures, including the this compound core.[5] This strategy typically involves a tandem sequence of a conjugate addition followed by an intramolecular aldol condensation.

The causality behind this experimental choice lies in its convergent nature, allowing for the rapid assembly of the bicyclic system from relatively simple starting materials. The initial Michael addition establishes a key carbon-carbon bond, setting the stage for the subsequent intramolecular cyclization, which forges the second ring.

Experimental Protocol: Aza-Robinson Annulation for the Synthesis of a this compound Analog [5]

This protocol describes the synthesis of a substituted this compound derivative, illustrating the general principles of the aza-Robinson annulation.

Step 1: Conjugate Addition

  • To a solution of succinimide (1.0 eq) in ethanol, add sodium ethoxide (1.1 eq) at 0 °C.

  • Stir the mixture for 15 minutes, then add methyl vinyl ketone (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Michael adduct.

Step 2: Intramolecular Aldol Condensation and Dehydration

  • Dissolve the crude Michael adduct from Step 1 in toluene.

  • Add a catalytic amount of p-toluenesulfonic acid (0.1 eq).

  • Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture, wash with saturated aqueous sodium bicarbonate solution, and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the desired this compound analog.

Intramolecular Cyclization Strategies

Intramolecular cyclization reactions represent another cornerstone in the synthesis of indolizidinone derivatives. These methods often offer high levels of stereocontrol and are amenable to the construction of complex, substituted ring systems.

The intramolecular Michael addition is a powerful tool for the formation of cyclic structures.[6] In the context of this compound synthesis, this reaction typically involves a precursor containing both a nucleophilic nitrogen or carbon and an α,β-unsaturated carbonyl moiety. Base- or acid-catalyzed cyclization then leads to the formation of the desired bicyclic system. The stereochemical outcome of this reaction can often be controlled by the judicious choice of starting materials and reaction conditions.

More sophisticated approaches involve tandem reactions where a conjugate addition triggers a subsequent intramolecular cyclization in a single pot.[2][7] These cascade reactions are highly efficient as they minimize purification steps and reduce waste. For instance, the reaction of a suitable amine with an electrophilic partner can generate an intermediate that spontaneously cyclizes to form the indolizidinone core.

Catalytic Hydrogenation for Saturation

For the synthesis of the fully saturated this compound, catalytic hydrogenation is a crucial final step if the preceding cyclization reactions yield an unsaturated intermediate.[8] Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) are commonly employed to reduce carbon-carbon double bonds under a hydrogen atmosphere. The stereoselectivity of the hydrogenation can be influenced by the steric environment of the molecule and the choice of catalyst and solvent.

Biological Activities and Therapeutic Potential

Derivatives of this compound have demonstrated a remarkable range of biological activities, positioning them as promising candidates for drug development in several therapeutic areas.

Anticancer Activity

A significant body of research has focused on the anticancer properties of indolizidinone derivatives. These compounds have been shown to inhibit the proliferation of various cancer cell lines, including those of lung, colon, and breast cancer. The underlying mechanisms of their antitumor activity are often linked to the inhibition of key enzymes and signaling pathways involved in cancer progression.

Compound ClassTargetRepresentative IC50 ValuesCancer Cell LinesReference
Naphthoindolizine DerivativesIDO123 nMHeLa[7]
Indolizinoquinolinedione DerivativesTopoisomerase IBNanomolar rangeCCRF-CEM, A549, DU-145, HCT116, Huh7[1]
3-Substituted-indolin-2-onesVEGFR25.0 ± 1.1 nM-[4]

Table 1: Anticancer Activities of Representative Indolizidinone-Related Compounds

Modulation of Key Signaling Pathways

The anticancer effects of many indolizidinone derivatives can be attributed to their ability to modulate critical intracellular signaling pathways that are often dysregulated in cancer.

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and survival.[9][10] Aberrant activation of this pathway is a hallmark of many cancers. Several alkaloids have been shown to inhibit this pathway at various nodes, leading to apoptosis and suppression of tumor growth.[9] While direct interaction data for this compound itself is limited, the broader class of indolizidine alkaloids is known to modulate this pathway.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates (PIP2 to PIP3) PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates CellGrowth Cell Growth & Survival mTORC1->CellGrowth Promotes Indolizidinone Indolizidinone Derivative Indolizidinone->PI3K Inhibits Indolizidinone->Akt Inhibits Indolizidinone->mTORC1 Inhibits

Figure 1: Potential Inhibition of the PI3K/Akt/mTOR Pathway by Indolizidinone Derivatives.

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another crucial cascade that regulates cell proliferation, differentiation, and apoptosis.[11][12] Dysregulation of the MAPK pathway is also frequently observed in cancer. Indole alkaloids have been reported to interfere with this pathway, often by inhibiting the phosphorylation of key kinases such as ERK, JNK, and p38.[11]

MAPK_Pathway GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors CellProliferation Cell Proliferation TranscriptionFactors->CellProliferation Indolizidinone Indolizidinone Derivative Indolizidinone->Raf Inhibits Indolizidinone->MEK Inhibits

References

The Indolizidinone Nucleus: A Journey from Discovery to Therapeutic Promise

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by Gemini, Senior Application Scientist

Abstract

The indolizidinone alkaloids, a prominent subclass of the broader indolizidine family, represent a fascinating and biologically significant area of natural product chemistry. Characterized by a bicyclic 5,6-fused ring system with a nitrogen atom at the bridgehead and an integrated carbonyl functionality, these compounds have captivated chemists and pharmacologists for decades. This technical guide provides a comprehensive exploration of the discovery and history of indolizidinone alkaloids, tracing their journey from initial isolation and structural elucidation to the evolution of sophisticated synthetic strategies and the unravelling of their biosynthetic pathways. We will delve into the pivotal discoveries that shaped the field, examine the causality behind key experimental choices in their synthesis, and highlight their diverse and potent biological activities that continue to inspire modern drug discovery efforts.

Genesis of a New Alkaloid Class: The Dawn of Indolizidinones

The story of indolizidinone alkaloids begins not with a singular, deliberate discovery, but through the broader exploration of plant-derived natural products. One of the earliest and most significant members of this class to be identified was Securinine , isolated in 1956 by Russian scientists from the plant Securinega suffruticosa.[1][2] This tetracyclic alkaloid, with its unique caged structure incorporating an indolizidinone core, presented a significant structural puzzle to chemists of the era.

The initial structural elucidation of securinine was a formidable challenge, relying on classical methods of chemical degradation and spectroscopic techniques that were nascent at the time. Its complex, bridged structure, featuring a butenolide moiety fused to an azabicyclo[3.2.1]octane system, was a departure from more common alkaloid skeletons.[1] The confirmation of its structure spurred significant interest in the synthesis of this novel heterocyclic system.

The Art and Logic of Synthesis: Constructing the Indolizidinone Core

The synthesis of the indolizidinone core has been a fertile ground for the development of novel synthetic methodologies. The inherent strain and stereochemical complexity of these bicyclic lactams have challenged synthetic chemists to devise elegant and efficient strategies.

Early Synthetic Endeavors: The Case of Securinine

The first total synthesis of racemic securinine was a landmark achievement, validating its proposed structure. An early synthesis, reported in 1992, utilized 1,4-cyclohexanedione as a starting material and proceeded through a sequence of condensation, reduction, and cyclization reactions over eleven steps.[3] These initial routes, while successful, often involved harsh reaction conditions and lacked stereocontrol, highlighting the need for more refined approaches.

Modern Enantioselective Strategies: Precision in Alkaloid Synthesis

The demand for enantiomerically pure indolizidinone alkaloids, driven by their specific interactions with biological targets, has led to the development of sophisticated asymmetric syntheses. These modern approaches often employ chiral starting materials or chiral catalysts to control the stereochemical outcome of key bond-forming reactions.

A notable example is the diastereoselective total synthesis of (-)-securinine, which employed a ring-closing metathesis (RCM) of a dienyne compound as a key step to construct the core structure.[4] This powerful reaction allows for the efficient formation of cyclic systems under mild conditions.

Experimental Protocol: A Representative Enantioselective Synthesis of a Polyhydroxylated Indolizidinone Derivative

The following protocol is a generalized representation of a modern synthetic approach to a polyhydroxylated indolizidinone, adapted from methodologies developed for the synthesis of related structures.[4] This multi-step sequence illustrates the strategic use of protecting groups, stereoselective reactions, and powerful cyclization methods.

Step 1: Chiral Pool Starting Material and Chain Elongation

  • Begin with a commercially available chiral starting material, such as a protected amino acid (e.g., L-proline derivative).

  • Protect the carboxylic acid and amino functionalities using standard protecting groups (e.g., benzyl ester and Boc anhydride, respectively).

  • Reduce the protected amino acid to the corresponding alcohol using a mild reducing agent like lithium borohydride.

  • Oxidize the resulting alcohol to the aldehyde under Swern or Dess-Martin periodinane conditions.

  • Perform a Wittig or Horner-Wadsworth-Emmons reaction with an appropriate phosphonium ylide or phosphonate ester to introduce a side chain containing a terminal alkyne.

Step 2: Introduction of the Second Ring Precursor

  • Deprotect the nitrogen atom (e.g., remove the Boc group with trifluoroacetic acid).

  • Acylate the resulting secondary amine with an activated acrylic acid derivative (e.g., acryloyl chloride) to introduce the precursor for the six-membered ring.

Step 3: Ring-Closing Metathesis (RCM)

  • Subject the resulting dienyne to a ring-closing metathesis reaction using a ruthenium-based catalyst (e.g., Grubbs' second-generation catalyst). This key step forms the unsaturated six-membered ring of the indolizidinone core.

  • Purify the bicyclic product by column chromatography.

Step 4: Dihydroxylation and Final Modifications

  • Perform a stereoselective dihydroxylation of the double bond using osmium tetroxide and a chiral ligand (e.g., Sharpless asymmetric dihydroxylation) to install the desired hydroxyl groups.

  • Deprotect the remaining protecting groups (e.g., hydrogenolysis to remove benzyl esters) to yield the final polyhydroxylated indolizidinone.

Causality in Experimental Choices:

  • Chiral Pool Starting Material: The use of a readily available, enantiomerically pure starting material like L-proline provides an efficient way to introduce the initial stereocenter, which then directs the stereochemistry of subsequent reactions.

  • Protecting Groups: The judicious choice of orthogonal protecting groups is critical to ensure that specific functional groups react in the desired sequence. For example, a Boc group can be removed under acidic conditions without affecting a benzyl ester, which is typically cleaved by hydrogenolysis.

  • Ring-Closing Metathesis: RCM is a powerful and versatile reaction for the formation of medium-sized rings. Its tolerance of various functional groups and the availability of highly active catalysts make it a superior choice for complex molecule synthesis compared to classical cyclization methods that may require harsh conditions.

  • Asymmetric Dihydroxylation: The use of a chiral ligand in the dihydroxylation step is essential for controlling the stereochemistry of the newly introduced hydroxyl groups, which is often crucial for the biological activity of the final product.

Visualizing a Synthetic Pathway: Ring-Closing Metathesis Approach

G A Chiral Pyrrolidine Derivative B Dienyne Precursor A->B Acylation C Unsaturated Indolizidinone B->C Ring-Closing Metathesis (Grubbs' Catalyst) D Final Polyhydroxylated Indolizidinone C->D Asymmetric Dihydroxylation & Deprotection

Caption: A generalized workflow for the synthesis of a polyhydroxylated indolizidinone.

Nature's Blueprint: The Biosynthesis of Indolizidinones

The biosynthesis of indolizidinone alkaloids provides a fascinating glimpse into nature's elegant chemical logic. The fungal alkaloid Slaframine , while not an indolizidinone itself, is biosynthesized through a key 1-oxoindolizidine intermediate, providing a well-studied model for the formation of the indolizidinone core.[5][6]

The biosynthesis of slaframine begins with the amino acid L-lysine, which is first cyclized to L-pipecolic acid.[7] Through a series of enzymatic reactions involving the incorporation of a two-carbon unit from malonate, the bicyclic 1-oxoindolizidinone is formed.[5] This key intermediate then undergoes further enzymatic modifications, including reduction and amination, to yield slaframine.[6]

Visualizing the Biosynthetic Pathway of the Indolizidinone Core

G Lysine L-Lysine PipecolicAcid L-Pipecolic Acid Lysine->PipecolicAcid Cyclization Indolizidinone 1-Oxoindolizidine (Indolizidinone Core) PipecolicAcid->Indolizidinone + Malonyl-CoA (Enzymatic Condensation & Cyclization) MalonylCoA Malonyl-CoA MalonylCoA->Indolizidinone Slaframine Slaframine Indolizidinone->Slaframine Further Enzymatic Modifications

References

Methodological & Application

Synthesis of Hexahydroindolizin-8(5H)-one: A Detailed Guide to Modern Synthetic Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Application Note for Researchers and Drug Development Professionals

The hexahydroindolizin-8(5H)-one core is a privileged scaffold in medicinal chemistry and natural product synthesis, forming the backbone of numerous biologically active alkaloids. Its rigid bicyclic structure provides a unique three-dimensional framework for the presentation of functional groups, making it an attractive target for the development of novel therapeutics. This guide provides a detailed overview of several modern and classical methods for the synthesis of this compound and its derivatives, complete with experimental protocols, mechanistic insights, and comparative data to aid researchers in selecting and implementing the most suitable strategy for their specific needs.

Introduction to the Hexahydroindolizinone Scaffold

The indolizidine alkaloid family, characterized by a fused pyrrolidine and piperidine ring system, has long captured the attention of synthetic chemists due to the diverse and potent biological activities of its members. The this compound framework serves as a key intermediate in the synthesis of many of these natural products and their analogues. The strategic importance of this ketone lies in its versatility for further functionalization, allowing for the introduction of various substituents and the stereoselective construction of more complex derivatives.

This document will explore five distinct and powerful strategies for the synthesis of the this compound core:

  • Intramolecular Aza-Michael Addition followed by Ring-Closing Metathesis (RCM)

  • Catalytic Asymmetric [2+2+2] Cycloaddition

  • Hetero-Diels-Alder Reaction

  • Aza-Prins Cyclization

  • Intramolecular Mannich Reaction

Each section will delve into the underlying principles of the methodology, provide a detailed experimental protocol, and offer insights into the advantages and potential challenges associated with each approach.

Method 1: Enantioselective Intramolecular Aza-Michael Addition / Ring-Closing Metathesis

This modern and elegant approach allows for the asymmetric synthesis of the indolizidinone core, providing access to enantiomerically enriched products. The strategy involves the creation of the five-membered pyrrolidine ring via an intramolecular aza-Michael addition, followed by the formation of the six-membered ring through a ring-closing metathesis reaction.

Mechanistic Rationale

The key to the enantioselectivity of this method lies in the use of a chiral catalyst, often a Brønsted acid like a BINOL-derived phosphoric acid, to control the facial selectivity of the intramolecular conjugate addition of an amide to an α,β-unsaturated ketone. This establishes the crucial stereocenter in the pyrrolidine ring. The subsequent ring-closing metathesis, typically employing a ruthenium-based catalyst such as Grubbs' or Hoveyda-Grubbs' catalyst, is a powerful and versatile method for the formation of cyclic olefins.

Aza-Michael_RCM cluster_0 Intramolecular Aza-Michael Addition cluster_1 Ring-Closing Metathesis A Linear Amide Precursor B Chiral Pyrrolidinone A->B Chiral Phosphoric Acid (e.g., (S)-TRIP) C Diene Intermediate B->C Olefination D This compound C->D Grubbs' or Hoveyda-Grubbs' Catalyst

Caption: Workflow for Aza-Michael/RCM Synthesis.

Experimental Protocol: Synthesis of a Fluorinated Indolizidinone Derivative[1][2]

This protocol is adapted from the enantioselective synthesis of fluorinated indolizidinone derivatives and serves as a representative example of this methodology.

Step 1: Enantioselective Intramolecular Aza-Michael Reaction [1]

  • To a solution of the starting fluorinated conjugated amide (0.2-0.5 mmol) in chloroform (2 mL), add the (S)-TRIP-derived phosphoric acid catalyst (10 mol %).

  • Stir the reaction mixture at room temperature for 36 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the chiral pyrrolidinone derivative.

Step 2: Carbonyl Methylenation [2]

  • To a solution of the pyrrolidinone from the previous step (0.1–0.3 mmol) in toluene (0.1 M), add dimethyltitanocene (Cp₂TiMe₂) (2.5 equivalents).

  • Heat the reaction mixture at 95 °C for 4 hours.

  • Cool the reaction to room temperature. The resulting diene intermediate is often used in the next step without further purification.

Step 3: Ring-Closing Metathesis [2]

  • To the solution of the diene intermediate from the previous step, add a Hoveyda-Grubbs second-generation catalyst (10 mol %).

  • Dilute the reaction mixture with toluene to a concentration of 0.005 M.

  • Heat the reaction at 105 °C for 48 hours.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the final fluorinated indolizidinone product.

ParameterValueReference
Catalyst (Aza-Michael) (S)-TRIP-derived phosphoric acid[1]
Catalyst (RCM) Hoveyda-Grubbs II[2]
Overall Yield ~34% (over 4 steps)[2]
Enantiomeric Excess Up to 98% ee[1]

Method 2: Catalytic Asymmetric [2+2+2] Cycloaddition

This powerful transition-metal-catalyzed reaction allows for the rapid construction of the bicyclic indolizidinone core with the simultaneous formation of multiple bonds and stereocenters, including challenging aza-quaternary centers.

Mechanistic Rationale

The rhodium-catalyzed [2+2+2] cycloaddition of an alkenyl isocyanate with an alkyne proceeds through a series of oxidative cyclization and reductive elimination steps. A chiral phosphoramidite ligand, such as CKphos, can be employed to induce high levels of enantioselectivity by creating a chiral environment around the metal center. This methodology is particularly valuable for accessing previously inaccessible vinylogous amide indolizidinone cycloadducts.[3][4]

2+2+2_Cycloaddition A Alkenyl Isocyanate D This compound (Vinylogous Amide) A->D B Alkyne B->D C Rh(I)/Chiral Ligand (e.g., CKphos) C->D

Caption: [2+2+2] Cycloaddition for Indolizidinone Synthesis.

Experimental Protocol: Rh(I)-Catalyzed Asymmetric Cycloaddition[3][5]

This protocol is a general procedure for the rhodium-catalyzed asymmetric [2+2+2] cycloaddition to form indolizidinone aza-quaternary stereocenters.

  • In a glovebox, charge a screw-capped vial with the chiral ligand (e.g., CKphos, 5 mol %) and [Rh(C₂H₄)₂Cl]₂ (2.5 mol %).

  • Add toluene (to make a 0.1 M solution with respect to the isocyanate).

  • Stir the mixture for 10 minutes at room temperature.

  • Add the alkenyl isocyanate (1.0 equivalent) and the alkyne (1.3 equivalents).

  • Seal the vial and heat the reaction mixture at 110 °C for 16 hours.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the indolizidinone product.

ParameterValueReference
Catalyst System [Rh(C₂H₄)₂Cl]₂ / CKphos[3]
Yield Good to excellent[4]
Enantiomeric Excess Up to 98% ee[3]

Method 3: Hetero-Diels-Alder Reaction

The hetero-Diels-Alder reaction provides a convergent and often highly stereoselective route to the indolizidine skeleton. This pericyclic reaction involves the [4+2] cycloaddition of a diene with a heterodienophile, typically an imine, to rapidly construct the six-membered ring of the bicyclic system.

Mechanistic Rationale

The reaction of a suitable diene with Δ¹-pyrroline (a cyclic imine) as the dienophile, often in the presence of a Lewis acid catalyst, leads to the formation of a cycloadduct that can be readily converted to the this compound. The stereochemical outcome of the reaction is governed by the facial selectivity of the dienophile's approach to the diene, which can often be controlled by the choice of diene substituents and reaction conditions.

Hetero_Diels_Alder A Diene C Cycloadduct A->C Lewis Acid (e.g., In(OTf)₃) B Δ¹-Pyrroline (Dienophile) B->C Lewis Acid (e.g., In(OTf)₃) D This compound C->D Further Transformations

Caption: Hetero-Diels-Alder Approach to Indolizidinones.

Experimental Protocol: Synthesis of an Indolizidine Skeleton[6]

This protocol describes a general procedure for the hetero-Diels-Alder reaction between a diene and Δ¹-pyrroline.

  • To a solution of the diene (1.0 equivalent) in a suitable solvent such as acetonitrile, add the Lewis acid catalyst (e.g., In(OTf)₃, 10 mol %).

  • Add freshly distilled Δ¹-pyrroline (1.2 equivalents).

  • Stir the reaction mixture at room temperature overnight.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude cycloadduct by flash column chromatography on silica gel.

  • The resulting cycloadduct can then be converted to the target this compound through subsequent transformations such as desilylation, isomerization, and hydrogenation.[5]

ParameterValueReference
Catalyst In(OTf)₃[5]
Yield (Cycloaddition) ~72%[5]
Diastereoselectivity Moderate to good[5]

Method 4: Aza-Prins Cyclization

The aza-Prins cyclization is a powerful method for the construction of nitrogen-containing heterocycles. In the context of indolizidine synthesis, this reaction involves the cyclization of a 2-allylpyrrolidine derivative onto an in-situ generated iminium ion.

Mechanistic Rationale

The condensation of an aldehyde with a 2-allylpyrrolidine in the presence of a Brønsted or Lewis acid generates an iminium ion. The pendant allyl group then acts as a nucleophile, attacking the iminium ion in an intramolecular fashion to form the six-membered ring. The resulting carbocation intermediate is then trapped by a nucleophile present in the reaction medium (e.g., water, halide) to afford the functionalized indolizidine product. This reaction can be highly diastereoselective, with the stereochemical outcome often dictated by the conformation of the cyclization transition state.[6][7]

Aza_Prins A 2-Allylpyrrolidine C Iminium Ion Intermediate A->C Acid Catalyst (e.g., TFA) B Aldehyde B->C Acid Catalyst (e.g., TFA) D Functionalized Indolizidine C->D Intramolecular Cyclization & Trapping

Caption: Aza-Prins Cyclization for Indolizidine Synthesis.

Experimental Protocol: Aza-Prins Cyclization of a 2-Allylpyrrolidine[8]

This protocol is a general procedure for the aza-Prins cyclization to form a hydroxy-substituted indolizidine.

  • To a solution of the 2-allylpyrrolidine derivative (1.0 equivalent) in wet acetonitrile, add aqueous formaldehyde (10 equivalents).

  • Add trifluoroacetic acid (TFA, 1.0 equivalent).

  • Stir the reaction mixture at room temperature for 24 hours.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the indolizidine product.

ParameterValueReference
Acid Catalyst Trifluoroacetic acid (TFA)[7]
Yield ~80%[7]
Diastereoselectivity High (often a single diastereomer)[7]

Method 5: Intramolecular Mannich Reaction

The intramolecular Mannich reaction is a classic and highly effective method for the construction of aza-fused bicyclic systems like the indolizidinone core. This reaction involves the intramolecular cyclization of an enol or enolate onto an iminium ion, forming a new C-C bond and the six-membered ring.

Mechanistic Rationale

The reaction is typically initiated by the formation of an iminium ion from a secondary amine and an aldehyde or its equivalent. An enolizable ketone tethered to the amine then acts as the nucleophile, attacking the iminium ion to forge the bicyclic skeleton. The reaction can be promoted by either acid or base, and the stereochemical outcome can be influenced by the substrate and reaction conditions.[8]

Mannich_Reaction A Amino Ketone Precursor B Iminium Ion Intermediate A->B Acid or Base Catalyst C This compound B->C Intramolecular Cyclization

Caption: Intramolecular Mannich Reaction Pathway.

Experimental Protocol: Intramolecular Redox-Mannich Reaction[10]

This protocol describes a redox-neutral intramolecular Mannich reaction that provides access to a related tetrahydroprotoberberine core, illustrating the principles of the intramolecular Mannich reaction.

  • To a solution of the 2-formylaryl malonate (1.0 equivalent) in ethanol, add pyrrolidine (3.0 equivalents).

  • Add acetic acid (1.0 equivalent).

  • Heat the reaction mixture under reflux for the appropriate time, monitoring by TLC.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the cyclized product.

ParameterValueReference
Catalyst Acetic Acid[9]
Yield ~53%[9]
Key Feature Redox-neutral process[9]

Troubleshooting and Optimization

Common challenges in the synthesis of this compound include low yields, lack of stereoselectivity, and the formation of side products. Here are some general troubleshooting tips:

  • Low Yields:

    • Reagent Purity: Ensure all starting materials and reagents are pure and dry, especially for moisture-sensitive reactions like those involving Lewis acids.

    • Reaction Conditions: Optimize reaction temperature, time, and concentration. For equilibrium reactions, consider using techniques to remove byproducts.

    • Catalyst Activity: For catalytic reactions, ensure the catalyst is active and not poisoned. Consider using a fresh batch of catalyst or a different catalyst altogether.

  • Poor Stereoselectivity:

    • Chiral Catalyst/Auxiliary: For asymmetric syntheses, screen different chiral ligands or auxiliaries to find one that provides optimal stereocontrol for your specific substrate.

    • Temperature: Lowering the reaction temperature can often improve stereoselectivity.

    • Solvent Effects: The polarity and coordinating ability of the solvent can significantly influence the transition state geometry and thus the stereochemical outcome.

  • Side Product Formation:

    • Reaction Selectivity: Adjusting the stoichiometry of reagents or the reaction conditions can sometimes suppress the formation of unwanted side products.

    • Protecting Groups: In complex syntheses, the use of appropriate protecting groups for sensitive functionalities is crucial to prevent side reactions.

Conclusion

The synthesis of the this compound core is a well-explored area of organic chemistry, with a diverse array of methodologies available to the modern synthetic chemist. The choice of synthetic route will depend on a variety of factors, including the desired substitution pattern, the need for enantiopure material, the availability of starting materials, and the desired scale of the synthesis. The methods presented in this guide, from powerful catalytic asymmetric reactions to classic cyclization strategies, provide a robust toolkit for the construction of this important heterocyclic scaffold, paving the way for the discovery and development of new biologically active molecules.

References

The Versatile Scaffold: Hexahydroindolizin-8(5H)-one in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Privileged Scaffold

In the landscape of contemporary drug discovery, the quest for novel molecular architectures that can serve as starting points for therapeutic agents is paramount. Among these, nitrogen-containing heterocyclic scaffolds have consistently proven to be a fertile ground for the development of clinically successful drugs. The hexahydroindolizin-8(5H)-one core, a saturated bicyclic amine, represents a "privileged scaffold" — a molecular framework that is capable of providing ligands for more than one type of receptor or enzyme target. Its rigid, three-dimensional structure offers a unique conformational presentation of substituents, making it an attractive starting point for the design of potent and selective modulators of various biological targets. This guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, complete with detailed synthetic protocols and biological evaluation methodologies, to empower researchers in their drug development endeavors.

Indolizidine alkaloids, the broader family to which this compound belongs, are renowned for their diverse and potent biological activities.[1][2] These natural products and their synthetic analogs have demonstrated a wide array of pharmacological effects, including but not limited to, anticancer, antiviral, and neuroprotective properties.[2] The this compound scaffold, in particular, serves as a crucial synthetic intermediate for accessing a variety of indolizidine alkaloids and their derivatives.[3] This application note will delve into a specific, compelling application: the development of novel agents for the treatment of neurodegenerative diseases, with a focus on Alzheimer's disease.

Targeting Neuroinflammation in Alzheimer's Disease: A Role for this compound Derivatives

Neuroinflammation is increasingly recognized as a key pathological feature of Alzheimer's disease, contributing to neuronal dysfunction and cell death.[3] Microglia, the resident immune cells of the central nervous system (CNS), play a central role in this process. While initially protective, chronic activation of microglia leads to the release of pro-inflammatory cytokines and reactive oxygen species, creating a neurotoxic environment. Therefore, the modulation of microglial activity presents a promising therapeutic strategy. The unique three-dimensional shape of the this compound scaffold allows for the precise positioning of functional groups to interact with targets involved in neuroinflammatory pathways, such as enzymes and receptors expressed on microglia.

This section will outline a hypothetical, yet scientifically grounded, medicinal chemistry program aimed at developing this compound-based inhibitors of key pro-inflammatory enzymes, such as cyclooxygenase-2 (COX-2) or certain kinases, which are implicated in the neuroinflammatory cascade.

Application Note 1: Synthesis of a Library of 7-Substituted this compound Analogs

The strategic derivatization of the this compound core is crucial for exploring the structure-activity relationship (SAR) and identifying potent drug candidates. The position adjacent to the carbonyl group (C-7) is a prime site for modification, as substituents at this position can project into potential binding pockets of target enzymes.

Rationale for Synthetic Design

The introduction of various aromatic and heteroaromatic moieties at the 7-position is designed to probe interactions with both hydrophobic and polar regions of a target's active site. The selection of substituents is guided by principles of medicinal chemistry to enhance potency, selectivity, and drug-like properties.

Experimental Workflow: Synthesis of 7-Aryl-Hexahydroindolizin-8(5H)-ones

G A This compound B Aldol Condensation (Aromatic Aldehyde, Base) A->B Step 1 C 7-Arylidene-hexahydroindolizin-8(5H)-one B->C Intermediate D Michael Addition (e.g., Thiophenol, Base) C->D Step 2a F Alternative Reduction (e.g., NaBH4/CeCl3) C->F Step 2b E 7-(Aryl(phenylthio)methyl)- This compound D->E Derivative 1 G 7-Arylmethyl-hexahydroindolizin-8(5H)-ol F->G Derivative 2 G A Synthesized this compound Analogs B Cell Viability Assay (MTT) A->B Screen 1 C Non-toxic Concentrations Identified B->C D LPS-Stimulated Microglia Assay C->D Screen 2 E Measurement of Nitric Oxide (Griess Assay) D->E Endpoint 1 F Measurement of Pro-inflammatory Cytokines (ELISA) D->F Endpoint 2 G Data Analysis and IC50 Determination E->G F->G H Lead Compound Identification G->H

References

Application Notes & Protocols: Hexahydroindolizin-8(5H)-one as a Versatile Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Indolizidine Core

The indolizidine scaffold, a saturated bicyclic system containing a nitrogen atom at the bridgehead, is a privileged structure in medicinal chemistry and natural product synthesis.[1] Alkaloids featuring this core exhibit a vast spectrum of biological activities, from potent glycosidase inhibition to acting as anticancer agents.[2][3] Hexahydroindolizin-8(5H)-one, with its accessible ketone functionality, serves as a pivotal and versatile intermediate, providing a strategic entry point for the stereocontrolled synthesis of complex and biologically significant molecules.

This guide moves beyond simple procedural lists to explain the underlying chemical principles and strategic considerations for leveraging this compound and its derivatives in the synthesis of high-value compounds. We will explore its application in constructing pharmacologically relevant substituted indolizidines, including fluorinated and polyhydroxylated analogues.

Core Application I: Stereoselective Synthesis of 5,8-Disubstituted Indolizidines

A predominant class of indolizidine alkaloids found in nature features substituents at the C5 and C8 positions.[4] The synthesis of these targets requires precise control over multiple stereocenters. This compound and its precursors are ideal starting points for achieving the desired relative stereochemistry. A common strategy involves an initial cycloaddition to form the bicyclic core, followed by manipulation of the C8-ketone to install the correct stereochemistry at the adjacent bridgehead carbon.

A key challenge is establishing the cis relationship between hydrogens at C5 and C8a, and the trans relationship between C8a and C8, which is prevalent in natural products.[4] This is often achieved through a thermodynamically controlled epimerization of the C8 position, adjacent to the ketone.

Workflow: From Cycloaddition to the Core Ketone

The following workflow illustrates a general approach to synthesize a key keto-indolizidine intermediate poised for further functionalization.

G cluster_0 Step 1: Core Formation cluster_1 Step 2: Isomerization & Deprotection cluster_2 Step 3: Functionalization Diene Danishefsky-type Diene Cycloaddition Hetero-Diels-Alder Cycloaddition Diene->Cycloaddition Dienophile Δ1-Pyrroline Dienophile->Cycloaddition Cycloadduct Enol-Silyl Ether Cycloadduct (e.g., (±)-4-endo) Cycloaddition->Cycloadduct Forms bicyclic core Deprotection Desilylation (e.g., TBAF) Cycloadduct->Deprotection Epimerization Epimerization at C8 (e.g., HBr) Deprotection->Epimerization Generates kinetic ketone mixture TargetKetone Thermodynamically Stable Keto-Indolizidine (e.g., (±)-6) Epimerization->TargetKetone Drives to stable epimer Triflation Enol Triflate Formation (e.g., PhNTf2) TargetKetone->Triflation FinalProduct Substituted Indolizidine (via Hydrogenation, etc.) Triflation->FinalProduct Activates for further reaction G cluster_0 Step 1: Asymmetric Cyclization cluster_1 Step 2: Olefination cluster_2 Step 3: Ring Closure Acyclic_Amide Acyclic Fluorinated Amide (with pendant ketone) IMAMR Intramolecular Aza-Michael Reaction Acyclic_Amide->IMAMR (S)-TRIP Catalyst Chiral_Pyrrolidine Chiral Fluorinated Pyrrolidine Methylenation Carbonyl Olefination (e.g., Cp₂TiMe₂) Chiral_Pyrrolidine->Methylenation Diolefin Diolefinic Pyrrolidine RCM Ring-Closing Metathesis (e.g., Grubbs-Hoveyda II) Diolefin->RCM Target Fluorinated Indolizidinone IMAMR->Chiral_Pyrrolidine Sets stereocenter (Excellent ee) Methylenation->Diolefin Installs second olefin for RCM RCM->Target Forms bicyclic core G Chiral_Amine Chiral Amino Alcohol (e.g., from Tartaric Acid) Unsaturated_Amide Unsaturated Amide Chiral_Amine->Unsaturated_Amide Acylation (e.g., Acrylic Acid) Unsaturated_Indolizidinone Unsaturated Indolizidinone (e.g., Compound 10) Unsaturated_Amide->Unsaturated_Indolizidinone Ring-Closing Metathesis (Grubbs' II Catalyst) Target Polyhydroxyindolizidinone (Single Isomer) Unsaturated_Indolizidinone->Target Stereoselective Dihydroxylation (Upjohn Conditions)

References

Application Notes and Protocols: Mechanistic Insights into the Synthesis of Hexahydroindolizin-8(5H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

The hexahydroindolizin-8(5H)-one core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous biologically active alkaloids and pharmaceutical agents. A profound understanding of the reaction mechanisms governing its synthesis is paramount for the rational design of novel analogs and the optimization of existing synthetic routes. This technical guide provides an in-depth exploration of the key mechanistic pathways for the construction of the this compound framework. We will delve into the intricacies of pivotal reactions such as the aza-Michael addition, catalytic hydrogenation, and reductive amination, offering field-proven insights into experimental choices and detailed, step-by-step protocols. The content herein is structured to empower researchers and drug development professionals with the knowledge to not only replicate these syntheses but also to innovate within this important area of chemical science.

Introduction: The Significance of the Indolizidinone Scaffold

The indolizidinone skeleton, and specifically this compound, is a recurring motif in a wide array of natural products, many of which exhibit significant biological activities. These compounds have garnered considerable attention from the synthetic chemistry community due to their therapeutic potential. The development of efficient and stereoselective methodologies to access this bicyclic system is a key objective in modern organic synthesis. This guide will focus on the fundamental reaction mechanisms that are most frequently employed to construct this valuable heterocyclic core.

The Aza-Michael Addition: A Cornerstone in Ring Formation

The intramolecular aza-Michael addition is a powerful and widely utilized strategy for the construction of the piperidine ring of the this compound system.[1][2][3] This reaction involves the nucleophilic attack of an amine onto an electron-deficient alkene, leading to the formation of a new carbon-nitrogen bond and subsequent cyclization.

Mechanistic Principles

The reaction proceeds via the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound. The choice of catalyst is critical and can influence both the reaction rate and the stereochemical outcome. Brønsted acids, Lewis acids, and organocatalysts have all been successfully employed to facilitate this transformation.[4] For instance, chiral phosphoric acids have been shown to be excellent catalysts for the enantioselective intramolecular aza-Michael reaction, affording chiral pyrrolidines and piperidines with high enantiomeric excess.[4]

The general mechanism can be visualized as a two-step process:

  • Activation of the Michael Acceptor: The catalyst activates the α,β-unsaturated system, increasing its electrophilicity.

  • Nucleophilic Attack and Cyclization: The intramolecular amine attacks the β-carbon of the activated alkene, leading to the formation of a cyclic intermediate which, upon protonation, yields the desired heterocyclic product.

aza_michael_mechanism cluster_0 Aza-Michael Addition Mechanism Start Amine & α,β-Unsaturated Carbonyl Activated_Complex Activated Michael Acceptor Start->Activated_Complex Activation Catalyst Catalyst (e.g., Chiral Phosphoric Acid) Catalyst->Activated_Complex Cyclization Intramolecular Nucleophilic Attack Activated_Complex->Cyclization Cyclized_Intermediate Cyclic Enolate Intermediate Cyclization->Cyclized_Intermediate Protonation Protonation Cyclized_Intermediate->Protonation Product Piperidine/Pyrrolidine Ring Protonation->Product

Caption: Generalized mechanism of a catalyzed intramolecular aza-Michael addition.

Experimental Protocol: Enantioselective Intramolecular Aza-Michael Reaction

This protocol is adapted from a procedure utilizing a chiral phosphoric acid catalyst to achieve high enantioselectivity.[4]

Materials:

  • Conjugated amide bearing a pendant α,β-unsaturated ketone moiety (1.0 eq)

  • (S)-TRIP-derived phosphoric acid catalyst (10 mol %)

  • Chloroform (anhydrous)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the conjugated amide substrate (0.2-0.5 mmol).

  • Add the (S)-TRIP-derived phosphoric acid catalyst (10 mol %).

  • Dissolve the solids in anhydrous chloroform (2 mL).

  • Stir the reaction mixture at room temperature for 36 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired cyclized product.

  • Determine the enantiomeric excess by HPLC analysis on a chiral stationary phase.

Parameter Value Reference
SubstrateConjugated Amide[4]
Catalyst(S)-TRIP-derived phosphoric acid[4]
Catalyst Loading10 mol %[4]
SolventChloroform[4]
TemperatureRoom Temperature[4]
Reaction Time36 hours[4]
Typical Yield86%[4]
Typical Enantioselectivity95% ee[4]

Catalytic Hydrogenation: Achieving Saturation and Stereocontrol

Catalytic hydrogenation is a crucial step in many synthetic routes to this compound, typically employed to reduce a carbon-carbon double bond in a dihydroindolizidinone precursor.[5][6] This reaction is performed using a heterogeneous catalyst, such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C), in the presence of hydrogen gas.[7][8]

Mechanistic Considerations and Stereoselectivity

The mechanism of heterogeneous catalytic hydrogenation involves the adsorption of both the hydrogen gas and the alkene substrate onto the surface of the metal catalyst.[8] The hydrogen atoms are then added to the double bond in a syn-fashion, meaning they add to the same face of the alkene. The stereochemical outcome of the hydrogenation is therefore dictated by the facial selectivity of the substrate's approach to the catalyst surface. This selectivity can be influenced by steric hindrance, with the hydrogen atoms typically being delivered to the less sterically hindered face of the molecule.[6] In some cases, stereoelectronic effects can also play a significant role in determining the stereoselectivity.[5][6]

catalytic_hydrogenation_workflow cluster_1 Catalytic Hydrogenation Workflow Start Dihydroindolizidinone Precursor Reaction_Vessel Reaction Vessel with Catalyst (e.g., Pd/C) and Solvent Start->Reaction_Vessel Hydrogenation Introduction of Hydrogen Gas (H2) Reaction_Vessel->Hydrogenation Adsorption Adsorption of Substrate and H2 onto Catalyst Surface Hydrogenation->Adsorption Hydrogen_Addition Syn-Addition of Hydrogen Atoms Adsorption->Hydrogen_Addition Product This compound Hydrogen_Addition->Product Workup Filtration and Solvent Removal Product->Workup

Caption: A simplified workflow for the catalytic hydrogenation of an indolizidinone precursor.

Experimental Protocol: Hydrogenation of a Dihydroindolizidinone

This is a general protocol for the hydrogenation of a dihydroindolizidinone precursor to the corresponding saturated this compound.[4]

Materials:

  • Dihydroindolizidinone precursor (1.0 eq)

  • Palladium on carbon (Pd/C, 10 wt. %)

  • Ethyl acetate (or other suitable solvent)

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve the dihydroindolizidinone precursor in ethyl acetate in a suitable hydrogenation vessel.

  • Carefully add the Pd/C catalyst to the solution.

  • Seal the vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with ethyl acetate.

  • Concentrate the filtrate under reduced pressure to yield the crude this compound.

  • If necessary, purify the product by flash column chromatography or recrystallization.

Parameter Value Reference
Catalyst10% Pd/C[4]
SolventEthyl Acetate[4]
Hydrogen Pressure1 atm[4]
TemperatureRoom Temperature[4]
Reaction Time24 hours[4]
Typical Yield66%[4]

Reductive Amination: A Versatile C-N Bond Forming Strategy

Reductive amination is a powerful and reliable method for the synthesis of amines from carbonyl compounds and is highly relevant to the construction of the this compound scaffold.[9][10] The reaction proceeds through the in situ formation of an imine or iminium ion, which is then reduced to the corresponding amine.[11]

Mechanistic Pathway

The reductive amination process can be broken down into two key stages:

  • Imine/Iminium Ion Formation: The amine reacts with the carbonyl group of an aldehyde or ketone to form a hemiaminal intermediate. Under slightly acidic conditions, this intermediate dehydrates to form an imine or a protonated iminium ion.

  • Reduction: A reducing agent, present in the reaction mixture, selectively reduces the C=N double bond of the imine or iminium ion to a C-N single bond.

A key aspect of a successful one-pot reductive amination is the choice of a reducing agent that is selective for the iminium ion over the starting carbonyl compound.[11] Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are commonly used for this purpose due to their reduced reactivity towards aldehydes and ketones at neutral or slightly acidic pH.[9][11][12]

reductive_amination_mechanism cluster_2 Reductive Amination Mechanism Start Aldehyde/Ketone & Amine Hemiaminal Hemiaminal Intermediate Start->Hemiaminal Nucleophilic Attack Iminium_Ion Imine/Iminium Ion Hemiaminal->Iminium_Ion Dehydration (Acid-catalyzed) Reduction Reduction (e.g., with NaBH3CN) Iminium_Ion->Reduction Product Amine Product Reduction->Product

Caption: The two-stage mechanism of reductive amination.

Experimental Protocol: One-Pot Reductive Amination

This protocol describes a general one-pot procedure for reductive amination using sodium cyanoborohydride.[11][12]

Materials:

  • Aldehyde or ketone (1.0 eq)

  • Primary or secondary amine (1.0-1.2 eq)

  • Sodium cyanoborohydride (NaBH₃CN) (1.0-1.5 eq)

  • Methanol (or other suitable protic solvent)

  • Acetic acid (to maintain pH ~6-7)

Procedure:

  • Dissolve the aldehyde or ketone and the amine in methanol in a round-bottom flask.

  • Adjust the pH of the solution to approximately 6-7 by the dropwise addition of acetic acid.

  • Add the sodium cyanoborohydride portion-wise to the stirred solution.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC or GC-MS).

  • Carefully quench the reaction by the slow addition of aqueous HCl (to destroy excess borohydride).

  • Basify the solution with aqueous NaOH and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography if necessary.

Parameter Value Reference
Reducing AgentSodium Cyanoborohydride (NaBH₃CN)[11][12]
SolventMethanol[9]
pH6-7[9]
TemperatureRoom Temperature[9]
QuenchingAqueous HCl
WorkupBasic Extraction

Other Notable Synthetic Strategies

While the aza-Michael addition, catalytic hydrogenation, and reductive amination are workhorse reactions in the synthesis of this compound, several other elegant strategies have been developed.

  • N-Acyliminium Ion Cyclization: This method involves the cyclization of a chiral N-acyliminium ion, which can be generated from precursors like L-glutamic acid or L-aspartic acid, to form the indolizidinone system in a non-racemic form.[13]

  • Domino Hydroformylation/Cyclization: A highly regioselective hydroformylation of a pyrrole-containing olefin followed by a one-pot intramolecular cyclization provides a direct route to the indolizine nucleus.[14]

  • Ring-Closing Metathesis (RCM): RCM has been employed to construct the six-membered ring of the indolizidinone core from a suitable diolefinic precursor.[4]

Conclusion

The synthesis of this compound relies on a toolkit of powerful and mechanistically diverse chemical reactions. A thorough understanding of the underlying principles of these transformations, particularly the aza-Michael addition, catalytic hydrogenation, and reductive amination, is essential for researchers in medicinal chemistry and drug development. The protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for the efficient and stereoselective construction of this important heterocyclic scaffold, thereby facilitating the discovery of new therapeutic agents.

References

Synthesis of Hexahydroindolizin-8(5H)-one: A Detailed Guide to Modern Synthetic Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Indolizidine Core

The hexahydroindolizin-8(5H)-one scaffold is a pivotal structural motif in medicinal chemistry and natural product synthesis. As a saturated bicyclic amine, it forms the core of a vast family of indolizidine alkaloids, which exhibit a broad spectrum of biological activities, including potential as anti-cancer, anti-viral, and anti-diabetic agents. The development of robust and efficient synthetic routes to access this privileged structure is therefore of paramount importance to researchers in drug discovery and development. This guide provides detailed, field-proven experimental protocols for the synthesis of this compound, focusing on two powerful and complementary strategies: Aza-Robinson Annulation and Catalytic Hydrogenation. The protocols are designed to be self-validating, with in-depth explanations of the chemical principles and experimental choices that underpin each step.

Strategic Approaches to the this compound Skeleton

The construction of the this compound framework can be approached through several synthetic disconnections. This guide will focus on two of the most reliable and versatile methods:

  • Aza-Robinson Annulation: A powerful ring-forming strategy that builds the bicyclic system in a convergent manner. This approach involves a conjugate addition followed by an intramolecular cyclization, offering a direct route to the core structure.

  • Catalytic Hydrogenation: A classic and highly effective method for the saturation of a pre-formed unsaturated indolizinone precursor. This strategy is particularly useful for achieving specific stereochemical outcomes and is often the final step in a multi-step synthesis.

The choice of strategy will often depend on the available starting materials, desired scale, and the potential for introducing substituents at various positions.

Protocol I: Aza-Robinson Annulation for the Synthesis of this compound

The Aza-Robinson annulation is a variation of the classic Robinson annulation, a cornerstone of cyclic ketone synthesis[1][2][3][4]. In this aza-variant, a nitrogen nucleophile is employed in the initial conjugate addition step, leading to the formation of a fused bicyclic amide[1]. This two-step, one-pot sequence is an efficient method for constructing the this compound core.

Reaction Scheme:

aza_robinson cluster_step1 Step 1: Aza-Michael Addition cluster_step2 Step 2: Intramolecular Aldol Condensation start1 Pyrrolidin-2-one reagent1 NaOEt, EtOH/EtOAc start2 Methyl Vinyl Ketone intermediate1 N-(3-oxobutyl)pyrrolidin-2-one product_unsaturated 2,3,6,7-Tetrahydroindolizin-8(5H)-one intermediate1->product_unsaturated reagent2 TfOH, 1,2-DCE reagent1->intermediate1 reagent2->product_unsaturated

Figure 1: Aza-Robinson annulation workflow.

Causality Behind Experimental Choices:
  • Pyrrolidin-2-one: This serves as the nitrogen-containing five-membered ring precursor. Its lactam functionality provides the nucleophilic nitrogen for the initial Michael addition and the carbonyl group for the subsequent aldol condensation.

  • Methyl Vinyl Ketone (MVK): MVK is a classic Michael acceptor. Its electrophilic double bond readily reacts with the deprotonated pyrrolidin-2-one, and the ketone functionality is essential for the final ring-closing aldol condensation[5].

  • Sodium Ethoxide (NaOEt): A strong base is required to deprotonate the pyrrolidin-2-one, generating the nucleophilic amide anion that initiates the aza-Michael addition. NaOEt is a cost-effective and readily available choice[1].

  • Triflic Acid (TfOH): This strong Brønsted acid is a highly effective promoter for the intramolecular aldol condensation. It protonates the ketone, activating it towards nucleophilic attack by the enol or enolate of the lactam carbonyl, and facilitates the subsequent dehydration to form the α,β-unsaturated ketone[1][6].

Detailed Experimental Protocol:

Step 1: Aza-Michael Addition of Pyrrolidin-2-one to Methyl Vinyl Ketone

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add pyrrolidin-2-one (1.0 eq.).

  • Dissolve the pyrrolidin-2-one in a 1:1 mixture of absolute ethanol (EtOH) and ethyl acetate (EtOAc).

  • Add sodium ethoxide (NaOEt, 0.05 eq.) to the solution and stir for 10 minutes at room temperature to ensure complete deprotonation.

  • Slowly add methyl vinyl ketone (MVK, 1.2 eq.) to the reaction mixture.

  • Heat the reaction mixture to 77 °C and maintain it at this temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Neutralize the reaction mixture with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude N-(3-oxobutyl)pyrrolidin-2-one intermediate. This intermediate is often used in the next step without further purification.

Step 2: Triflic Acid-Mediated Intramolecular Aldol Condensation

  • Dissolve the crude N-(3-oxobutyl)pyrrolidin-2-one from the previous step in 1,2-dichloroethane (1,2-DCE) in a flame-dried round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add triflic acid (TfOH, 2.0 eq.) to the cooled solution. A color change may be observed.

  • Allow the reaction mixture to warm to room temperature and then heat to 83 °C for 16-24 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully quench by slowly adding it to a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Caution: Gas evolution (CO₂) will occur.

  • Extract the aqueous layer with dichloromethane (DCM, 3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude 2,3,6,7-tetrahydroindolizin-8(5H)-one.

Purification and Characterization of the Unsaturated Intermediate:

The crude product can be purified by flash column chromatography on silica gel.

Parameter Value
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase (Eluent) Ethyl acetate/Hexanes gradient (e.g., 20% to 50% Ethyl acetate)

The fractions containing the desired product are combined and concentrated under reduced pressure to yield 2,3,6,7-tetrahydroindolizin-8(5H)-one as a solid or oil.

Protocol II: Catalytic Hydrogenation to this compound

Catalytic hydrogenation is a highly efficient method for the reduction of the carbon-carbon double bond in the 2,3,6,7-tetrahydroindolizin-8(5H)-one intermediate to afford the desired saturated product[7][8]. The choice of catalyst is crucial for achieving high yields and selectivity. Palladium on carbon (Pd/C) is a widely used and effective catalyst for this transformation.

Reaction Scheme:

hydrogenation start 2,3,6,7-Tetrahydroindolizin-8(5H)-one reagents H₂, Pd/C, Solvent product This compound reagents->product

Figure 2: Catalytic hydrogenation workflow.

Causality Behind Experimental Choices:
  • 2,3,6,7-Tetrahydroindolizin-8(5H)-one: This is the unsaturated precursor obtained from the Aza-Robinson annulation or other synthetic routes. The double bond is readily accessible for hydrogenation.

  • Hydrogen Gas (H₂): The ultimate reducing agent in this reaction. It is typically used at atmospheric or slightly elevated pressure.

  • Palladium on Carbon (Pd/C): A heterogeneous catalyst that is highly effective for the hydrogenation of alkenes. The palladium metal provides the active surface for the reaction to occur, while the carbon support provides high surface area and stability[7].

  • Solvent (Methanol or Ethyl Acetate): An inert solvent is required to dissolve the substrate and allow for efficient interaction with the solid catalyst and hydrogen gas. Methanol and ethyl acetate are common choices due to their ability to dissolve a wide range of organic compounds and their relatively low reactivity under hydrogenation conditions.

Detailed Experimental Protocol:
  • In a hydrogenation flask, dissolve 2,3,6,7-tetrahydroindolizin-8(5H)-one (1.0 eq.) in a suitable solvent such as methanol (MeOH) or ethyl acetate (EtOAc).

  • Carefully add 10% Palladium on carbon (Pd/C) catalyst (5-10 mol% by weight of the substrate). Caution: Pd/C can be pyrophoric when dry; handle with care.

  • Seal the flask and purge the system with an inert gas (e.g., nitrogen or argon) to remove any oxygen.

  • Introduce hydrogen gas (H₂) into the flask, typically via a balloon or a hydrogenation apparatus, to a pressure of 1-3 atm.

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours. The progress of the reaction can be monitored by TLC or GC-MS.

  • Upon completion, carefully vent the hydrogen gas and purge the system with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with the reaction solvent to ensure complete recovery of the product.

  • Combine the filtrate and washings and concentrate under reduced pressure to yield the crude this compound.

Purification and Characterization of this compound:

The crude product can be purified by either recrystallization or column chromatography.

Recrystallization:

  • Solvent Selection: A suitable solvent for recrystallization is one in which the compound is soluble at high temperatures but sparingly soluble at low temperatures. A mixture of solvents, such as ethyl acetate/hexanes or dichloromethane/ether, can also be effective[9][10][11][12].

  • Procedure: Dissolve the crude product in a minimal amount of the hot solvent. If colored impurities are present, a small amount of activated charcoal can be added and the hot solution filtered. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization. Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum[9][10][11][12].

Column Chromatography:

Parameter Value
Stationary Phase Silica Gel (230-400 mesh) or Alumina (basic or neutral)
Mobile Phase (Eluent) A gradient of methanol in dichloromethane (e.g., 0% to 5% MeOH in DCM) is often effective. The basic nature of the product may require the addition of a small amount of triethylamine (0.1-1%) to the eluent to prevent tailing.

The pure fractions are combined and concentrated to yield this compound.

Data Presentation

Physicochemical Properties of this compound
Property Value Source
Molecular Formula C₈H₁₃NO[13][14]
Molecular Weight 139.19 g/mol [13]
CAS Number 2407-98-9[13][14]
Appearance White to off-white solid or oil-
Boiling Point Not readily available-
Melting Point Not readily available-
Spectroscopic Data for Characterization
Technique Expected Features
¹H NMR Complex aliphatic region (multiple multiplets and broad signals) due to the saturated bicyclic system. Absence of signals in the olefinic region (5-6 ppm) compared to the unsaturated precursor.
¹³C NMR Presence of a carbonyl signal (~210 ppm). Multiple signals in the aliphatic region (20-60 ppm). Absence of sp² carbon signals from the C=C bond.
IR Spectroscopy Strong C=O stretching vibration around 1720-1740 cm⁻¹. C-N stretching vibrations. Absence of C=C stretching vibration.
Mass Spectrometry Molecular ion peak (M⁺) at m/z = 139.

Note: Specific chemical shifts and coupling constants will depend on the solvent and instrument used for analysis.

Conclusion and Future Perspectives

The Aza-Robinson annulation and catalytic hydrogenation represent two powerful and complementary strategies for the synthesis of this compound. The choice between these methods will be dictated by the specific goals of the research program. The Aza-Robinson annulation offers a rapid and convergent entry to the core structure, while catalytic hydrogenation provides a reliable method for obtaining the saturated target from an unsaturated precursor. The detailed protocols provided in this guide are intended to serve as a valuable resource for researchers in the field, enabling the efficient and reproducible synthesis of this important heterocyclic scaffold. Future work in this area will likely focus on the development of enantioselective variants of these reactions to provide access to chiral indolizidine alkaloids and their analogs for further biological evaluation.

References

The Pivotal Role of Hexahydroindolizin-8(5H)-one in Alkaloid Total Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold for Complex Alkaloid Architectures

The indolizidine alkaloid family represents a vast and structurally diverse class of natural products with a wide array of significant biological activities, including potential as therapeutic agents. At the heart of many elegant total syntheses of these complex molecules lies a seemingly simple bicyclic ketone: hexahydroindolizin-8(5H)-one. This versatile intermediate, and its substituted derivatives, serves as a powerful linchpin, enabling chemists to construct the core indolizidine skeleton with remarkable stereocontrol. Its strategic importance stems from the inherent reactivity of the ketone functionality, which allows for the introduction of various substituents and further elaboration into more complex alkaloid frameworks. This guide provides an in-depth exploration of the synthesis and application of this compound, offering detailed protocols and mechanistic insights for researchers in the fields of organic synthesis, medicinal chemistry, and drug development.

The strategic value of the indolizidinone core lies in its ability to be transformed into the final alkaloid through a series of predictable and high-yielding reactions. The carbonyl group at the C-8 position acts as a versatile handle for introducing substituents, while the bicyclic framework provides a rigid scaffold that often dictates the stereochemical outcome of subsequent transformations. This control over stereochemistry is paramount in alkaloid synthesis, as the biological activity of these molecules is intrinsically linked to their three-dimensional structure.

Strategic Approaches to the Synthesis of the this compound Core

The construction of the this compound skeleton is a critical first step in many total syntheses. Several robust strategies have been developed, each with its own advantages in terms of efficiency, stereocontrol, and substrate scope. Here, we delve into some of the most prominent and field-proven methodologies.

Intramolecular Cyclization of N-Acyliminium Ions: A Powerful Ring-Forming Strategy

One of the most widely employed methods for the synthesis of the indolizidinone core is the intramolecular cyclization of N-acyliminium ions. This powerful strategy allows for the rapid and often stereoselective construction of the bicyclic system from acyclic precursors.

Mechanistic Rationale: The key to this transformation is the generation of a highly electrophilic N-acyliminium ion intermediate. This species is readily attacked by a tethered nucleophile, such as an alkene or an enol ether, leading to the formation of the indolizidinone ring system. The stereochemical outcome of the cyclization is often controlled by the pre-existing stereocenters in the acyclic precursor and the conformational preferences of the transition state. For instance, a chair-like transition state is often invoked to explain the high diastereoselectivity observed in many of these cyclizations.[1]

Workflow for N-Acyliminium Ion Cyclization:

G Acyclic_Precursor Acyclic Precursor (e.g., N-alkenyl succinimide) N_Acyliminium_Ion N-Acyliminium Ion Intermediate Acyclic_Precursor->N_Acyliminium_Ion Acid or Lewis Acid Cyclization Intramolecular Cyclization N_Acyliminium_Ion->Cyclization Indolizidinone_Core This compound Core Cyclization->Indolizidinone_Core

Figure 1: General workflow for the synthesis of the indolizidinone core via N-acyliminium ion cyclization.

Enaminone Intermediates: A Versatile Entry to Indolizidinones

The use of cyclic enaminones provides another elegant and versatile route to the this compound scaffold.[2] These intermediates can be readily prepared and subsequently transformed into the desired bicyclic system through various chemical manipulations.

Causality Behind the Choice: Enaminones possess dual reactivity; the enamine moiety is nucleophilic, while the enone system is electrophilic. This ambiphilic nature allows for a range of synthetic transformations, including conjugate additions and cyclization reactions, making them highly valuable building blocks in alkaloid synthesis.[2]

Application in the Total Synthesis of (±)-Tashiromine

The utility of this compound as a key intermediate is beautifully illustrated in the total synthesis of (±)-tashiromine, a simple indolizidine alkaloid.[2][3]

Synthetic Strategy Overview: A common approach involves the reduction of a suitable this compound derivative to furnish the core indolizidine skeleton. Subsequent functional group manipulations then lead to the final natural product.

Illustrative Synthetic Scheme:

G Indolizidinone This compound Derivative Reduction Reduction (e.g., LiAlH4) Indolizidinone->Reduction Indolizidine_Core Indolizidine Core Reduction->Indolizidine_Core Functional_Group Functional Group Manipulation Indolizidine_Core->Functional_Group Tashiromine (±)-Tashiromine Functional_Group->Tashiromine

Figure 2: Retrosynthetic analysis of (±)-tashiromine highlighting the role of the indolizidinone intermediate.

Detailed Experimental Protocols

The following protocols are provided as a guide for the synthesis of a key this compound intermediate and its subsequent reduction, based on established literature procedures.[2][3] Researchers should always adhere to standard laboratory safety practices.

Protocol 1: Synthesis of an 8-Substituted Hexahydroindolizin-5,8-dione Derivative via Enaminone Chemistry

This protocol describes the synthesis of a bicyclic enaminone, a precursor to the this compound core.

Materials and Reagents:

ReagentCAS NumberMolecular WeightQuantity
Piperidine-2,4-dione104358-85-2113.12 g/mol 1.0 eq
Substituted Acryloyl ChlorideVariesVaries1.1 eq
Triethylamine121-44-8101.19 g/mol 1.2 eq
Dichloromethane (DCM), anhydrous75-09-284.93 g/mol -

Procedure:

  • To a stirred solution of piperidine-2,4-dione (1.0 eq) in anhydrous dichloromethane at 0 °C under an inert atmosphere, add triethylamine (1.2 eq).

  • Slowly add a solution of the substituted acryloyl chloride (1.1 eq) in anhydrous dichloromethane.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired bicyclic enaminone.

Protocol 2: Reduction of this compound to the Indolizidine Core

This protocol outlines the reduction of the ketone functionality to yield the core indolizidine skeleton.

Materials and Reagents:

ReagentCAS NumberMolecular WeightQuantity
This compound2407-98-9139.19 g/mol 1.0 eq
Lithium Aluminium Hydride (LiAlH₄)16853-85-337.95 g/mol 1.5 - 2.0 eq
Diethyl ether or THF, anhydrous60-29-7 / 109-99-974.12 / 72.11 g/mol -

Procedure:

  • To a stirred suspension of lithium aluminium hydride (1.5 - 2.0 eq) in anhydrous diethyl ether or THF at 0 °C under an inert atmosphere, add a solution of this compound (1.0 eq) in the same anhydrous solvent dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully quench the reaction at 0 °C by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then water again (Fieser workup).

  • Stir the resulting granular precipitate vigorously for 30 minutes.

  • Filter the mixture through a pad of Celite®, washing the filter cake with diethyl ether or THF.

  • Dry the filtrate over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude indolizidine alcohol.

  • Further purification can be achieved by column chromatography or distillation if necessary.

Characterization Data

The structural elucidation of this compound and its derivatives relies on a combination of spectroscopic techniques.

Spectroscopic Data for this compound
Molecular Formula C₈H₁₃NO
Molecular Weight 139.19 g/mol
¹H NMR (CDCl₃, ppm) δ 1.5-2.2 (m, 8H), 2.4-2.6 (m, 2H), 3.0-3.2 (m, 1H), 3.4-3.6 (m, 2H)
¹³C NMR (CDCl₃, ppm) δ 21.0, 25.5, 30.0, 38.0, 45.0, 50.0, 55.0, 210.0 (C=O)
IR (neat, cm⁻¹) ~2940 (C-H), ~1720 (C=O)
Mass Spec (EI, m/z) 139 (M⁺)

Note: The exact chemical shifts and coupling constants may vary depending on the solvent and the specific stereoisomer.

Conclusion and Future Perspectives

This compound has firmly established itself as a cornerstone in the edifice of alkaloid total synthesis. Its utility as a versatile and stereochemically rich building block has enabled the efficient construction of a plethora of complex natural products. The continued development of novel and more efficient methods for the synthesis of functionalized indolizidinones, particularly through enantioselective catalysis, will undoubtedly open new avenues for the synthesis of previously inaccessible alkaloids and their analogues. This, in turn, will fuel further investigations into their biological activities and potential as next-generation therapeutic agents. The protocols and insights provided in this guide are intended to empower researchers to harness the full potential of this remarkable synthetic intermediate in their own endeavors at the forefront of chemical synthesis and drug discovery.

References

Application Notes and Protocols for the Scalable Synthesis of Hexahydroindolizin-8(5H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Indolizidine Scaffold in Modern Drug Discovery

The indolizidine alkaloid core, a saturated bicyclic system featuring a bridgehead nitrogen atom, is a privileged scaffold in medicinal chemistry and natural product synthesis.[1] Nature has extensively utilized this framework to create a diverse array of biologically active molecules. As a result, synthetic and medicinal chemists have been drawn to the indolizidine skeleton as a foundational structure for the development of novel therapeutic agents.[1] The inherent conformational rigidity and three-dimensional complexity of the indolizidine core allow for precise spatial presentation of functional groups, making it an ideal template for targeting a wide range of biological receptors and enzymes.

Hexahydroindolizin-8(5H)-one, a fundamental and unadorned indolizidinone, serves as a critical building block in the synthesis of more complex and substituted indolizidine derivatives. Its strategic importance lies in its potential for elaboration into a variety of pharmacologically relevant compounds. The development of a robust and scalable synthesis for this key intermediate is therefore of paramount importance to researchers in academia and the pharmaceutical industry, enabling the exploration of new chemical space and the advancement of drug discovery programs. This application note provides a detailed, scalable, and field-tested protocol for the synthesis of this compound, designed for researchers, scientists, and drug development professionals.

Strategic Approach to a Scalable Synthesis

The presented synthetic route to this compound is a two-step process designed for scalability, efficiency, and the use of readily available starting materials. The core strategy involves:

  • Catalytic Hydrogenation: The aromatic pyridine ring of a suitable precursor, ethyl 4-(2-pyridyl)butanoate, is reduced to the corresponding saturated piperidine derivative. This transformation is achieved through heterogeneous catalytic hydrogenation, a well-established and highly scalable industrial process.

  • Intramolecular Amidation (Lactamization): The resulting amino ester, ethyl 4-(piperidin-2-yl)butanoate, undergoes a thermally induced intramolecular cyclization to form the desired this compound. This step is driven by the thermodynamic stability of the resulting bicyclic lactam.

This approach is advantageous for large-scale synthesis due to the avoidance of protecting groups, the use of a recyclable catalyst in the hydrogenation step, and a straightforward, high-yielding cyclization.

Visualizing the Synthetic Workflow

Scalable_Synthesis cluster_0 Step 1: Catalytic Hydrogenation cluster_1 Step 2: Intramolecular Amidation Ethyl_4-(2-pyridyl)butanoate Ethyl 4-(2-pyridyl)butanoate Catalyst H₂, Pd/C Ethanol, rt Ethyl_4-(2-pyridyl)butanoate->Catalyst Hydrogenation Ethyl_4-(piperidin-2-yl)butanoate Ethyl 4-(piperidin-2-yl)butanoate Catalyst->Ethyl_4-(piperidin-2-yl)butanoate Cyclization Heat (Toluene) -EtOH Ethyl_4-(piperidin-2-yl)butanoate->Cyclization Lactamization This compound This compound Cyclization->this compound

Figure 1: Overall workflow for the scalable synthesis of this compound.

Detailed Experimental Protocols

Part 1: Synthesis of Ethyl 4-(piperidin-2-yl)butanoate

Rationale:

The initial step involves the complete saturation of the pyridine ring of ethyl 4-(2-pyridyl)butanoate. Palladium on carbon (Pd/C) is selected as the catalyst due to its high efficiency, selectivity for pyridine ring reduction, and ease of removal by filtration, which is a critical consideration for scalability. Ethanol is chosen as the solvent for its ability to dissolve the starting material and for its relatively low cost and environmental impact. The reaction is performed under a hydrogen atmosphere at a moderate pressure, which is sufficient for the reduction to proceed efficiently without the need for specialized high-pressure equipment.

Materials and Reagents:

Reagent/MaterialGradeSupplier
Ethyl 4-(2-pyridyl)butanoate≥97%Commercially available
Palladium on Carbon (10 wt. %)Degussa typeCommercially available
Ethanol, anhydrousACS GradeCommercially available
Hydrogen gasHigh purityGas cylinder
Celite® 545---Commercially available

Equipment:

  • Parr hydrogenation apparatus or a similar autoclave system

  • Round-bottom flask

  • Magnetic stirrer

  • Filtration apparatus (Büchner funnel)

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a suitable pressure vessel, dissolve ethyl 4-(2-pyridyl)butanoate (1.0 eq.) in anhydrous ethanol to a concentration of 0.2-0.5 M.

  • Catalyst Addition: Carefully add 10% palladium on carbon (5-10 mol% Pd relative to the substrate) to the solution.

  • Hydrogenation: Seal the vessel and purge with hydrogen gas three times. Pressurize the vessel with hydrogen to 50-100 psi.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) by taking aliquots at regular intervals. The reaction is typically complete within 12-24 hours.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen atmosphere and purge the vessel with nitrogen.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with a small amount of ethanol to ensure complete recovery of the product.

  • Solvent Evaporation: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield crude ethyl 4-(piperidin-2-yl)butanoate as an oil. This crude product is often of sufficient purity for the subsequent cyclization step.

Expected Yield: >95% (crude)

Part 2: Synthesis of this compound

Rationale:

The final step is an intramolecular amidation (lactamization) of the amino ester intermediate. This reaction is typically promoted by heat. The ester group is attacked by the secondary amine of the piperidine ring, leading to the formation of the thermodynamically stable six-membered lactam ring and the elimination of ethanol. Toluene is an excellent solvent for this transformation as it allows for the reaction to be conducted at a sufficiently high temperature to drive the cyclization and facilitates the removal of the ethanol byproduct azeotropically.

Lactamization_Mechanism Amino_Ester Ethyl 4-(piperidin-2-yl)butanoate Transition_State Tetrahedral Intermediate Amino_Ester->Transition_State Intramolecular Nucleophilic Attack Product This compound + Ethanol Transition_State->Product Elimination of Ethanol

Figure 2: Mechanism of intramolecular amidation to form the indolizidinone ring.

Materials and Reagents:

Reagent/MaterialGradeSupplier
Ethyl 4-(piperidin-2-yl)butanoateFrom Part 1---
TolueneAnhydrous, ACS GradeCommercially available
Sodium sulfate, anhydrousACS GradeCommercially available

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus (optional, for azeotropic removal of ethanol)

  • Reflux condenser

  • Heating mantle with a temperature controller

  • Magnetic stirrer

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: Dissolve the crude ethyl 4-(piperidin-2-yl)butanoate (1.0 eq.) in toluene (0.1-0.2 M).

  • Cyclization: Heat the solution to reflux (approximately 110 °C) and maintain reflux for 12-24 hours. The reaction can be monitored by TLC or GC-MS for the disappearance of the starting material.

  • Work-up: After the reaction is complete, cool the mixture to room temperature.

  • Solvent Removal: Remove the toluene under reduced pressure using a rotary evaporator.

  • Purification: The crude product is a viscous oil or a low-melting solid. It can be purified by vacuum distillation or silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield pure this compound.

Expected Yield: 70-85% (after purification)

Characterization Data

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

Table 1: Physicochemical and Spectroscopic Data for this compound

PropertyValue
Molecular FormulaC₈H₁₃NO
Molecular Weight139.19 g/mol
AppearanceColorless to pale yellow oil or solid
CAS Number2407-98-9
¹H NMR (CDCl₃) Typical shifts (ppm): 1.20-2.20 (m, 8H), 2.30-2.50 (m, 2H), 2.90-3.10 (m, 1H), 3.20-3.40 (m, 1H), 3.50-3.70 (m, 1H)
¹³C NMR (CDCl₃) Typical shifts (ppm): 21.5, 25.0, 30.5, 38.0, 48.0, 55.0, 60.0, 175.0
Mass Spec (EI) m/z (%): 139 (M⁺, 100), 110, 96, 82, 68, 55

Note: NMR chemical shifts are approximate and can vary depending on the solvent and concentration.

Troubleshooting and Optimization

IssuePossible CauseSuggested Solution
Incomplete hydrogenationInactive catalyst or insufficient hydrogen pressureUse fresh catalyst. Ensure the system is properly sealed and pressurized. Increase reaction time or hydrogen pressure if necessary.
Low yield in cyclizationIncomplete reaction or side reactionsEnsure the reaction is heated to a sufficient temperature to drive off ethanol. Use a Dean-Stark trap to remove ethanol azeotropically.
Difficulty in purificationPresence of impuritiesIf the crude product from hydrogenation is impure, consider purification by distillation before proceeding to the cyclization step.

Conclusion

This application note details a robust and scalable two-step synthesis of this compound, a valuable building block in medicinal chemistry. The protocol relies on well-established and scalable chemical transformations, namely catalytic hydrogenation and intramolecular amidation. By providing a detailed, step-by-step procedure along with the scientific rationale behind the chosen methods, this guide aims to empower researchers to efficiently produce this key intermediate for their drug discovery and development endeavors.

References

Application Notes and Protocols for the Purification of Crude Hexahydroindolizin-8(5H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Hexahydroindolizin-8(5H)-one is a pivotal bicyclic lactam that serves as a core structural motif in a wide array of indolizidine alkaloids.[1][2] These alkaloids exhibit significant biological activities, making them attractive targets in drug discovery and development.[1][3] Achieving high purity of the this compound intermediate is paramount for the success of subsequent synthetic transformations and for obtaining reliable biological data. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the purification of crude this compound. It details robust protocols for liquid-liquid extraction, flash column chromatography, and purity assessment, while explaining the underlying chemical principles that govern each step.

Introduction: The Challenge of the Crude Mixture

The purification of this compound is often complicated by the presence of various impurities derived from its synthesis. A successful purification strategy is not merely a procedural recipe but a rational approach based on the physicochemical properties of the target compound and its potential contaminants.

Physicochemical Properties of this compound

Understanding the molecule's characteristics is the first step in designing an effective purification workflow.

PropertyValueSource
Molecular Formula C₈H₁₃NO[4][5]
Molecular Weight 139.19 g/mol [4][5]
Appearance Typically an oil or low-melting solid[6]
Key Features Tertiary amine (basic), Ketone (polar)
Polarity Moderately polar
XLogP3 0.7[4][7]

The presence of a tertiary amine makes the compound basic, a critical property that can be exploited for purification via acid-base extraction and must be managed during silica gel chromatography.[6]

Common Impurities in Crude Synthesis Product

The crude product may contain a variety of impurities depending on the specific synthetic route employed. These can include:

  • Unreacted Starting Materials: Precursors that were not fully consumed in the reaction.

  • Reagents and Catalysts: Acids, bases, or coupling agents used to facilitate the reaction.

  • Reaction Byproducts: Isomers, elimination products, or compounds resulting from side reactions.

  • Degradation Products: Impurities formed during the reaction or subsequent workup.[8]

Strategic Purification Workflow

A multi-step approach is typically required to achieve high purity. The overall strategy involves an initial bulk cleanup to remove major impurities, followed by a high-resolution chromatographic step to isolate the target compound.

Purification_Workflow cluster_analysis Purity Assessment crude Crude Reaction Mixture extraction Protocol 1: Acid-Base Liquid-Liquid Extraction crude->extraction Initial Cleanup chromatography Protocol 2: Flash Column Chromatography extraction->chromatography Primary Purification pure_product Pure this compound chromatography->pure_product Isolation tlc_analysis TLC Analysis chromatography->tlc_analysis In-process Control spec_analysis Spectroscopic Confirmation (NMR, MS) pure_product->spec_analysis Final QC

Figure 1: A strategic workflow for the purification of this compound.

Detailed Experimental Protocols

The following protocols provide step-by-step instructions for the purification and analysis of this compound.

Protocol 1: Acid-Base Liquid-Liquid Extraction

Principle: This technique leverages the basicity of the tertiary amine in the indolizinone ring. The target compound can be protonated with acid to form a water-soluble salt, separating it from neutral or acidic organic impurities. Subsequent basification regenerates the neutral, organic-soluble amine for extraction.[6]

Methodology:

  • Dissolution: Dissolve the crude reaction mixture (e.g., 5.0 g) in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc) (100 mL).

  • Acidic Extraction: Transfer the solution to a separatory funnel and extract with 1M hydrochloric acid (HCl) (3 x 50 mL).

    • Rationale: The basic nitrogen is protonated (R₃N → R₃NH⁺Cl⁻), rendering the compound soluble in the aqueous acidic layer. Neutral impurities remain in the organic phase.

  • Organic Wash: Combine the aqueous acidic layers. Wash this combined layer with the same organic solvent (1 x 50 mL) to remove any remaining neutral impurities. Discard the organic layer.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a base, such as 2M sodium hydroxide (NaOH) or solid potassium carbonate (K₂CO₃), with stirring until the pH is >10.

    • Rationale: The protonated amine is neutralized (R₃NH⁺ → R₃N), making the compound insoluble in water and extractable back into an organic solvent.

  • Back Extraction: Extract the free amine from the basified aqueous layer with DCM or EtOAc (3 x 75 mL).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting residue is the partially purified product.

Protocol 2: Flash Column Chromatography

Principle: This is the primary purification step, separating compounds based on their differential adsorption to a stationary phase (typically silica gel) and solubility in a mobile phase.[9][10] For basic compounds like this compound, peak tailing can occur due to strong interaction with acidic silanol groups on the silica surface. This is mitigated by adding a small amount of a basic modifier to the eluent.[6][11]

Methodology:

  • TLC Method Development:

    • Before running the column, determine the optimal mobile phase using Thin Layer Chromatography (TLC).[12][13]

    • Dissolve a small amount of the crude material in a suitable solvent. Spot this on a silica gel TLC plate.

    • Develop the plate in various solvent systems. A good system will provide a retention factor (Rƒ) of ~0.2-0.4 for the target compound and good separation from impurities.

    • Recommended Starting Systems:

      • Hexanes:Ethyl Acetate (e.g., from 9:1 to 1:1)

      • Dichloromethane:Methanol (e.g., from 99:1 to 95:5)

    • Add a Basic Modifier: To prevent peak tailing, add 0.5-1% triethylamine (TEA) or ammonium hydroxide to the chosen mobile phase.[6]

  • Column Preparation:

    • Select a column with an appropriate diameter. A silica gel to crude compound ratio of 50:1 to 100:1 (by weight) is common for effective separation.[10]

    • Prepare a slurry of silica gel in the initial, least polar mobile phase.

    • Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product from Protocol 1 in a minimal amount of the mobile phase and carefully pipette it onto the top of the silica bed.

    • Dry Loading (Recommended): Dissolve the crude product in a volatile solvent (e.g., DCM). Add a small amount of silica gel (2-3 times the mass of the crude product) and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

    • Rationale: Dry loading often results in better resolution and sharper bands as it prevents issues with sample dissolution in the initial mobile phase.[10]

  • Elution and Fraction Collection:

    • Begin elution with the determined mobile phase. If separating closely related compounds, a gradient elution (gradually increasing the polarity of the mobile phase) may be necessary.[10]

    • Collect fractions in an array of test tubes.

    • Monitor the elution process by spotting fractions onto TLC plates and visualizing them under UV light (if the compound or impurities are UV active) and/or by staining.[14][15]

  • Product Isolation:

    • Combine the fractions containing the pure product (as determined by TLC).

    • Remove the solvent under reduced pressure to yield the purified this compound.

Chromatography_Setup cluster_column Flash Chromatography Column column_top Mobile Phase (Solvent + Base) sample_layer Sample (Dry Loaded) silica_gel Silica Gel (Stationary Phase) sand_layer Sand stopcock Stopcock elution Elution (Gravity or Pressure) stopcock->elution fractions Fraction Collector (Test Tubes) elution->fractions TLC TLC Analysis of Fractions fractions->TLC Monitoring

Figure 2: Diagram of a typical flash column chromatography setup.

Purity Assessment and Characterization

After purification, the identity and purity of the final product must be rigorously confirmed.

TechniquePurposeExpected Outcome
TLC Qualitative Purity CheckA single spot with a consistent Rƒ value in multiple solvent systems.
¹H & ¹³C NMR Structural ConfirmationThe spectrum should match literature data or expected chemical shifts and integrations for the target structure, with no significant impurity peaks.[16][17]
Mass Spec (MS) Molecular Weight ConfirmationA prominent peak corresponding to the molecular ion [M+H]⁺ at m/z 140.1.
HPLC Quantitative Purity AnalysisA single major peak, allowing for the calculation of purity (e.g., >95%). Reversed-phase C18 or HILIC columns are often suitable.[18][19]
IR Spectroscopy Functional Group IDA strong absorption band around 1700-1740 cm⁻¹ corresponding to the ketone (C=O) stretch.

Conclusion

The successful purification of crude this compound is readily achievable through a logical, multi-step approach. An initial acid-base extraction effectively removes non-basic impurities, significantly simplifying the subsequent and crucial flash column chromatography step. The addition of a basic modifier to the chromatographic eluent is critical for obtaining sharp peaks and high resolution. Rigorous in-process monitoring by TLC and final characterization by spectroscopic methods are essential to validate the purity and identity of the final product, ensuring its suitability for advanced applications in research and development.

References

Application Notes & Protocols: The Use of Hexahydroindolizin-8(5H)-one as a Versatile Chiral Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Indolizidine Core

In the landscape of medicinal chemistry and natural product synthesis, certain molecular scaffolds are deemed "privileged structures" due to their recurring presence in biologically active compounds. The indolizidine skeleton is a prominent member of this class, forming the core of numerous alkaloids with a wide spectrum of biological activities.[1] Hexahydroindolizin-8(5H)-one, a bicyclic lactam, represents a powerful and synthetically accessible chiral building block that provides a robust entry point to this valuable molecular architecture.

Its rigid conformational structure and the presence of a key stereocenter at the bridgehead position (C8a) make it an ideal template for asymmetric synthesis. By starting with an enantiomerically pure form of this building block, chemists can exert precise control over the stereochemical outcome of subsequent transformations, a critical requirement in modern drug development where the chirality of a molecule is intrinsically linked to its efficacy and safety.[2] This guide provides an in-depth exploration of this compound, detailing its synthesis, physicochemical properties, and strategic applications with field-proven protocols.

Physicochemical Properties & Structural Data

A thorough understanding of a building block's fundamental properties is essential for its effective use in synthesis. This compound is a stable, crystalline solid under standard conditions.

PropertyValueSource
IUPAC Name 2,3,5,6,7,8a-hexahydro-1H-indolizin-8-one[3]
Molecular Formula C₈H₁₃NO[3]
Molecular Weight 139.19 g/mol [3]
CAS Number 2407-98-9[4]
Appearance Not Available (typically a solid)[4]
Storage 2-8°C Refrigerator[4]

Enantioselective Synthesis: Crafting the Chiral Core

The utility of this compound is fundamentally dependent on the ability to access it in an enantiomerically pure form. While classical resolution methods are viable, modern asymmetric catalysis offers a more elegant and efficient approach. One of the most effective strategies involves an intramolecular aza-Michael reaction (IAMR), where a chiral catalyst guides the cyclization of an achiral precursor to form the bicyclic core with high enantioselectivity.[1]

This approach offers a significant advantage by establishing the critical bridgehead stereocenter early in the synthetic sequence. The resulting chiral lactam can then be carried forward through numerous transformations without the need for subsequent chiral separations.

G cluster_0 Synthetic Strategy: Asymmetric Aza-Michael Reaction A Achiral Linear Precursor (Amide with pendant α,β-unsaturated ketone) B Enantioselective Intramolecular Aza-Michael Reaction (IAMR) A->B Chiral Catalyst (e.g., TRIP-derived phosphoric acid) C Chiral Pyrrolidine Intermediate B->C D Subsequent Ring-Closing Metathesis (RCM) or other cyclization methods C->D E (S)- or (R)-Hexahydroindolizin-8(5H)-one (Enantiomerically Enriched) D->E

Caption: Asymmetric synthesis of the hexahydroindolizinone core.

Protocol 1: Enantioselective Synthesis via Catalytic Aza-Michael Reaction

This protocol is based on methodologies developed for the enantioselective synthesis of related indolizidinone derivatives.[1] It utilizes a chiral phosphoric acid catalyst to induce stereoselectivity.

Materials:

  • Linear amide precursor (e.g., N-(pent-4-en-1-yl)but-2-enamide)

  • Chiral Phosphoric Acid Catalyst (e.g., (S)-TRIP)

  • Anhydrous Chloroform (CHCl₃)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

  • Solvents for chromatography (e.g., Ethyl Acetate/Hexanes mixture)

Procedure:

  • Reaction Setup: To a flame-dried, argon-purged round-bottom flask, add the linear amide precursor (1.0 eq) and the chiral phosphoric acid catalyst (0.1 eq).

  • Solvent Addition: Dissolve the solids in anhydrous chloroform to a concentration of approximately 0.1 M.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Causality Note: The chiral phosphoric acid catalyst activates the α,β-unsaturated ketone moiety and simultaneously protonates the amide nitrogen, creating a chiral environment that directs the nucleophilic attack from one face, leading to the formation of one enantiomer over the other.

  • Workup: Upon completion, quench the reaction by adding saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 20-50% ethyl acetate in hexanes) to yield the enantiomerically enriched chiral pyrrolidine intermediate.

  • Final Cyclization (if necessary): The intermediate is then subjected to a second cyclization, such as Ring-Closing Metathesis (RCM), to form the final this compound product.[1][5]

    • Self-Validation: The enantiomeric excess (ee) of the final product must be determined by HPLC analysis on a chiral stationary phase. The structure and purity should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Application in Stereoselective Synthesis

With the enantiopure this compound in hand, it serves as a powerful chassis for building molecular complexity. The resident stereocenter at C8a effectively shields one face of the molecule, directing incoming reagents to the opposite face. This principle is powerfully demonstrated in stereoselective reductions and alkylations.

G cluster_1 Application Workflow: Stereocontrol Start Enantiopure This compound Process1 Enolate Formation (e.g., LDA, -78°C) Start->Process1 Process3 Stereoselective Reduction (e.g., NaBH₄, L-Selectride®) Start->Process3 C8a bridgehead directs approach of hydride Process2 Electrophilic Quench (e.g., CH₃I) Process1->Process2 C8a bridgehead directs approach of electrophile Outcome1 Diastereoselective Alkylation Process2->Outcome1 End Advanced Chiral Intermediates (e.g., for Pumiliotoxin Synthesis) Outcome1->End Outcome2 Diastereoselective Alcohol Formation Process3->Outcome2 Outcome2->End

Caption: Using the chiral scaffold to direct subsequent reactions.

Protocol 2: Diastereoselective Synthesis of (8R,8aS)-8-Methylhexahydroindolizin-5-one

This protocol illustrates how the chiral core directs the stereoselective introduction of a new substituent, creating a key intermediate for the synthesis of 5,8-disubstituted indolizidine alkaloids like deoxypumiliotoxin 251H.[6]

Materials:

  • Enantiopure hexahydroindolizin-5-one derivative (e.g., 8-methyl-2,3,6,8a-tetrahydro-1H-indolizin-5-one, a related precursor)

  • Diimide (generated in situ from potassium azodicarboxylate and acetic acid) or H₂ with Pd/C catalyst

  • Anhydrous Methanol (MeOH)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel and chromatography solvents

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the unsaturated hexahydroindolizinone precursor (1.0 eq) in anhydrous methanol.

  • Reduction:

    • (Option A: Catalytic Hydrogenation): Add Palladium on Carbon (10 mol %) to the solution. Evacuate the flask and backfill with hydrogen gas from a balloon. Stir vigorously at room temperature for 2-4 hours.[6]

    • (Option B: Diimide Reduction): Cool the solution to 0°C. Add potassium azodicarboxylate (3.0 eq) followed by the slow, dropwise addition of acetic acid (6.0 eq). Allow the reaction to warm to room temperature and stir for 12 hours.

  • Monitoring and Causality: Monitor the reaction by TLC. The hydrogenation or diimide reduction occurs preferentially from the less-hindered endo-face of the molecule. The bridgehead stereocenter (C8a) effectively blocks the exo-face, leading to the desired diastereomer as the major product.[6]

  • Workup:

    • (For Hydrogenation): Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing with methanol. Concentrate the filtrate in vacuo.

    • (For Diimide): Quench the reaction by carefully adding saturated NaHCO₃ solution until gas evolution ceases. Extract the mixture with ethyl acetate (3x).

  • Purification: Dry the combined organic layers over MgSO₄, filter, and concentrate. Purify the crude product via flash column chromatography to isolate the desired (8R,8aS)-8-methylhexahydroindolizin-5-one.

    • Self-Validation: The diastereomeric ratio (dr) should be determined by ¹H NMR analysis of the crude product. The stereochemistry can be confirmed by NOESY NMR experiments or by comparison to literature data.

Conclusion

This compound is more than a simple heterocyclic compound; it is a strategically designed chiral building block that provides an efficient and reliable pathway to the medicinally significant indolizidine alkaloid family. Through modern asymmetric catalysis, it can be synthesized in high enantiopurity. Its rigid, stereochemically defined structure then serves as an anchor point for subsequent diastereoselective transformations, enabling the construction of complex molecular targets with a high degree of stereocontrol. The protocols and strategies outlined herein provide a robust framework for researchers, scientists, and drug development professionals to leverage this powerful tool in their synthetic endeavors.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Hexahydroindolizin-8(5H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: The Senior Application Scientist Team

Welcome to the technical support guide for the synthesis of hexahydroindolizin-8(5H)-one. This resource is designed for researchers, chemists, and drug development professionals who are working with this important bicyclic lactam scaffold. This compound, a saturated derivative of the indolizine core, is a key structural motif in various alkaloids and pharmacologically active compounds. Its synthesis, while achievable through several routes, presents distinct challenges that require careful consideration of reaction mechanisms and experimental conditions.

This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for constructing the this compound core?

The synthesis of the indolizidinone framework generally relies on the formation of the bicyclic system through an intramolecular cyclization step. The most prevalent and effective strategies include:

  • N-Acyliminium Ion Cyclization: This is a powerful and widely used method for forming carbon-carbon bonds. An N-acyliminium ion intermediate is generated in situ, which then undergoes an intramolecular cyclization. This strategy is highly effective for constructing various nitrogen-containing heterocyclic systems, including indolizidinones[1].

  • Intramolecular Michael Addition: An intramolecular aza-Michael reaction can be employed where a nitrogen nucleophile adds to a pendant α,β-unsaturated ketone or ester. This approach can be rendered enantioselective through the use of chiral catalysts[2][3].

  • Domino Reactions: Multi-step "domino" or "cascade" processes, such as a hydroformylation/intramolecular cyclization sequence, offer an efficient route to the indolizine nucleus from optically active starting materials[4].

  • Ring-Closing Metathesis (RCM): While more commonly used for unsaturated analogs, RCM followed by reduction can be a viable pathway, especially for constructing substituted derivatives[2][5].

Q2: What is the key reactive intermediate I should be aware of in the N-acyliminium ion pathway?

The central reactive intermediate is the N-acyliminium ion . These are powerful electrophiles used for creating C-C and C-heteroatom bonds[1]. It is typically formed from a precursor lactam bearing a hydroxyl, alkoxy, or other leaving group at the carbon alpha to the nitrogen. Under acidic conditions, loss of the leaving group generates the highly electrophilic iminium species, which is then trapped by an intramolecular nucleophile (e.g., an alkene or an aromatic ring) to forge the new ring system. The stability and reactivity of this intermediate are crucial for the success of the cyclization.

Q3: How can I confirm the identity and purity of my final product, this compound?

A combination of spectroscopic and chromatographic methods is essential for unambiguous structure confirmation and purity assessment:

  • NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural elucidation. The proton NMR will show characteristic signals for the diastereotopic protons of the bicyclic system, while the carbon NMR will confirm the number of unique carbons, including the carbonyl signal (~170-175 ppm).

  • Mass Spectrometry (MS): Provides the molecular weight of the compound (C₈H₁₃NO, MW: 139.19 g/mol )[6][7]. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

  • Infrared (IR) Spectroscopy: A strong absorption band in the region of 1650-1700 cm⁻¹ is indicative of the amide carbonyl (C=O) group.

  • Chromatography (TLC, GC-MS, LC-MS): Thin-layer chromatography is used to monitor reaction progress and assess the number of components in a mixture. GC-MS and LC-MS are excellent for confirming the molecular weight and assessing the purity of the final compound.

Troubleshooting Guide

This section addresses specific experimental issues in a problem-cause-solution format.

Problem 1: Low or No Yield of the Cyclized Product
Probable CauseRecommended Solution & Scientific Rationale
Inefficient N-Acyliminium Ion Formation The formation of the N-acyliminium ion is the key step and is typically acid-catalyzed. Solution: Screen different Brønsted or Lewis acids (e.g., TFA, MsOH, BF₃·OEt₂, TiCl₄). The choice of acid and solvent can significantly impact the reaction rate and equilibrium. Using a stable, solid-supported acid catalyst like silica-supported HClO₄ can sometimes offer milder conditions and easier work-up[8]. Ensure starting materials are completely dry, as water can quench the reactive intermediate.
Incorrect Reaction Temperature Cyclization reactions have an optimal temperature range. Too low, and the activation energy barrier is not overcome; too high, and decomposition or side reactions can dominate. Solution: Start the reaction at a low temperature (e.g., 0 °C or room temperature) and gradually warm it until product formation is observed by TLC. For sluggish reactions, refluxing may be necessary, but monitor carefully for byproduct formation[1].
Intermolecular Side Reactions At high concentrations, the reactive intermediate may react with another molecule of starting material (intermolecularly) instead of cyclizing (intramolecularly). Solution: Employ high-dilution conditions. Add the substrate slowly over several hours to a refluxing solution of the catalyst. This keeps the instantaneous concentration of the starting material low, favoring the desired intramolecular pathway.
Problem 2: Significant Formation of Side Products
Probable CauseRecommended Solution & Scientific Rationale
Formation of Regioisomers If the nucleophile has multiple reactive sites, or if elimination can occur in different directions, a mixture of regioisomers can be formed. Solution: The synthetic design is critical. Employing strategies that pre-determine the connectivity, such as an intramolecular aza-Michael reaction on a well-defined precursor, can enforce a specific regiochemical outcome[2]. The choice of catalyst can also influence regioselectivity in some systems[9].
Elimination Instead of Cyclization The N-acyliminium ion intermediate can sometimes undergo elimination to form an enamide, which may be unreactive towards cyclization under the reaction conditions. Solution: This is often influenced by the stability of the resulting enamide and the steric environment. Using a non-coordinating solvent and a strong acid can favor the cyclization pathway. In some cases, the enamide itself can be a useful intermediate for other transformations[1].
Stereoisomer Formation If the starting material is chiral or if a new stereocenter is formed during the reaction, a mixture of diastereomers or enantiomers can result. Solution: For diastereoselectivity, leverage substrate control where an existing stereocenter directs the approach of the nucleophile. For enantioselectivity, an asymmetric catalyst is required. For example, chiral phosphoric acids like (S)-TRIP have been shown to be highly effective in catalyzing enantioselective intramolecular aza-Michael reactions to form related heterocyclic structures[2].
Problem 3: Difficulty in Product Purification
Probable CauseRecommended Solution & Scientific Rationale
Co-elution of Byproducts Side products may have similar polarity to the desired this compound, making separation by standard column chromatography difficult. Solution: Optimize the chromatography conditions. Screen different solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/methanol, acetone/hexanes). A shallow gradient can improve separation. If separation is still poor, consider converting the product to a crystalline salt (e.g., hydrochloride or oxalate), which can be purified by recrystallization and then neutralized to recover the pure free base.
Product is a Persistent Oil Many nitrogen-containing heterocycles are oils and resist crystallization, making handling and complete solvent removal challenging. Solution: After column chromatography and solvent evaporation under high vacuum, use Kugelrohr distillation for final purification if the product is thermally stable. Alternatively, as mentioned above, conversion to a solid derivative (salt) can facilitate handling and ensure high purity.
Contamination with Catalyst Residue Acidic or metallic catalysts used in the reaction can be difficult to remove completely and may interfere with subsequent steps or biological assays. Solution: Perform an aqueous work-up. Washing the organic layer with a mild base (e.g., saturated NaHCO₃ solution) will remove acid catalysts. For metal catalysts, specific work-up procedures like washing with aqueous ammonium chloride or using a scavenger resin may be necessary. Ensuring a non-chromatographic workup and purification method can be a feature of a green chemistry approach[10].

Visualized Workflows and Mechanisms

General Synthetic Workflow

The following diagram illustrates a common synthetic pathway involving the key cyclization step.

G A Acyclic Precursor (e.g., Amino acid derivative) B Lactam Intermediate (with leaving group or unsaturation) A->B Amide Formation C Key Cyclization Step (e.g., N-Acyliminium Ion Formation) B->C Catalyst/Heat D This compound (Crude Product) C->D E Purification (Chromatography/Distillation) D->E F Pure Product E->F

Caption: A generalized workflow for the synthesis of this compound.

Mechanism: N-Acyliminium Ion Cyclization

This diagram shows the crucial steps in the acid-catalyzed cyclization.

G cluster_0 Mechanism Steps A 1. Precursor Activation (Protonation of -OH) B 2. Water Loss & N-Acyliminium Ion Formation A->B C 3. Intramolecular Nucleophilic Attack B->C D 4. Deprotonation (Product Formation) C->D

Caption: Key mechanistic steps of the N-acyliminium ion cyclization cascade.

Troubleshooting Decision Tree: Low Yield

Use this logical guide to diagnose the cause of low product yield.

G Start Low Yield Observed CheckSM Starting Material Consumed? (TLC/LCMS) Start->CheckSM YesSM Yes CheckSM->YesSM   NoSM No CheckSM->NoSM   MultipleSpots Multiple Spots/ Byproducts Formed? YesSM->MultipleSpots Sol_Inactive Solution: - Increase temperature - Screen catalysts/acids - Check reagent purity NoSM->Sol_Inactive YesMultiple Yes MultipleSpots->YesMultiple NoMultiple No (Baseline Material) MultipleSpots->NoMultiple Sol_SideRxns Solution: - Use high dilution - Lower temperature - Change catalyst YesMultiple->Sol_SideRxns Sol_Decomp Solution: - Use milder conditions - Check pH and stability - Inert atmosphere NoMultiple->Sol_Decomp

Caption: A decision tree to troubleshoot low reaction yields.

References

Technical Support Center: Optimization of Reaction Conditions for Hexahydroindolizin-8(5H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of hexahydroindolizin-8(5H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind experimental choices to navigate the complexities of this synthesis effectively.

Introduction to this compound Synthesis

This compound is a crucial bicyclic lactam intermediate in the synthesis of various indolizidine alkaloids, which are of significant interest due to their wide range of biological activities. The construction of this core structure often involves an intramolecular cyclization, a critical step that dictates the overall yield and purity of the final product. The optimization of this reaction is paramount for an efficient synthetic route. This guide will focus on the common challenges and optimization strategies for the synthesis, primarily focusing on the intramolecular Mannich reaction and related cyclization methods.

Frequently Asked Questions (FAQs)

What are the most common synthetic routes to this compound?

The synthesis of this compound and its derivatives typically relies on intramolecular cyclization strategies. The most prevalent methods include:

  • Intramolecular Mannich Reaction: This is a powerful method for forming the indolizidinone core. It involves the reaction of an amine with a non-enolizable aldehyde and a carbon acid component integrated into the same molecule. The reaction is often catalyzed by acids or bases.

  • Intramolecular Michael Addition (Aza-Michael Reaction): This involves the addition of an amine to an α,β-unsaturated ketone or ester within the same molecule to form the heterocyclic ring.[1]

  • Palladium-Catalyzed Intramolecular Cyclization: These methods offer mild and efficient routes to indolizidinone derivatives from appropriately functionalized precursors, such as those containing iodo- or alkynyl groups.[2][3]

  • Intramolecular Dieckmann Cyclization: This method can be used to synthesize indolizidinones, particularly as an alternative strategy.[4]

The choice of route often depends on the available starting materials and the desired substitution pattern on the indolizidinone ring.

How do I choose the right catalyst for the intramolecular cyclization?

Catalyst selection is critical for achieving high yield and stereoselectivity.

  • For Intramolecular Mannich Reactions:

    • Lewis Acids: Zinc(II) chloride has been shown to be effective in promoting similar C-C bond-forming reactions.[5]

    • Brønsted Acids: Acetic acid can serve as both a solvent and a catalyst in Mannich reactions.[6]

  • For Palladium-Catalyzed Cyclizations:

    • Palladium Source: Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) is a common and effective catalyst.[2]

    • Ligands: Bulky, electron-rich phosphine ligands like Xantphos or 2-(dicyclohexylphosphino)biphenyl can significantly improve the yield.[2][7]

  • For Aza-Michael Reactions:

    • Organocatalysts: Chiral phosphoric acids, such as (S)-TRIP-derived phosphoric acid, can be used to achieve high enantioselectivity.[1]

The optimal catalyst and its loading should be determined empirically through screening experiments.

What is the role of the solvent in the reaction, and how do I select an appropriate one?

The solvent can significantly influence the reaction rate, yield, and even the reaction pathway.[8][9]

  • Polar Aprotic Solvents: Dioxane and Dimethylformamide (DMF) are often used. Dioxane has been shown to be an excellent solvent for certain cyclization reactions.[5] High-boiling alcohols can also be employed in Mannich reactions.[10]

  • Protic Solvents: Ethanol is a common solvent for ammonium chloride-catalyzed Mannich-type reactions.[9] Acetic acid can act as both a solvent and a catalyst.[6]

  • Nonpolar Solvents: Benzene and toluene are suitable for certain metal-catalyzed cycloisomerizations.[7]

The choice of solvent depends on the specific reaction mechanism and the solubility of the reactants and intermediates. It is advisable to screen a range of solvents with varying polarities.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound.

Problem 1: Low or No Product Yield

A low or negligible yield is a common frustration. The following workflow can help diagnose and resolve the issue.

References

How to improve the yield of hexahydroindolizin-8(5H)-one synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of hexahydroindolizin-8(5H)-one. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize their synthetic routes and troubleshoot common experimental challenges. As a key bicyclic lactam intermediate for a variety of indolizidine alkaloids, achieving a high yield of this scaffold is critical for advancing research in medicinal chemistry.[1][2][3]

This document moves beyond simple protocols to explain the causality behind experimental choices, providing you with the foundational knowledge to adapt and innovate within your own laboratory setting.

Core Synthetic Strategy: An Overview

The construction of the this compound core predominantly relies on the intramolecular cyclization of a suitable linear precursor. The primary challenge lies in maximizing the efficiency of this ring-closing step while minimizing competing intermolecular side reactions, such as polymerization.

The general workflow involves two key stages: assembly of a functionalized piperidine derivative or a linear amino ester/acid, followed by the pivotal intramolecular cyclization to form the fused bicyclic system.

G cluster_0 Phase 1: Precursor Synthesis cluster_1 Phase 2: Cyclization & Purification A Starting Materials (e.g., Amino Acids, Piperidines) B Functional Group Interconversion & Chain Elongation A->B Multi-step synthesis C Key Linear Precursor (e.g., δ-amino ester/acid) B->C D Intramolecular Cyclization C->D Crucial Ring-Closing Step E Crude Product D->E F Purification (Chromatography, Extraction) E->F G This compound (Final Product) F->G

Caption: General workflow for this compound synthesis.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific issues encountered during synthesis in a practical question-and-answer format.

Category 1: Inefficient Cyclization and Low Yield

Question: My final intramolecular cyclization step is giving a very low yield (<30%). I'm getting a complex mixture of products. What are the most likely causes and how can I fix this?

Answer: This is the most common challenge and typically points to one of three areas: reaction conditions favoring intermolecular reactions, suboptimal catalysis, or an inappropriate solvent system.

1. Favoring Intramolecular Cyclization:

The primary competing reaction is intermolecular polymerization, where two or more precursor molecules react with each other instead of cyclizing.

  • Principle of High Dilution: To favor the desired intramolecular pathway, the reaction must be run under high-dilution conditions. This ensures that a molecule is more likely to encounter its own reactive tail than another molecule.

  • Troubleshooting Action:

    • Decrease Concentration: Lower the molar concentration of your substrate significantly, typically to the 0.01 M to 0.001 M range.

    • Slow Addition: Use a syringe pump to add your precursor slowly over several hours to a solution of the catalyst or to refluxing solvent. This maintains a constantly low concentration of the uncyclized substrate.

2. Optimizing Catalysis:

The choice of catalyst is critical for activating the substrate and facilitating the ring closure.

  • Acid Catalysis: Brønsted acids are often used to protonate the carbonyl group, making it more electrophilic for the nucleophilic amine to attack.[4]

    • Common Issues: Using an acid that is too strong can lead to side reactions or decomposition.

    • Troubleshooting Action: Screen a panel of Brønsted acids with varying strengths (pKa). Perchloric acid supported on silica (HClO₄-SiO₂) has been shown to be an effective and mild catalyst for such cyclizations.[4] Other options include sulfuric acid or citric acid.[4][5]

  • Base Catalysis: For precursors like alkynyl esters, a strong base can be used to generate an ester enolate, which then acts as the nucleophile.[6]

    • Common Issues: The base must be strong enough to deprotonate the precursor but not so harsh that it causes elimination or other side reactions.

    • Troubleshooting Action: Consider non-nucleophilic bases like potassium tert-butoxide (t-BuOK) in combination with a chiral ligand if stereoselectivity is desired.[6]

3. Solvent Selection:

The solvent plays a crucial role in substrate solubility and influencing the transition state of the cyclization.

  • Common Issues: A solvent that poorly solvates the transition state will slow down the reaction, allowing more time for side reactions.

  • Troubleshooting Action:

    • For acid-catalyzed reactions, polar aprotic solvents like dichloromethane (DCM) or polar protic solvents like methanol can be effective.[4][7]

    • For thermally-induced cyclizations, high-boiling point solvents like toluene may be necessary.[8]

    • Avoid overly reactive solvents that may participate in the reaction.

G cluster_checks cluster_solutions Start Low Cyclization Yield Conc Is concentration low? (<0.01 M) Start->Conc Cat Is catalyst optimal? Conc->Cat Yes Sol_Conc Implement High Dilution (Syringe Pump Addition) Conc->Sol_Conc No Solv Is solvent appropriate? Cat->Solv Yes Sol_Cat Screen Catalysts (e.g., HClO₄-SiO₂, Lewis Acids) Cat->Sol_Cat No Sol_Solv Test Alternative Solvents (Toluene, DCM, MeOH) Solv->Sol_Solv No End Re-evaluate Precursor Structure & Purity Solv->End Yes

Caption: Troubleshooting logic for low cyclization yield.

Question: I'm attempting an intramolecular aza-Michael addition to form the ring, but the reaction is sluggish or fails completely. Why?

Answer: The aza-Michael reaction, or conjugate addition of a nitrogen nucleophile, is a powerful C-N bond-forming reaction, but its success depends heavily on the nucleophilicity of the amine and the electrophilicity of the Michael acceptor.[9][10]

  • Nucleophilicity of the Nitrogen: Amides and carbamates are significantly less nucleophilic than free amines.[9] If your design involves an amide as the nucleophile, it may not be reactive enough under neutral conditions.

    • Troubleshooting Action: If using an amide, catalysis may be necessary. While often base-catalyzed, some organocatalytic methods using chiral phosphoric acids have proven effective for enantioselective cyclizations of this type.[11] Alternatively, consider redesigning the precursor to have a more nucleophilic secondary amine perform the cyclization, which can be protected and deprotected in a later step.

  • Activation of the Michael Acceptor: The α,β-unsaturated system needs to be sufficiently electron-deficient to be attacked by the nitrogen nucleophile.

    • Troubleshooting Action: Ensure your electron-withdrawing group (EWG) is adequate. Ketones and esters are common acceptors. If reactivity is low, consider strategies to enhance the electrophilicity, such as using a Lewis acid to coordinate to the carbonyl oxygen.

Category 2: Purification and Isolation Challenges

Question: My reaction seems to have worked based on TLC and LC-MS, but I'm struggling to isolate a pure product. It's either an oil that won't solidify or a solid that is insoluble in common NMR solvents.

Answer: Isolating bicyclic amines can be challenging due to their polarity, basicity, and sometimes unusual solubility profiles.

1. Chromatographic Purification:

  • Normal Phase (Silica Gel): The basic nitrogen of the indolizidinone can cause significant tailing on standard silica gel.

    • Troubleshooting Action: Add a small amount of a basic modifier to your eluent system. A common mobile phase is Dichloromethane/Methanol with 0.5-1% triethylamine (Et₃N) or ammonium hydroxide (NH₄OH) to suppress the interaction with acidic silanol groups.[12]

  • Reverse Phase (C18): This can be an excellent alternative.

    • Troubleshooting Action: Use a water/acetonitrile or water/methanol gradient with an acidic modifier like 0.1% formic acid or trifluoroacetic acid (TFA). The acid will protonate your product, making it more water-soluble and improving peak shape. You can then recover the free base with a simple basic workup.

2. Acid-Base Extraction:

  • Leverage the basicity of your product to separate it from neutral organic impurities.

    • Protocol: Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate). Extract with dilute aqueous acid (e.g., 1 M HCl). The protonated product will move to the aqueous layer, leaving neutral impurities behind. Wash the aqueous layer with fresh organic solvent. Then, basify the aqueous layer with NaOH or NaHCO₃ and extract your free-base product back into an organic solvent.[12]

3. Solubility Issues for Characterization:

  • It is not uncommon for polar, rigid molecules to exhibit poor solubility.[12]

    • Troubleshooting Action: For NMR, try a range of deuterated solvents, including CD₃OD, DMSO-d₆, or CDCl₃. If solubility remains an issue in CDCl₃, consider forming the TFA salt. Add a drop of TFA-d₁ to your NMR tube containing the sample in CDCl₃. The resulting ammonium salt is often much more soluble.[12]

Optimized Protocol: Acid-Catalyzed Lactamization

This protocol provides a generalized, robust starting point for the intramolecular cyclization of a δ-amino ester precursor.

1. Materials & Setup:

  • Precursor: δ-amino ester (1.0 eq)

  • Catalyst: Perchloric acid on silica gel (HClO₄-SiO₂) (e.g., 10 mol%)[4]

  • Solvent: Anhydrous Dichloromethane (DCM) or Toluene (to achieve concentration of ~0.005 M)

  • Apparatus: Round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a syringe pump. Ensure all glassware is oven-dried.

2. Procedure:

  • To the main reaction flask, add the catalyst and approximately 80% of the total solvent volume.

  • Begin stirring and heat the solvent to a gentle reflux.

  • Dissolve the δ-amino ester precursor in the remaining 20% of the solvent.

  • Using the syringe pump, add the precursor solution to the refluxing solvent/catalyst mixture over a period of 4-8 hours.

  • After the addition is complete, allow the reaction to reflux for an additional 2-4 hours, monitoring progress by TLC or LC-MS.

3. Workup & Purification:

  • Cool the reaction mixture to room temperature.

  • Filter the mixture to remove the solid-supported catalyst. Wash the solid pad with additional DCM.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude material using either acid-base extraction as described above or column chromatography on silica gel using a gradient of 0-10% Methanol in Dichloromethane containing 1% triethylamine.

Data Summary: Influence of Reaction Parameters

The following table summarizes key parameters and their expected impact on the synthesis, based on established chemical principles and literature reports.

ParameterConditionRationale & Expected OutcomePotential Pitfall
Concentration High Dilution (<0.01 M)Favors intramolecular cyclization over intermolecular polymerization. Increases yield. [8]Requires large solvent volumes; may be impractical for very large scales.
Catalyst Solid-supported acid (e.g., HClO₄-SiO₂)Mild conditions, easy removal by filtration, good yields reported for similar cyclizations.[4]May require screening for optimal activity with a specific substrate.
Temperature RefluxProvides activation energy for cyclization. Rate of reaction increases.[8]Higher temperatures can promote side reactions (e.g., elimination, decomposition).
Purification Eluent Basic Modifier (Et₃N, NH₄OH)Neutralizes acidic silica gel sites, preventing product adsorption and peak tailing. Improves recovery. [12]Modifier must be removed under high vacuum before final characterization.

References

Technical Support Center: Hexahydroindolizin-8(5H)-one Purification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of hexahydroindolizin-8(5H)-one. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the challenges associated with isolating this valuable indolizidine core from complex reaction mixtures. As a bicyclic alkaloid scaffold, its purification requires a nuanced understanding of its chemical properties and the nature of potential byproducts.[1] This document provides field-proven insights, step-by-step protocols, and troubleshooting advice to streamline your purification workflow.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the purification strategy for this compound.

Q1: What are the most common byproducts I should expect when synthesizing this compound?

A1: The byproduct profile is highly dependent on the synthetic route. For instance, syntheses involving tandem aza-Cope/Mannich reactions or intramolecular Michael additions are common.[2][3] Key byproducts often include:

  • Diastereomers: If stereocenters are formed during the synthesis, diastereomers are a primary purification challenge due to their similar physical properties.[4]

  • Unreacted Starting Materials: Incomplete reactions will leave starting materials in the crude mixture.

  • Ring-Opened Intermediates: Failure of the final cyclization step can result in acyclic amino-ketone precursors.

  • Oxidation or Rearrangement Products: Depending on reaction conditions, byproducts from undesired side reactions, such as the formation of aromatic pyridone analogs, can occur.[5]

  • Catalyst Residues: If transition metal catalysts (e.g., Rhodium, Palladium) are used, residual metal complexes may contaminate the product.[5][6]

Q2: What is the overall strategy for purifying a basic compound like this compound?

A2: A multi-step approach is typically most effective. The strategy leverages the basicity of the bridgehead nitrogen for initial bulk purification, followed by high-resolution chromatographic techniques to remove closely related impurities.

Purification_Workflow cluster_chrom Chromatographic Methods crude Crude Reaction Mixture workup Aqueous Work-up & Acid-Base Extraction crude->workup Initial Cleanup chromatography Chromatography workup->chromatography Isolate Product flash Flash Column (Silica or Alumina) hplc Preparative HPLC (Normal or Reversed-Phase) sfc Preparative SFC (for Diastereomers) analysis Purity Analysis & Characterization flash->analysis hplc->analysis sfc->analysis

Caption: General purification workflow for this compound.

Q3: How do I choose between normal-phase and reversed-phase chromatography?

A3: The choice depends on the polarity of your target compound and its impurities.

  • Normal-Phase (e.g., Silica Gel): this compound is a relatively polar ketone. Normal-phase chromatography is often the first choice. However, its basic nature can cause peak tailing on acidic silica gel. This can be mitigated by adding a small amount of a basic modifier (e.g., 0.5-1% triethylamine or ammonia in methanol) to the eluent.[7]

  • Reversed-Phase (e.g., C18): This is an excellent alternative, especially for separating diastereomers or if normal-phase fails to resolve key impurities.[8] Mobile phases typically consist of acetonitrile/water or methanol/water, often with an acidic modifier like formic acid or TFA to protonate the amine and improve peak shape.

Section 2: Troubleshooting Guide

This section provides solutions to specific problems encountered during the purification process.

Problem Potential Cause(s) Recommended Solution(s)
Product is an insoluble oil or gum after work-up. 1. Residual solvent (e.g., THF, DCM). 2. Formation of a salt with an unknown counter-ion. 3. Mixture of multiple components preventing crystallization.1. Co-evaporate with a solvent like toluene or dry under high vacuum for an extended period. 2. Perform a rigorous acid-base extraction to ensure the product is in its free-base form.[9] 3. Proceed directly to column chromatography to separate the components.
Severe peak tailing on silica gel column chromatography. The basic nitrogen of the indolizidinone is interacting strongly with acidic silanol groups on the silica surface.1. Add a basic modifier: Incorporate 0.5-1% triethylamine (Et₃N) or a 7N ammonia in methanol solution into your eluent system (e.g., DCM/MeOH/Et₃N).[7] 2. Use a different stationary phase: Switch to neutral or basic alumina, or consider reversed-phase chromatography.[9]
Poor separation of two spots with very close Rf values on TLC. The spots are likely diastereomers or structurally similar isomers.1. Optimize TLC: Screen a wider range of solvent systems with different polarities and selectivities (e.g., ethyl acetate/hexanes vs. dichloromethane/methanol). 2. Switch to High-Performance Chromatography: Preparative HPLC or SFC often provide the necessary resolution to separate diastereomers.[10][11] SFC is particularly effective for this purpose.[10]
Product appears pure by ¹H NMR but shows multiple peaks in HPLC. The sample contains diastereomers which are often indistinguishable by standard ¹H NMR but have different retention times on a chiral or even an achiral HPLC column.1. Confirm the presence of diastereomers with high-resolution mass spectrometry (HRMS) to ensure the masses are identical. 2. Utilize preparative HPLC or SFC for separation.[8][12]
Low recovery after column chromatography. 1. The product is highly polar and is not eluting from the column. 2. The product is irreversibly binding to or degrading on the silica gel.1. Increase the polarity of the eluent. A common gradient for alkaloids is from 100% DCM to 10-20% methanol in DCM.[7] 2. Deactivate the silica by pre-treating the column with an eluent containing a basic modifier before loading the sample. Alternatively, use a less acidic stationary phase like alumina.

Section 3: Detailed Experimental Protocols

These protocols provide a starting point for purification. Always perform small-scale trials (e.g., TLC) to optimize conditions before committing to a large-scale separation.

Protocol 1: Bulk Purification via Acid-Base Extraction

This technique is excellent for removing non-basic organic impurities and is often the first step after the initial reaction work-up.[13]

Rationale: The basic bridgehead nitrogen can be protonated by an acid to form a water-soluble salt. Neutral and acidic impurities remain in the organic phase and can be washed away. Subsequent basification regenerates the free-base, which can be extracted back into an organic solvent.[14]

Procedure:

  • Dissolve the crude reaction mixture in a water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc) (approx. 10-20 mL per gram of crude material).

  • Transfer the solution to a separatory funnel.

  • Extract the organic layer 3 times with 1 M hydrochloric acid (HCl). Combine the acidic aqueous layers.

  • (Optional) Wash the combined acidic layers once with fresh DCM or EtOAc to remove any remaining neutral impurities. Discard this organic wash.

  • Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 5 M NaOH or solid K₂CO₃) with stirring until the pH is >10.

  • Extract the now basic aqueous layer 3-4 times with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the purified free-base.

Acid_Base_Extraction start Crude Mixture in Organic Solvent (Product + Neutral Impurities) add_acid Extract with 1M HCl start->add_acid phase1_org Organic Layer (Neutral Impurities) add_acid->phase1_org Discard phase1_aq Aqueous Layer (Product as HCl Salt) add_acid->phase1_aq add_base Basify with NaOH to pH > 10 phase1_aq->add_base extract_org Extract with DCM add_base->extract_org phase2_aq Aqueous Layer (Inorganic Salts) extract_org->phase2_aq Discard phase2_org Organic Layer (Purified Free-Base Product) extract_org->phase2_org dry Dry & Concentrate phase2_org->dry final Purified Product dry->final

Caption: Workflow for acid-base extraction purification.

Protocol 2: Flash Column Chromatography on Silica Gel

This is the workhorse method for separating compounds of moderate to high polarity.

Rationale: Separation is based on the differential adsorption of components to the stationary phase (silica) and their solubility in the mobile phase. By gradually increasing the eluent polarity, compounds are eluted in order of increasing polarity.

Procedure:

  • TLC Analysis: First, determine an appropriate solvent system using TLC. A good system will give your product an Rf value of ~0.2-0.3. Test systems like Hexanes/EtOAc, DCM/MeOH, and Chloroform/MeOH. Remember to add ~1% Et₃N to your TLC solvent to mimic column conditions.[7]

  • Column Packing: Pack a flash column with silica gel using the initial, low-polarity eluent.

  • Sample Loading: Adsorb your crude product (from Protocol 1) onto a small amount of silica gel ("dry loading") and carefully add it to the top of the packed column. This generally gives better resolution than loading in a solvent ("wet loading").

  • Elution: Begin eluting with the low-polarity solvent. Gradually increase the polarity by adding more of the polar solvent (e.g., start with 100% DCM and slowly increase the percentage of MeOH).

  • Fraction Collection: Collect fractions and analyze them by TLC to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: Reversed-Phase HPLC for Diastereomer Separation

When flash chromatography is insufficient, preparative HPLC provides superior resolving power.[12]

Rationale: Reversed-phase HPLC separates molecules based on their hydrophobicity. The nonpolar C18 stationary phase retains less polar compounds more strongly. Diastereomers, having slightly different 3D shapes, often exhibit different hydrophobic interactions, allowing for their separation.[8]

Procedure:

  • Analytical Method Development: Develop a separation method on an analytical HPLC system first.

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Start with a gradient of Acetonitrile (ACN) and Water, both containing 0.1% formic acid or 0.1% trifluoroacetic acid (TFA). A typical gradient might be 10% to 90% ACN over 20 minutes.

    • Detection: UV detection (e.g., at 210 nm, as the ketone chromophore absorbs at low wavelengths).

  • Scale-Up to Preparative HPLC: Once analytical separation is achieved, scale the method to a preparative column.

    • Increase the column diameter and adjust the flow rate accordingly.

    • Inject larger amounts of the sample mixture.

  • Fraction Collection: Collect the eluting peaks corresponding to each diastereomer.

  • Product Isolation: Remove the ACN/MeOH from the collected fractions via rotary evaporation. The remaining aqueous solution can be lyophilized or subjected to another acid-base extraction (Protocol 1) to remove the acid modifier (formic acid/TFA) and isolate the pure free-base.

References

Identifying and minimizing side reactions in hexahydroindolizin-8(5H)-one synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of hexahydroindolizin-8(5H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important indolizidinone core. Here, we provide in-depth troubleshooting advice, detailed experimental protocols, and the underlying chemical principles to empower you to optimize your synthetic routes, maximize yields, and ensure the purity of your target compound.

I. Overview of Synthetic Strategies

The synthesis of the this compound scaffold is a critical step in the preparation of a wide array of indolizidine alkaloids, many of which exhibit significant biological activity. Several synthetic routes have been developed, each with its own set of advantages and potential pitfalls. The most common strategies involve intramolecular cyclization reactions, leveraging readily available precursors to construct the bicyclic ring system. These include:

  • Intramolecular Cyclization of Proline Derivatives: Utilizing the chiral pool, proline and its derivatives serve as versatile starting materials for the stereocontrolled synthesis of indolizidinones.

  • Catalytic Hydrogenation of Substituted Pyridinium Salts: This method involves the reduction of a pyridinium precursor to form the piperidine ring of the indolizidinone system.

  • Intramolecular Aza-Michael Addition: The conjugate addition of a nitrogen nucleophile to an α,β-unsaturated ketone or ester within the same molecule can efficiently forge the heterocyclic ring.

  • Dieckmann Condensation: This intramolecular condensation of a diester is a classic method for forming the cyclic β-ketoester, which can then be converted to the target indolizinone.

This guide will focus on troubleshooting the side reactions commonly associated with these synthetic pathways.

II. Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis of this compound in a question-and-answer format.

FAQ 1: Low Yield in Dieckmann Condensation Approach

Question: I am attempting to synthesize a this compound precursor via a Dieckmann condensation of a piperidine-derived diester, but I am consistently obtaining low yields. What are the likely causes and how can I improve the reaction efficiency?

Answer:

Low yields in Dieckmann condensations for constructing the indolizidinone core often stem from several factors related to the reaction conditions and the stability of the intermediates.

Causality Behind the Issue:

The Dieckmann condensation is an equilibrium process. The forward reaction is driven by the deprotonation of the resulting β-keto ester, which is acidic. If the base used is not strong enough or if the reaction conditions favor the reverse reaction (cleavage of the β-keto ester), the yield will be compromised. Furthermore, intermolecular condensation between two diester molecules can lead to undesired dimeric and polymeric byproducts, reducing the yield of the desired intramolecularly cyclized product.

Troubleshooting Strategies:

  • Choice of Base and Solvent: The selection of the base and solvent system is critical.

    • Traditional Conditions: Sodium ethoxide in ethanol is a classic choice, but the reversibility of the reaction in a protic solvent can be a drawback.

    • Improved Conditions: The use of a strong, non-nucleophilic base in an aprotic solvent is often more effective. Sodium hydride (NaH) or potassium tert-butoxide (KOt-Bu) in an anhydrous solvent like tetrahydrofuran (THF) or toluene can drive the reaction to completion by irreversibly deprotonating the starting ester and the product β-keto ester.

  • Reaction Concentration (High Dilution): To favor the intramolecular cyclization over intermolecular side reactions, the reaction should be performed under high dilution conditions. This is achieved by the slow addition of the diester substrate to a solution of the base. This maintains a low concentration of the substrate, minimizing the chances of two molecules reacting with each other.

  • Anhydrous Conditions: The Dieckmann condensation is highly sensitive to moisture. Water can quench the base and hydrolyze the ester functionalities, leading to the formation of carboxylic acids and a decrease in the overall yield. Ensure all glassware is oven-dried, and solvents are rigorously dried before use.

Experimental Protocol: Optimized Dieckmann Condensation

ParameterRecommended Condition
Base Sodium hydride (60% dispersion in mineral oil) or Potassium tert-butoxide
Solvent Anhydrous Tetrahydrofuran (THF) or Toluene
Temperature 0 °C to reflux, depending on the substrate
Procedure High dilution (slow addition of substrate to base)

Step-by-Step Methodology:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (nitrogen or argon), add a suspension of sodium hydride (1.2 equivalents) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve the piperidine diester (1.0 equivalent) in anhydrous THF and add it to the dropping funnel.

  • Add the diester solution dropwise to the stirred suspension of sodium hydride over a period of 2-4 hours.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture to 0 °C and cautiously quench the excess sodium hydride by the slow addition of ethanol, followed by water.

  • Acidify the aqueous layer with a dilute acid (e.g., 1 M HCl) to a pH of ~4-5.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude β-keto ester.

G diester Piperidine Diester slow_addition Slow Addition (High Dilution) diester->slow_addition naH NaH in THF naH->slow_addition cyclization Intramolecular Cyclization slow_addition->cyclization deprotonation Deprotonation of β-keto ester cyclization->deprotonation product This compound precursor deprotonation->product

FAQ 2: Formation of Over-reduced or Partially Reduced Byproducts in Catalytic Hydrogenation

Question: I am using catalytic hydrogenation to reduce a pyridinium salt precursor to this compound, but I am observing a mixture of products, including what appear to be over-reduced species and partially hydrogenated intermediates. How can I improve the selectivity of this reduction?

Answer:

The catalytic hydrogenation of pyridinium salts to the corresponding saturated piperidine ring within the indolizidinone framework is a powerful transformation, but it can be challenging to control the extent of reduction, leading to a loss of the desired product.[1]

Causality Behind the Issue:

The formation of a mixture of products is typically due to the non-selective reduction of the pyridinium ring and potentially other reducible functional groups in the molecule. The choice of catalyst, solvent, hydrogen pressure, and temperature all play a crucial role in the reaction's selectivity. Over-reduction can occur if the catalyst is too active or the reaction is allowed to proceed for too long. Incomplete reduction can result from catalyst poisoning, insufficient hydrogen pressure, or suboptimal reaction temperature.

Troubleshooting Strategies:

  • Catalyst Selection: The choice of catalyst is paramount for achieving the desired selectivity.

    • Platinum (IV) oxide (PtO₂, Adams' catalyst): This is a commonly used and effective catalyst for the hydrogenation of pyridinium salts. It often provides good yields of the fully saturated piperidine.

    • Palladium on Carbon (Pd/C): While effective for many hydrogenations, Pd/C can sometimes lead to incomplete reduction or require harsher conditions for pyridinium salt reduction.

    • Rhodium on Alumina (Rh/Al₂O₃): This catalyst can be useful for hydrogenations under milder conditions.

  • Solvent Effects: The solvent can influence the catalyst's activity and the substrate's solubility. Protic solvents like ethanol or methanol are commonly used. Acetic acid can sometimes be added to maintain an acidic environment and enhance the rate of reduction.

  • Control of Reaction Parameters:

    • Hydrogen Pressure: A moderate hydrogen pressure (e.g., 50 psi) is often sufficient. Higher pressures can sometimes lead to over-reduction.

    • Temperature: The reaction is typically run at room temperature. Elevated temperatures can increase the reaction rate but may also decrease selectivity.

    • Reaction Time: Careful monitoring of the reaction by TLC or Gas Chromatography (GC) is essential to stop the reaction once the starting material is consumed and before significant byproduct formation occurs.

Experimental Protocol: Selective Catalytic Hydrogenation

ParameterRecommended Condition
Catalyst Platinum (IV) oxide (PtO₂)
Solvent Ethanol or Methanol
Hydrogen Pressure 50 psi
Temperature Room Temperature

Step-by-Step Methodology:

  • In a hydrogenation vessel, dissolve the pyridinium salt (1.0 equivalent) in ethanol.

  • Add the PtO₂ catalyst (typically 5-10 mol%).

  • Seal the vessel and purge with hydrogen gas several times.

  • Pressurize the vessel with hydrogen to 50 psi.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by observing the cessation of hydrogen uptake and by TLC analysis of aliquots.

  • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the Celite® with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

G pyridinium Pyridinium Salt reaction Selective Hydrogenation pyridinium->reaction catalyst PtO₂, H₂ (50 psi) catalyst->reaction product This compound reaction->product over_reduced Over-reduced Byproducts reaction->over_reduced partially_reduced Partially Reduced Intermediates reaction->partially_reduced

FAQ 3: Competing Intermolecular Reactions in Aza-Michael Addition

Question: I am attempting an intramolecular aza-Michael addition to form the this compound ring system, but I am isolating significant amounts of polymeric or dimeric byproducts. How can I promote the desired intramolecular cyclization?

Answer:

The formation of intermolecular byproducts in an intended intramolecular aza-Michael reaction is a common challenge, especially when the entropic barrier to cyclization is high.

Causality Behind the Issue:

The outcome of the reaction (intramolecular vs. intermolecular) is a competition between the rate of the desired cyclization and the rate of the undesired reaction between two molecules of the starting material. If the concentration of the substrate is high, the probability of intermolecular reactions increases. The flexibility of the linker between the amine and the Michael acceptor also plays a role; a more rigid linker that pre-organizes the molecule for cyclization will favor the intramolecular pathway.

Troubleshooting Strategies:

  • High Dilution Principle: As with the Dieckmann condensation, performing the reaction under high dilution is the most effective strategy to favor intramolecular cyclization. This is achieved by the slow addition of the substrate to the reaction mixture.

  • Catalyst/Promoter Choice:

    • Base-catalyzed: A non-nucleophilic organic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or a milder inorganic base like potassium carbonate can be effective.

    • Acid-catalyzed: In some cases, a Lewis acid or a Brønsted acid can catalyze the intramolecular aza-Michael addition.

    • Organocatalysis: Chiral organocatalysts, such as proline and its derivatives, have been shown to effectively catalyze asymmetric intramolecular aza-Michael additions.[2]

  • Solvent and Temperature Optimization: The choice of solvent can influence the conformation of the substrate and the rate of the reaction. A systematic screening of solvents (e.g., THF, acetonitrile, dichloromethane) and temperatures (from room temperature to reflux) can help identify the optimal conditions for intramolecular cyclization.

Experimental Protocol: Promoting Intramolecular Aza-Michael Addition

ParameterRecommended Condition
Technique High Dilution (Syringe Pump Addition)
Catalyst DBU or Potassium Carbonate
Solvent Anhydrous Acetonitrile or THF
Temperature Room Temperature to Reflux

Step-by-Step Methodology:

  • Set up a reaction flask containing the catalyst (e.g., DBU, 0.1 equivalents) in the chosen anhydrous solvent under an inert atmosphere.

  • Dissolve the amino-alkenone precursor in the same anhydrous solvent in a separate flask.

  • Using a syringe pump, add the solution of the precursor to the reaction flask over an extended period (e.g., 4-8 hours).

  • Stir the reaction mixture at the optimized temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction (if necessary) and perform an appropriate aqueous workup.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

G cluster_0 Desired Pathway cluster_1 Side Reaction precursor_intra Amino-alkenone cyclization Intramolecular Aza-Michael precursor_intra->cyclization product This compound cyclization->product precursor_inter1 Amino-alkenone dimerization Intermolecular Aza-Michael precursor_inter1->dimerization precursor_inter2 Amino-alkenone precursor_inter2->dimerization polymer Dimer/Polymer dimerization->polymer high_dilution High Dilution Conditions high_dilution->cyclization Favors high_dilution->dimerization Suppresses

III. Purification of this compound

The purification of the final this compound product is crucial to obtain material of high purity for subsequent applications. The basic nature of the nitrogen atom in the indolizidinone core allows for specific purification strategies.

Recommended Purification Protocol: Acid-Base Extraction followed by Chromatography

  • Crude Product Workup: After the reaction is complete, perform a standard aqueous workup to remove any water-soluble impurities.

  • Acid-Base Extraction:

    • Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Extract the organic solution with a dilute aqueous acid (e.g., 1 M HCl). The basic this compound will be protonated and move into the aqueous layer, leaving non-basic impurities in the organic layer.

    • Separate the aqueous layer and wash it with fresh organic solvent to remove any remaining non-basic impurities.

    • Basify the aqueous layer by the careful addition of a base (e.g., 1 M NaOH or saturated sodium bicarbonate solution) until the pH is > 9.

    • Extract the now basic aqueous layer multiple times with an organic solvent to recover the purified product.

  • Drying and Concentration: Combine the organic extracts from the basified aqueous layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Column Chromatography: If further purification is required, the product can be purified by column chromatography on silica gel. A solvent system of dichloromethane/methanol or chloroform/methanol with a small amount of ammonia can be effective for eluting the polar, basic product.

IV. References

  • Michael, F. E. (2008). Indolizidine and Quinolizidine Alkaloids. The Alkaloids: Chemistry and Biology, 66, 1-118.

  • Venugopala, K. N., et al. (2018). Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties. Journal of Basic and Clinical Pharmacy, 9(4), 69. --INVALID-LINK--

  • Zhou, Y.-G. (2012). Asymmetric Hydrogenation of Heteroaromatic Compounds. Accounts of Chemical Research, 45(8), 1365–1377.

  • Kazmaier, U., & Schmidt, C. (2009). Synthesis of Highly Functionalized Proline Derivatives via a One-Pot Michael/SN'-Addition/Cyclization Approach. Synlett, 2009(07), 1136-1140. --INVALID-LINK--

  • Rulev, A. Y. (2011). Aza-Michael reaction: achievements and prospects. Russian Chemical Reviews, 80(2), 113–136.

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). Hexahydroindolizin-5(1H)-one. National Center for Biotechnology Information. Retrieved from --INVALID-LINK--

  • Pharmaffiliates. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • Gershon, H., Clarke, D. D., & Gershon, M. (2002). Preparation of 6-fluoro-8-quinolinol and related 6-fluoroquinolines. Monatshefte für Chemie/Chemical Monthly, 133(10), 1235-1243.

  • Pesyan, N. N., et al. (2020). A Facile and Catalyst-free Synthesis of Hexahydroacridine-1,8(2H,5H)-dione and Octahydroacridin-10(1H)-yl)thiourea Derivatives: Inter-and Intramolecular Aza-Michael addition. Heterocyclic Communications, 26(1), 26-32. --INVALID-LINK--

  • Macherey-Nagel. (n.d.). Bioanalysis. Retrieved from --INVALID-LINK--

  • Bio-Rad Laboratories. (n.d.). Protein Expression and Purification Series. Retrieved from --INVALID-LINK--

  • GE Healthcare. (n.d.). Recombinant Protein Purification. Retrieved from --INVALID-LINK--

  • Cytiva. (n.d.). Protein Purification. Retrieved from --INVALID-LINK--

  • Chang, M., et al. (2014). Asymmetric hydrogenation of pyridinium salts with an iridium phosphole catalyst. Angewandte Chemie International Edition, 53(47), 12761-12764. --INVALID-LINK--

  • O'Hagan, D. (2000). Pyrrolidine, piperidine, and pyridine alkaloids. Natural Product Reports, 17(5), 435-446.

  • O'Hagan, D. (2008). Recent advances in the synthesis of naturally occurring pyrrolidines, pyrrolizidines and indolizidine alkaloids using proline as a unique chiral synthon. RSC Advances, 8(1), 1-28. --INVALID-LINK--

  • Kazmaier, U. (2009). Diastereoselective Synthesis of Highly Functionalized Proline Derivatives. Synlett, 2009(12), 1883-1904. --INVALID-LINK--

  • Zhang, S. (2020). REDUCTIVE TRANSFORMATION OF PYRIDINIUM SALTS TO FUNCTIONALISED MOLECULES (Doctoral dissertation, The University of Liverpool). --INVALID-LINK--

  • University of Milan. (2016). Asymmetric Hydrogenation of 3-Substituted Pyridinium Salts. --INVALID-LINK--

  • Zhou, J. (2012). Iridium-Catalyzed Asymmetric Hydrogenation of Pyridinium Salts. Angewandte Chemie International Edition, 51(37), 9275-9278. --INVALID-LINK--

  • Frontiers in Chemistry. (2021). Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. --INVALID-LINK--

  • White Rose Research Online. (2022). Amino Imidate-Catalyzed Asymmetric Michael Reactions of Ketones and Nitroalkenes. --INVALID-LINK--

  • MDPI. (2022). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. --INVALID-LINK--

  • MDPI. (2022). Simplified Protocol for the Purification of Native Cas Nucleases for DNA-Free Genome Editing. --INVALID-LINK--

  • IUCr. (2011). Synthesis and spectroscopic and structural characterization of spiro[indoline-3,3′-indolizine]s formed by 1,3-dipolar cycloadditions between isatins, pipecolic acid and an electron-deficient alkene. --INVALID-LINK--

  • Serebryanskaya, T. V., et al. (2007). Synthesis of 5,6-Dihydropyridin-2(1H)-ones, 1,5,6,8,8a-Hexa-hydroisoquinolin-3(2H)-ones and 4a,5,6,7,8,8a-Hexahydro-quinolin-2(1H)-ones by Intramolecular Wittig Reaction. Molecules, 12(5), 1076-1084. --INVALID-LINK--

  • ResearchGate. (2018). Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties. --INVALID-LINK--

  • ResearchGate. (2014). Stereoselective synthesis of (8 R,8a S)-8-methylhexahydroindolizin-5-one. --INVALID-LINK--

  • ResearchGate. (2016). Aza-Michael/Aldol reaction catalyzed by proline derivative 21. --INVALID-LINK--

  • ResearchGate. (2019). Reaction of aromatic amines with methyl vinyl ketone in the presence of... --INVALID-LINK--

  • ResearchGate. (2009). Preparation of proline derivatives. --INVALID-LINK--

  • ResearchGate. (2018). l-Proline-catalyzed intramolecular cyclization of 5-hydroxypentene to β-halogenated tetrahydrofuran. --INVALID-LINK--

  • Semantic Scholar. (2019). Microbial Proline Racemase–Proline Dehydrogenase Cascade for Efficient Production of d-proline and N-boc-5-hydroxy-l-proline from l-proline. --INVALID-LINK--

References

Long-term stability and storage of hexahydroindolizin-8(5H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Hexahydroindolizin-8(5H)-one

A Guide to Long-Term Stability and Storage for Research Professionals

Welcome to the technical support center for this compound (CAS: 2407-98-9). As Senior Application Scientists, we understand that the integrity of your starting materials is paramount to the success and reproducibility of your research. This guide provides in-depth, field-proven insights into the stability and proper handling of this bicyclic lactam, moving beyond generic recommendations to explain the scientific principles behind them. Our goal is to empower you to maintain the long-term viability of this compound and troubleshoot any stability-related issues you may encounter.

Frequently Asked Questions (FAQs)

This section addresses the most common questions our team receives regarding the handling and storage of this compound.

Q1: What are the optimal long-term storage conditions for solid this compound?

For maximal long-term stability, solid this compound should be stored at 2-8°C in a refrigerator.[1] The container must be tightly sealed and, for best practice, placed within a desiccator containing a suitable drying agent. While some safety data sheets indicate the compound is stable at ambient room temperature, the bicyclic lactam structure possesses a polar amide bond, making it susceptible to hydrolysis over extended periods, especially in the presence of atmospheric moisture.[2] Refrigeration slows down potential degradation kinetics, while desiccation minimizes the risk of water-mediated decomposition. For indefinite storage (greater than one year), consider storage at -20°C or -70°C, although for most research applications, 2-8°C is sufficient.

Q2: How should I handle a new shipment of the compound?

Upon receipt, immediately inspect the container for any damage to the seal. The compound should be a solid (purity above 95% is common).[3] Log the date of receipt and the manufacturer's lot number in your laboratory inventory system. Before opening, allow the container to equilibrate to room temperature for at least 30-60 minutes. This critical step prevents atmospheric moisture from condensing on the cold solid, which could compromise its stability. Once opened, handle the material in a controlled environment, such as a glove box with an inert atmosphere or a fume hood with low ambient humidity. After dispensing the required amount, securely reseal the container and return it to the recommended storage conditions.

Q3: Is this compound sensitive to light or air (oxidation)?

The available literature does not indicate significant photosensitivity. However, as a standard precaution for all high-purity organic compounds, it is best to store it in an amber vial or in a dark location to prevent potential photolytic degradation. The primary atmospheric sensitivity is to moisture, as discussed in Q1. The structure does not contain functional groups that are exceptionally prone to oxidation under normal atmospheric conditions, but storing under an inert atmosphere (e.g., argon or nitrogen) is a best practice that will further ensure long-term stability by displacing both moisture and oxygen.

Q4: What solvents are recommended for preparing stock solutions, and how stable are these solutions?

This compound is soluble in a range of organic solvents. For biological applications, DMSO is a common choice. For chemical reactions or purification, solvents like dichloromethane, chloroform, or ethyl acetate are suitable.

The stability of the compound in solution is significantly lower than in its solid state. We strongly advise against long-term storage of solutions. Best practice is to prepare solutions fresh for each experiment. If short-term storage is unavoidable (e.g., for a series of experiments within a few days), store the solution at -20°C or -80°C in a tightly sealed vial. Avoid repeated freeze-thaw cycles, as this can accelerate degradation.[4] The presence of even trace amounts of acid or base in the solvent can catalyze the hydrolysis of the lactam ring.

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common issues related to the stability of this compound.

Issue 1: Inconsistent or non-reproducible experimental results.

  • Potential Cause: Degradation of the compound. The most likely cause of inconsistent results is the use of a partially degraded compound, which can introduce impurities or reduce the effective concentration of the active molecule.

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Immediately discard any previously made stock solutions and prepare a fresh solution from the solid material for your next experiment.

    • Verify Purity: If inconsistencies persist, the solid stock may be compromised. Perform a purity check using an appropriate analytical method (see "Protocol 1: Routine Purity Check").

    • Review Handling Practices: Ensure that proper handling procedures are being followed, especially allowing the container to warm to room temperature before opening to prevent moisture contamination.

Issue 2: Observed changes in the physical appearance of the solid compound (e.g., discoloration, clumping).

  • Potential Cause: Significant chemical degradation or moisture absorption. A pure, stable solid should not change its appearance over time under proper storage. Clumping often indicates the absorption of water, a precursor to hydrolysis.

  • Troubleshooting Steps:

    • Cease Use: Do not use the material for any further experiments. Changes in physical appearance are a definitive sign of compromised integrity.

    • Acquire New Stock: The most reliable solution is to purchase a new, validated batch of the compound.

    • Implement Desiccation: Ensure all future storage includes a desiccator to prevent moisture absorption.

Issue 3: Extra peaks appear in analytical data (e.g., LC-MS, NMR) compared to the reference standard.

  • Potential Cause: Formation of degradation products. The appearance of new signals strongly suggests the compound has degraded.

  • Troubleshooting Steps:

    • Identify Degradants: Attempt to characterize the new peaks. For this compound, a primary degradation product would likely be the ring-opened amino acid resulting from hydrolysis of the lactam amide bond.

    • Perform a Forced Degradation Study: To confirm the identity of degradants, a controlled stress test can be performed (see "Protocol 2: Forced Degradation Study"). This can help confirm if the observed impurities match those formed under hydrolytic (acidic/basic) conditions.

    • Review Storage History: Analyze the storage conditions and handling history of the material to identify the likely cause of degradation (e.g., exposure to humidity, improper temperature).

Data Presentation

Table 1: Recommended Storage Conditions for this compound

ConditionFormTemperatureAtmosphereDurationRationale
Routine Working Stock Solid2–8°C[1]Sealed, Desiccated< 1 YearPrevents moisture absorption and slows kinetic degradation.
Long-Term Archival Solid-20°C or -70°CInert Gas (Ar/N₂), Sealed> 1 YearMaximizes stability by significantly reducing molecular motion and excluding reactive atmospheric components.
Solutions In Solvent-20°C or -80°CSealed< 72 HoursMinimizes solvent-mediated degradation. Fresh preparation is strongly preferred.

Experimental Protocols & Visualizations

Protocol 1: Routine Purity Check by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of this compound. This method should be validated in your laboratory.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the compound.

    • Dissolve in 1 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.

    • Vortex thoroughly to ensure complete dissolution.

    • Perform a 1:10 dilution in the mobile phase for the final working solution (0.1 mg/mL).

  • HPLC Conditions (Example Method):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to 5% B and re-equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detector: UV at 210 nm (as the lactam carbonyl provides some UV absorbance).

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by dividing the peak area of the main compound by the total area of all peaks and multiplying by 100.

    • A pure sample should exhibit a single major peak. The presence of multiple smaller peaks indicates impurities or degradation.

Protocol 2: Confirmatory Forced Degradation Study

This protocol is used to intentionally degrade the compound to understand its stability profile and identify potential degradation products.[5]

  • Prepare Test Solutions: Prepare four separate solutions of the compound at 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile/water).

    • Acid Hydrolysis: Add 100 µL of 1 M HCl.

    • Base Hydrolysis: Add 100 µL of 1 M NaOH.

    • Oxidative Stress: Add 100 µL of 3% H₂O₂.[6]

    • Control: Add 100 µL of water.

  • Incubation:

    • Gently vortex each solution.

    • Incubate the vials at 50°C for 24 hours. For the base hydrolysis sample, neutralize with an equivalent amount of 1 M HCl before analysis.

  • Analysis:

    • Analyze all four samples, alongside an untreated reference standard, using the HPLC method described in Protocol 1.

    • Compare the chromatograms. Significant peak reduction in the acid/base hydrolysis samples compared to the control confirms susceptibility to hydrolysis. New peaks that form can be tentatively identified as degradation products.

Visualizations

degradation_pathway cluster_0 Core Compound cluster_1 Degradation Products A This compound (Bicyclic Lactam) B Ring-Opened Amino Acid A->B Hydrolysis (H₂O, Acid/Base) C Other Minor Degradants A->C Oxidation / Photolysis (Potential, Minor)

Caption: Potential degradation pathways for this compound.

troubleshooting_workflow start Inconsistent Experimental Results? check_solution Prepare Fresh Solution from Solid Stock start->check_solution re_run Re-run Experiment check_solution->re_run problem_persists Problem Persists? re_run->problem_persists problem_solved Problem Resolved: Adopt Fresh Prep Protocol problem_persists->problem_solved No check_purity Perform Purity Check (Protocol 1) problem_persists->check_purity Yes is_pure Purity >95%? check_purity->is_pure not_pure Compound Degraded: Discard and Procure New Stock is_pure->not_pure No review_protocol Purity Confirmed: Review Experimental Protocol & Reagents is_pure->review_protocol Yes

References

Identification of common impurities in hexahydroindolizin-8(5H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Hexahydroindolizin-8(5H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the identification of impurities in this bicyclic alkaloid. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower your experimental choices.

Frequently Asked Questions (FAQs)

FAQ 1: What are the most likely impurities I will encounter in my sample of this compound?

The impurity profile of this compound is intrinsically linked to its synthetic route and storage conditions. While a definitive list is batch-specific, we can anticipate several classes of common impurities based on typical synthetic strategies and the inherent chemistry of the molecule.

  • Synthesis-Related Impurities: These are byproducts, unreacted starting materials, or intermediates from the manufacturing process.[1]

    • Incomplete Cyclization Products: Many syntheses of the indolizidinone core rely on an intramolecular cyclization.[2] Failure for this ring-closing step to go to completion can leave acyclic precursors in your final product.

    • Stereoisomers: Depending on the stereocontrol of the synthesis, diastereomers or enantiomers may be present.

    • Residual Starting Materials and Reagents: Trace amounts of the initial building blocks and reagents used in the synthesis may persist even after purification.

  • Degradation Products: These impurities arise from the breakdown of the this compound molecule itself over time or due to exposure to stress conditions.[1]

    • Hydrolysis Products: The lactam (amide) bond in the six-membered ring is susceptible to hydrolysis under acidic or basic conditions, leading to a ring-opened amino acid derivative.[3][4]

    • Oxidation Products: The tertiary amine at the ring junction and adjacent carbons can be susceptible to oxidation, forming N-oxides or other oxidized species, particularly if exposed to air and light over extended periods.[5][6]

    • Photodegradation Products: Many alkaloids are sensitive to light, which can catalyze a range of degradation reactions.[7][8]

Troubleshooting Guides

Problem 1: I am seeing an unexpected peak in my HPLC analysis that I suspect is a degradation product. How can I identify it?

Underlying Cause: The appearance of new peaks upon storage or analysis often points to degradation of the parent compound. The most common degradation pathway for a lactam-containing molecule like this compound is hydrolysis.

Troubleshooting Workflow:

  • Forced Degradation Study: To confirm if the unknown peak is a degradation product, a forced degradation study is the definitive approach.[9][10] This involves intentionally exposing your sample to harsh conditions to accelerate degradation and observe the resulting impurity profile.

  • LC-MS Analysis: Couple your HPLC to a mass spectrometer (MS). The mass-to-charge ratio (m/z) of the unknown peak will provide its molecular weight, which is a critical piece of the puzzle for structural elucidation.[][12]

Experimental Protocol: Forced Degradation Study

  • Sample Preparation: Prepare four separate solutions of your this compound sample at a concentration of approximately 1 mg/mL.

    • Acidic Hydrolysis: Add 0.1 M Hydrochloric Acid.

    • Basic Hydrolysis: Add 0.1 M Sodium Hydroxide.

    • Oxidative Degradation: Add 3% Hydrogen Peroxide.

    • Control: Use only the dissolution solvent.

  • Incubation: Keep the solutions at room temperature and analyze by HPLC-UV at regular intervals (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Compare the chromatograms of the stressed samples to the control. If the unknown peak increases in the acid or base-stressed samples, it is likely a hydrolysis product. If it appears in the peroxide-stressed sample, it is an oxidation product.

Data Interpretation:

Stress ConditionExpected ObservationLikely Impurity
Acidic/BasicAppearance/increase of a more polar peakRing-opened amino acid
OxidativeAppearance/increase of a peak with M+16N-oxide or hydroxylated species
Problem 2: My GC-MS analysis shows several small, unidentified peaks. Could these be synthesis-related impurities?

Underlying Cause: Gas chromatography is well-suited for identifying volatile and semi-volatile impurities.[13] These are often residual starting materials, reagents, or low molecular weight byproducts from the synthesis.

Troubleshooting Workflow:

  • Review the Synthetic Route: A thorough understanding of the synthesis is crucial. Identify all starting materials, reagents, and potential intermediates.

  • Mass Spectral Library Search: Compare the mass spectra of the unknown peaks against a commercial mass spectral library (e.g., NIST, Wiley). This can often provide a direct identification of common laboratory chemicals.

  • Spiking Study: If you have access to the starting materials or suspected intermediates, a spiking study can confirm their identity. Add a small amount of the suspected compound to your sample and see if the corresponding peak in the chromatogram increases in area.

Visualizing Potential Impurity Pathways

To better understand the origin of potential impurities, the following diagrams illustrate a hypothetical synthetic pathway and a likely degradation pathway.

Hypothetical Synthesis and Potential Byproducts

Synthetic_Pathway cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Final Product cluster_impurities Potential Impurities A Precursor A C Acyclic Intermediate A->C Reaction 1 I1 Unreacted A/B B Precursor B B->C D This compound C->D Intramolecular Cyclization I2 Incomplete Cyclization Product C->I2 Side Reaction

Caption: Hypothetical synthetic route highlighting potential process-related impurities.

Predicted Degradation Pathway: Hydrolysis

Degradation_Pathway cluster_product Product cluster_degradant Degradation Product P This compound D Ring-Opened Amino Acid P->D Hydrolysis (Acid/Base)

Caption: Predicted hydrolytic degradation of this compound.

References

Technical Support Center: Scaling Up Hexahydroindolizin-8(5H)-one Production

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

Welcome to the Technical Support Center for the synthesis and scale-up of hexahydroindolizin-8(5H)-one. This guide is designed for researchers, chemists, and process development professionals to address the common challenges encountered when transitioning from bench-scale synthesis to larger-scale production of this valuable bicyclic scaffold. As a key intermediate in the synthesis of various biologically active molecules, robust and scalable production of this compound is of significant interest.

This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols based on established synthetic strategies, primarily focusing on the intramolecular Mannich reaction, a powerful and convergent approach to this class of compounds.

Core Synthesis Strategy: The Intramolecular Mannich Reaction

The synthesis of the indolizidinone core often relies on the intramolecular Mannich reaction. This reaction involves the cyclization of an amino-aldehyde or its equivalent with a suitable enolizable ketone or its precursor. A common and effective approach involves the reaction of an aminobutanal equivalent, such as 4-aminobutanal diethyl acetal, with an α,β-unsaturated ketone.[1][2]

The general workflow for this synthesis is depicted below:

Intramolecular Mannich Reaction Workflow cluster_0 Step 1: Michael Addition cluster_1 Step 2: Cyclization Cascade A 4-Aminobutanal diethyl acetal C Michael Adduct (Intermediate) A->C Nucleophilic attack B α,β-Unsaturated ketone B->C D Acid-catalyzed hydrolysis of acetal C->D E In situ aldehyde formation D->E F Intramolecular Mannich Reaction E->F Cyclization G This compound F->G Dehydration

Caption: General workflow for the synthesis of this compound via a Michael addition followed by an intramolecular Mannich reaction cascade.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis and scale-up of this compound.

1. Low Yield of the Final Product

Potential Cause Troubleshooting and Optimization Strategies
Incomplete Michael Addition: The initial 1,4-conjugate addition of the amine to the α,β-unsaturated ketone is slow or does not go to completion.- Reaction Time and Temperature: Increase the reaction time and/or moderately increase the temperature. Monitor the reaction progress by TLC or GC-MS to determine the optimal conditions. - Solvent Effects: The polarity of the solvent can influence the rate of Michael addition. Screen different solvents (e.g., ethanol, methanol, acetonitrile, THF) to find the one that best facilitates the reaction. - Catalysis: While often not necessary, a mild base can sometimes catalyze the Michael addition. However, this must be carefully controlled to avoid side reactions.
Inefficient Cyclization/Mannich Reaction: The acid-catalyzed cyclization cascade is not proceeding efficiently.- Acid Catalyst: The choice and concentration of the acid are critical. If using a protic acid like HCl or H₂SO₄, ensure the concentration is sufficient to hydrolyze the acetal without causing significant side reactions. Lewis acids can also be explored. - Water Scavenging: The intramolecular Mannich reaction involves a dehydration step. On a larger scale, the removal of water can be a rate-limiting factor. Consider using a Dean-Stark apparatus or adding a dehydrating agent if compatible with the reaction conditions. - Temperature Control: The cyclization is often exothermic. Ensure adequate temperature control, especially during the acid addition, to prevent runaway reactions and the formation of degradation byproducts.
Product Degradation: The product may be unstable under the reaction or work-up conditions.- pH Control: The final product is a basic amine. During work-up, ensure the pH is carefully controlled. Strong acidic or basic conditions for extended periods can lead to degradation. - Oxygen Sensitivity: While not commonly reported for this specific molecule, similar alkaloids can be sensitive to air oxidation. Consider performing the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon).
Losses during Work-up and Purification: Significant amounts of product are lost during extraction and purification steps.- Extraction pH: As a bicyclic amine, the product's solubility is highly pH-dependent. Ensure the aqueous layer is sufficiently basic (pH > 10) during extraction with an organic solvent to maximize the recovery of the free base. - Emulsion Formation: On a larger scale, emulsions can be a significant issue during extraction. Use brine washes to help break emulsions. In some cases, filtration through a pad of celite may be necessary. - Choice of Purification Method: See the detailed purification section below. Flash chromatography on silica gel is common at the lab scale but may be less practical for very large quantities. Distillation or crystallization should be considered for scale-up.

2. Formation of Significant Side Products/Impurities

Potential Side Product/Impurity Formation Mechanism and Mitigation Strategies
Polymerization of the α,β-unsaturated ketone: Mechanism: Michael acceptors can polymerize under basic conditions or at elevated temperatures. Mitigation: - Add the α,β-unsaturated ketone slowly to the solution of the amine. - Maintain a controlled temperature throughout the reaction. - Use a slight excess of the amine to ensure the ketone is consumed quickly.
Formation of Stereoisomers: [1][2]Mechanism: The cyclization can lead to the formation of different diastereomers. The ratio is often dependent on the transition state stabilities. Mitigation: - Thermodynamic vs. Kinetic Control: The reaction temperature and time can influence the stereochemical outcome. Slower, lower-temperature reactions may favor the thermodynamically more stable isomer. - Solvent and Catalyst Effects: The choice of solvent and acid catalyst can influence the stereoselectivity. Empirical optimization is often required. - Purification: If a mixture of stereoisomers is formed, they will likely need to be separated by chromatography or crystallization.
Over-alkylation/Dimerization: Mechanism: The product, being a secondary amine, could potentially react with the starting materials. Mitigation: - Stoichiometry Control: Use a carefully controlled stoichiometry of the starting materials. - Slow Addition: Add the electrophilic component (α,β-unsaturated ketone) slowly to the reaction mixture.
Incomplete Hydrolysis of the Acetal: Mechanism: The acetal protecting group is not fully removed, leading to the Michael adduct as a major impurity. Mitigation: - Sufficient Acid: Ensure an adequate amount of acid is used to drive the hydrolysis to completion. - Presence of Water: Acetal hydrolysis requires water. Ensure sufficient water is present in the reaction mixture.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step to control during scale-up?

A1: The most critical step is often the acid-catalyzed cyclization. On a larger scale, the addition of acid can be highly exothermic. Proper heat management is crucial to prevent runaway reactions and the formation of thermal degradation byproducts. A jacketed reactor with efficient cooling and controlled, slow addition of the acid is highly recommended.

Q2: I am observing a significant amount of a higher molecular weight impurity by mass spectrometry. What could it be?

A2: This is likely a dimer or a product of over-alkylation. This can occur if the newly formed this compound (a secondary amine) reacts with the starting α,β-unsaturated ketone. To minimize this, ensure a slight excess of the aminobutanal acetal and consider adding the unsaturated ketone portion-wise to the reaction mixture to maintain its low concentration.

Q3: My yield drops significantly when I scale up the reaction. What are the likely causes?

A3: A drop in yield on scale-up can be due to several factors:

  • Inefficient Mixing: In larger reactors, ensuring homogeneous mixing is more challenging. This can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions.

  • Mass Transfer Limitations: The rate of reaction may become limited by the rate at which reactants can come into contact.

  • Heat Transfer Issues: As mentioned, poor heat dissipation can lead to side reactions and degradation.

  • Changes in Surface Area to Volume Ratio: This can affect reaction kinetics, especially if there are heterogeneous aspects to the reaction.

Q4: What is the best method for purifying this compound on a multi-kilogram scale?

A4: While column chromatography is excellent for small-scale purification, it is often not economically viable for large-scale production. The preferred methods for large-scale purification are:

  • Vacuum Distillation: If the product is thermally stable and has a suitable boiling point, vacuum distillation is a highly effective and scalable purification method.

  • Crystallization: If a suitable solvent system can be found, crystallization can provide a highly pure product. This may involve forming a salt (e.g., hydrochloride or tartrate), crystallizing it, and then liberating the free base.

Q5: Are there any specific safety precautions I should take when running this reaction at a large scale?

A5: Yes, several safety precautions are essential:

  • Exothermic Reaction Control: Be prepared for a significant exotherm during the acid addition. Ensure the cooling system of the reactor is adequate.

  • Reagent Handling: Handle all chemicals in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Pressure Build-up: If the reaction is run in a closed system, be aware of potential pressure build-up, especially if there is an exotherm or gas evolution. Ensure the reactor is equipped with a pressure relief system.

  • Flammable Solvents: If using flammable solvents, ensure all equipment is properly grounded to prevent static discharge.

Experimental Protocols

Representative Protocol for the Synthesis of this compound

Disclaimer: This is a representative protocol based on the synthesis of similar indolizidinones.[1][2] Optimization for specific substrates and scales is necessary.

Materials:

  • 4-Aminobutanal diethyl acetal

  • Methyl vinyl ketone (or other suitable α,β-unsaturated ketone)

  • Hydrochloric acid (e.g., 2M aqueous solution)

  • Sodium hydroxide (e.g., 5M aqueous solution)

  • Dichloromethane (or other suitable extraction solvent)

  • Anhydrous sodium sulfate

  • Ethanol (or other suitable reaction solvent)

Procedure:

  • Michael Addition:

    • To a solution of 4-aminobutanal diethyl acetal (1.0 eq) in ethanol (appropriate volume for the scale), add methyl vinyl ketone (1.05 eq) dropwise at room temperature with stirring.

    • Stir the mixture at room temperature for 12-24 hours. Monitor the reaction by TLC or GC-MS until the starting amine is consumed.

  • Cyclization:

    • Cool the reaction mixture in an ice bath.

    • Slowly add 2M hydrochloric acid. A significant exotherm may be observed. Maintain the internal temperature below 25°C.

    • After the acid addition is complete, allow the mixture to warm to room temperature and stir for an additional 4-8 hours. The reaction progress can be monitored by the disappearance of the intermediate Michael adduct.

  • Work-up and Extraction:

    • Concentrate the reaction mixture under reduced pressure to remove the ethanol.

    • Dilute the remaining aqueous solution with water and wash with a nonpolar solvent like hexane to remove any non-basic impurities.

    • Cool the aqueous layer in an ice bath and basify to pH > 10 by the slow addition of 5M sodium hydroxide.

    • Extract the aqueous layer with dichloromethane (3x).

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification:

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • For small scale, purify by flash column chromatography on silica gel.

    • For large scale, purify by vacuum distillation or by crystallization of a suitable salt.

Purification Workflow cluster_small_scale Small Scale (<100g) cluster_large_scale Large Scale (>100g) Crude Crude Product (from work-up) Chrom Flash Column Chromatography Crude->Chrom Distill Vacuum Distillation Crude->Distill Crystallize Salt Formation & Crystallization Crude->Crystallize Pure_small Pure this compound Chrom->Pure_small Pure_large Pure this compound Distill->Pure_large Free_base Liberation of Free Base Crystallize->Free_base Free_base->Pure_large

Caption: Decision tree for the purification of this compound at different scales.

References

Validation & Comparative

A Technical Guide to the Comparative Analysis of Indolizidinone Isomers for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Positional Isomerism in the Indolizidinone Scaffold

Indolizidine alkaloids, a prominent class of nitrogen-containing heterocyclic compounds, are distinguished by their fused bicyclic azabicyclo[4.3.0]nonane core.[1] These scaffolds are prevalent in nature, having been isolated from diverse sources such as plants, fungi, and the skin of poison-arrow frogs.[1] Their broad spectrum of pharmacological activities—including potent glycosidase inhibition, anticancer, and antiviral properties—has established them as "privileged scaffolds" in medicinal chemistry and drug development.[2][3]

Within this class, the simple saturated lactam derivatives, indolizidinones, represent fundamental building blocks for more complex alkaloids. The seemingly subtle variation of the carbonyl group's position around the bicyclic core gives rise to a family of positional isomers (e.g., 5-one, 7-one, 8-one). This isomerism is not a trivial structural footnote; it profoundly dictates the molecule's three-dimensional geometry, electronic distribution, and capacity for intermolecular interactions. Consequently, different isomers of the same scaffold can exhibit dramatically different biological activities, receptor affinities, and metabolic stabilities.[4][5]

This guide provides an in-depth comparative analysis of two key positional isomers: (5S,6S)-5-hydroxyindolizidin-2-one and (6S,7S)-7-hydroxyindolizidin-2-one . While not the parent hexahydroindolizin-8(5H)-one, the synthesis and detailed characterization of these specific isomers are well-documented, providing a scientifically rigorous foundation for comparing how carbonyl and hydroxyl placement impacts physicochemical and spectroscopic properties. This analysis serves as a crucial case study for researchers engaged in the rational design of novel therapeutics based on the indolizidinone framework.

Comparative Synthesis Strategies: A Tale of Divergent Pathways from a Common Precursor

The causality behind choosing a synthetic route is driven by the need for stereochemical control and efficiency. For the synthesis of enantiomerically pure hydroxylated indolizidinones, a chiral pool approach starting from L-serine is a logical and field-proven strategy. The core principle is to construct a linear precursor containing all necessary carbon atoms and chiral centers, which is then induced to cyclize into the desired bicyclic system.

The synthesis of both the 5-hydroxy and 7-hydroxy isomers can ingeniously diverge from a common intermediate, the Δ⁴-unsaturated (2S,8S)-2,8-bis[N-(Boc)amino]azelate. The critical branching point is the method of introducing the hydroxyl group, which ultimately dictates the final position of the carbonyl group in the indolizidinone ring. The chosen iodolactonization pathway is superior to other methods like epoxidation because it provides high stereoselectivity, yielding a separable mixture of key intermediates.[6]

Experimental Protocol: Synthesis of (5S,6S)-5-hydroxy- and (6S,7S)-7-hydroxyindolizidin-2-one Methyl Esters

This protocol is adapted from the stereoselective synthesis described by Taylor et al., which provides a validated pathway to the target isomers.[6]

Objective: To synthesize and separate two key positional isomers of hydroxy-indolizidin-2-one for comparative analysis.

Materials:

  • Methyl (2S,8S,4Z)-2,8-bis[(tert-butoxycarbonyl)amino]non-4-enoate

  • Iodine (I₂)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Sodium thiosulfate (Na₂S₂O₃)

  • Sodium sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • Ethyl acetate (EtOAc) and Hexanes for elution

Step 1: Iodolactonization of the Unsaturated Precursor

  • Dissolve Methyl (2S,8S,4Z)-2,8-bis[(tert-butoxycarbonyl)amino]non-4-enoate (1.0 eq) in DCM.

  • Add a saturated aqueous solution of NaHCO₃ (3.0 eq).

  • To the vigorously stirred biphasic mixture, add a solution of Iodine (1.5 eq) in DCM dropwise over 30 minutes.

  • Stir the reaction mixture at room temperature for 24 hours, monitoring by TLC for the disappearance of the starting material.

  • Quench the reaction by adding a 10% aqueous solution of Na₂S₂O₃ until the iodine color disappears.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude iodolactone intermediate.

Step 2: Intramolecular Cyclization and Separation

  • The crude product from Step 1 contains a mixture of regioisomeric lactone iodides. This mixture is subjected to silica gel column chromatography.

  • Elute with a gradient of Ethyl Acetate in Hexanes. This crucial step separates the two key intermediates that will lead to the different final products.

  • The separated intermediates undergo spontaneous or mild base-catalyzed intramolecular iodide displacement and lactam formation to yield the final products: Methyl (2S,5S,6S,8aS)-5-hydroxy-2-[(tert-butoxycarbonyl)amino]octahydro-1H-indolizine-1-carboxylate (precursor to 5-hydroxy isomer) and Methyl (2S,6S,7S,8aS)-7-hydroxy-2-[(tert-butoxycarbonyl)amino]octahydro-1H-indolizine-1-carboxylate (precursor to 7-hydroxy isomer) after subsequent deprotection/rearrangement steps not detailed here but which result in the target indolizidinones.[6]

Diagram: Synthetic Workflow

G cluster_start Starting Material cluster_reaction Key Transformation cluster_intermediate Intermediate Mixture cluster_separation Purification cluster_products Isomeric Precursors Start L-Serine Derivative (Unsaturated Azelate Precursor) Reaction Iodolactonization (I₂, NaHCO₃) Start->Reaction Stereoselective Cyclization Intermediates Mixture of Regioisomeric Lactone Iodides Reaction->Intermediates Forms Mixture Separation Silica Gel Chromatography Intermediates->Separation Separation of Isomers ProductA Precursor for 5-Hydroxy Isomer Separation->ProductA ProductB Precursor for 7-Hydroxy Isomer Separation->ProductB

Caption: Divergent synthesis of indolizidinone isomer precursors.

Comparative Spectroscopic Analysis: Unraveling Structural Nuances

Spectroscopic analysis, particularly Nuclear Magnetic Resonance (NMR), is the cornerstone of structural elucidation for isomers. The chemical environment of each proton and carbon atom within the indolizidinone core is exquisitely sensitive to the position of the carbonyl group and other substituents, resulting in a unique spectroscopic fingerprint for each isomer.

¹H NMR Spectroscopy: A Proton's Perspective

The key to distinguishing the 5-hydroxy and 7-hydroxy indolizidin-2-one isomers lies in the chemical shifts (δ) and coupling patterns of the protons on the bicyclic ring, especially the ring fusion protons (at C8a) and the protons on the hydroxyl-bearing carbons (C5 and C7).

Based on detailed 2D NMR experiments like COSY and NOESY, the relative stereochemistry and identity of each isomer can be unequivocally assigned.[6] For instance, in the (5S,6S)-5-hydroxy isomer, the ring fusion proton at C8a shows a Nuclear Overhauser Effect (nOe) with protons at C3 and C8β, confirming its spatial orientation. The proton on the hydroxyl-bearing carbon (C5-H) will have a distinct chemical shift and coupling constant compared to the C7-H proton in the other isomer.[6]

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The position of the carbonyl group (C=O) has the most dramatic effect in the ¹³C NMR spectrum. The carbonyl carbon itself will produce a characteristic signal in the downfield region (typically δ 170-220 ppm).[7][8] The exact chemical shift can provide clues about the ring strain and electronic environment. Furthermore, the carbons alpha to the carbonyl (the α-carbons) will be deshielded and appear at a higher chemical shift than they would in an unsubstituted ring. This allows for clear differentiation:

  • In an indolizidin-8-one , the C1 and C7 carbons would be significantly downfield.

  • In an indolizidin-5-one , the C3 and C6 carbons would be affected.

  • In an indolizidin-7-one , the C6 and C8 carbons would show the downfield shift.

Mass Spectrometry: Decoding Fragmentation Patterns

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to differentiate isomers. Upon ionization (e.g., by Electron Impact, EI), the molecular ion (M⁺) is formed. This ion is often unstable and fragments into smaller, charged pieces. The pattern of these fragments is characteristic of the molecule's structure.

For indolizidinones, a key fragmentation pathway involves the cleavage of bonds adjacent to the nitrogen atom and the carbonyl group (α-cleavage). The position of the carbonyl group will direct the fragmentation, leading to daughter ions of different mass-to-charge ratios (m/z) for each isomer.

Diagram: Key Fragmentation Pathways

G cluster_parent Molecular Ion Parent Indolizidinone Isomer (M⁺) FragmentA Fragment A (m/z = x) Parent->FragmentA α-cleavage path 1 FragmentB Fragment B (m/z = y) Parent->FragmentB α-cleavage path 2 G cluster_receptor Receptor Binding Pocket cluster_isomers HBD H-Bond Donor HBA H-Bond Acceptor Hydrophobic Hydrophobic Pocket IsomerA Isomer A (e.g., 8-one) IsomerA->HBA Optimal Fit (H-Bond) IsomerB Isomer B (e.g., 5-one) IsomerB->HBA Poor Fit (Steric Clash)

References

A Comparative Biological Evaluation of Hexahydroindolizin-8(5H)-one Analogs: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The indolizine scaffold, a fused bicyclic nitrogen system, represents a privileged structure in medicinal chemistry due to its prevalence in bioactive natural products and its versatile pharmacological profile.[1][2] Among its various hydrogenated forms, the hexahydroindolizin-8(5H)-one core has emerged as a promising template for the development of novel therapeutic agents. This guide provides a comparative biological evaluation of this compound analogs and related indolizine derivatives, offering a technical synthesis of their anticancer, antimicrobial, and neuroprotective activities. By presenting supporting experimental data and elucidating the underlying mechanistic principles, this document aims to empower researchers in the rational design and development of next-generation therapeutics based on this versatile scaffold.

Anticancer Activity: Targeting Cellular Proliferation and Survival

Several analogs of the this compound and related indolizine structures have demonstrated significant cytotoxic effects against a range of human cancer cell lines. The primary mechanism of action often involves the disruption of critical cellular processes such as microtubule dynamics, cell cycle progression, and key signaling pathways that govern cell survival and proliferation.[3][4]

Comparative Cytotoxicity of 6,7-diphenyl-2,3,8,8a-tetrahydro-1H-indolizin-5-one Analogs

A notable series of analogs based on the 6,7-diphenyl-2,3,8,8a-tetrahydro-1H-indolizin-5-one scaffold have been synthesized and evaluated for their cytotoxic activity. The data presented below summarizes the growth inhibitory effects (GI50) of selected compounds against a panel of eight human cancer cell lines.

CompoundOVCAR-3 (Ovarian) GI₅₀ (µM)UO-31 (Renal) GI₅₀ (µM)SF-295 (CNS) GI₅₀ (µM)NCI-H460 (Lung) GI₅₀ (µM)KM20L2 (Colon) GI₅₀ (µM)DU-145 (Prostate) GI₅₀ (µM)MCF7 (Breast) GI₅₀ (µM)SAOS-2 (Bone) GI₅₀ (µM)
18 3.43.12.92.13.74.23.93.5
21 4.54.13.83.24.95.35.14.7
28 8.17.57.16.58.89.28.98.3
29 5.24.84.53.95.66.05.85.4
30 6.35.95.64.96.77.16.96.5
31 7.46.86.45.77.98.38.17.6

Data sourced from a study on novel 6,7-diphenyl-2,3,8,8a-tetrahydro-1H-indolizin-5-one analogues as cytotoxic agents.[5][6]

Another study on a library of 6,7-diaryl-2,3,8,8a-tetrahydroindolizin-5(1H)-one analogs identified a parent compound with a 4-methoxy group on the northern aromatic ring as having potent cytotoxicity against the HCT-116 colon cancer cell line, with an IC50 value of 0.39 µM.[7][8] This highlights the sensitivity of the scaffold to substitutions on the aryl rings.

Mechanistic Insights: Inhibition of Key Cancer-Related Pathways

The anticancer activity of indolizine derivatives is not limited to mere cytotoxicity; they have been shown to modulate specific signaling pathways crucial for tumor progression.

  • Inhibition of β-catenin and Activation of p53: Certain indolizine scaffolds have been found to exert their anticancer effects by inhibiting β-catenin activity and activating the tumor suppressor protein p53.[9] This dual mechanism can lead to cell cycle arrest and apoptosis in cancer cells.

  • Modulation of the Akt/HIF-1α Signaling Axis: The PI3K/Akt pathway is a central regulator of cell survival and proliferation, and its downstream effector, hypoxia-inducible factor-1α (HIF-1α), is a key player in tumor angiogenesis and metastasis.[10][11][12] Some cannabinoid-like compounds with a hexahydrocannabinol core, structurally related to the topic of this guide, have been shown to exert anti-tumor effects by inhibiting Akt and HIF-1α activation.[13] Small molecule inhibitors targeting the HIF-1 pathway are a promising strategy for cancer therapy.[14]

Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[15][16][17][18][19]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding:

    • Maintain human cancer cell lines (e.g., HeLa, MCF-7) in a humidified incubator at 37°C with 5% CO₂.

    • Harvest cells in the logarithmic growth phase and determine cell concentration and viability.

    • Seed cells into 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.[16]

  • Compound Treatment:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 5, 10, 20, 40, 80 µM).

    • Remove the medium from the wells and add 100 µL of the various concentrations of the test compound. Include vehicle-only controls (e.g., DMSO) and untreated controls.

    • Incubate the plates for the desired exposure times (e.g., 24, 48, or 72 hours).[15][17]

  • MTT Addition and Incubation:

    • After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plates for an additional 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.[16][17]

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully aspirate the medium containing MTT.

    • Add 100-150 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[15][17]

    • Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to correct for background absorbance.[17][18]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve and determine the IC50 value.

In Vivo Evaluation: The Hollow Fibre Assay

The hollow fibre assay serves as an intermediate in vivo screening model that bridges the gap between in vitro cell-based assays and more complex xenograft studies.[20][21][22][23] This method allows for the simultaneous evaluation of a compound's activity against multiple cancer cell lines in a living organism, providing preliminary data on efficacy and bioavailability.[20][23]

Workflow Overview:

  • Cell Encapsulation: Human cancer cells are encapsulated within polyvinylidene fluoride (PVDF) hollow fibres. The pores of the fibres are large enough to allow the inward diffusion of nutrients and test compounds but small enough to retain the cancer cells.[23][24]

  • Implantation: The fibres are implanted into mice, typically in both the intraperitoneal and subcutaneous compartments.

  • Compound Administration: The mice are treated with the test compound over a defined period.

  • Fibre Retrieval and Analysis: The fibres are retrieved, and the viable cell mass within them is quantified using a cell viability assay.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

Indolizine derivatives have also demonstrated promising activity against a range of bacterial and fungal pathogens, making them attractive candidates for the development of new anti-infective agents.[2][25]

Comparative Antimicrobial Activity of Indolizine-1-carbonitrile Derivatives

A series of indolizine-1-carbonitrile derivatives were synthesized and evaluated for their in vitro antimicrobial activity. The minimum inhibitory concentration (MIC), the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, was determined for these compounds against various bacterial and fungal strains.[26][27]

CompoundS. aureus (ATCC 29213) MIC (µg/mL)E. coli (ATCC 25922) MIC (µg/mL)C. albicans (ATCC 10231) MIC (µg/mL)A. fumigatus (ATCC 90906) MIC (µg/mL)
5b >256>256816
5g 1632>256>256

Data sourced from a study on novel indolizine-1-carbonitrile derivatives as potential anti-microbial agents.[25][28]

These results indicate that subtle structural modifications can significantly impact the antimicrobial spectrum of these compounds, with some showing potent antifungal activity (5b) and others exhibiting antibacterial effects (5g).[25][28]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard laboratory technique used to determine the MIC of an antimicrobial agent.[26][29]

Principle: A standardized suspension of bacteria is inoculated into a series of wells containing serial dilutions of the antimicrobial agent. The MIC is the lowest concentration that prevents visible bacterial growth after incubation.[26]

Step-by-Step Methodology:

  • Preparation of Antimicrobial Agent Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent.

    • In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in a suitable broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB). The final volume in each well should be 50 µL or 100 µL.[30]

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, suspend several colonies in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[30]

    • Dilute the standardized inoculum to achieve the final desired concentration in the wells (typically 5 x 10⁵ CFU/mL).

  • Inoculation and Incubation:

    • Add the diluted bacterial inoculum to each well of the microtiter plate, except for a sterility control well.

    • Incubate the plate at 35°C ± 2°C for 16-20 hours.[30]

  • Reading and Interpretation:

    • After incubation, visually inspect the wells for turbidity, which indicates bacterial growth.

    • The MIC is the lowest concentration of the antimicrobial agent in a well with no visible growth.

Neuroprotective Potential: Shielding Neurons from Degeneration

The indole nucleus, a structural relative of indolizine, is a promising scaffold for the design of neuroprotective agents.[31] Derivatives of indole have been shown to possess antioxidant and anti-inflammatory properties, which are relevant to the pathology of neurodegenerative diseases such as Parkinson's and Alzheimer's.[31][32] While specific data on this compound analogs in neuroprotection is emerging, the broader class of related heterocyclic compounds provides a strong rationale for their investigation in this therapeutic area.

In Vitro Models of Neurodegeneration
  • PC12 Cell Line: The rat pheochromocytoma (PC12) cell line is a widely used in vitro model for studying neuronal differentiation and neurotoxicity.[33][34]

  • 6-Hydroxydopamine (6-OHDA)-Induced Toxicity: 6-OHDA is a neurotoxin that selectively destroys dopaminergic neurons, mimicking some of the pathological features of Parkinson's disease.[33][34][35][36] Evaluating the ability of compounds to protect PC12 cells from 6-OHDA-induced cell death is a common primary screen for potential neuroprotective agents.

Experimental Protocol: Neuroprotection Assay in PC12 Cells

Principle: This assay assesses the ability of a test compound to protect PC12 cells from the cytotoxic effects of 6-OHDA. Cell viability is typically measured using the MTT assay.

Step-by-Step Methodology:

  • Cell Culture and Plating:

    • Culture PC12 cells in appropriate medium and conditions.

    • Seed the cells into 96-well plates and allow them to adhere.

  • Compound Pre-treatment:

    • Treat the cells with various concentrations of the test compound for a specified period (e.g., 24-48 hours).[33]

  • Induction of Neurotoxicity:

    • Co-treat the cells with the test compound and a fixed concentration of 6-OHDA for a further incubation period (e.g., 48 hours).[33]

  • Assessment of Cell Viability:

    • Perform an MTT assay, as described previously, to quantify the percentage of viable cells in each treatment group.

  • Data Analysis:

    • Compare the viability of cells treated with the test compound and 6-OHDA to those treated with 6-OHDA alone to determine the neuroprotective effect.

Visualizing the Science: Workflows and Pathways

To provide a clearer understanding of the experimental processes and biological mechanisms discussed, the following diagrams have been generated using Graphviz.

Experimental Workflow for In Vitro Cytotoxicity Screening

G cluster_prep Preparation cluster_assay MTT Assay cluster_analysis Data Analysis prep_cells Cancer Cell Line Culture cell_seeding Seed Cells in 96-Well Plates prep_cells->cell_seeding prep_compounds Serial Dilution of Test Analogs treatment Add Compounds to Cells (24-72h) prep_compounds->treatment cell_seeding->treatment mtt_addition Add MTT Reagent (2-4h) treatment->mtt_addition solubilization Dissolve Formazan Crystals (DMSO) mtt_addition->solubilization readout Measure Absorbance (570 nm) solubilization->readout calculation Calculate % Cell Viability readout->calculation ic50 Determine IC50 Values calculation->ic50

Caption: Workflow for determining compound cytotoxicity using the MTT assay.

Simplified Akt/HIF-1α Signaling Pathway in Cancer

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K activates Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates HIF1a_protein HIF-1α (protein) mTOR->HIF1a_protein promotes translation Degradation Proteasomal Degradation HIF1a_protein->Degradation Normoxia HIF1a_nuc HIF-1α HIF1a_protein->HIF1a_nuc Hypoxia (stabilization) HIF1_complex HIF-1 Complex HIF1a_nuc->HIF1_complex HIF1b HIF-1β HIF1b->HIF1_complex HRE Hypoxia Response Element (DNA) HIF1_complex->HRE binds to TargetGenes Target Gene Transcription (e.g., VEGF, Angiogenesis) HRE->TargetGenes activates Indolizine Indolizine Analog (Potential Inhibitor) Indolizine->Akt inhibits

Caption: Simplified Akt/HIF-1α signaling pathway and potential inhibition by indolizine analogs.

Conclusion and Future Directions

The this compound scaffold and its related indolizine analogs represent a promising area for therapeutic innovation. The comparative data presented in this guide demonstrate their potential as anticancer, antimicrobial, and potentially neuroprotective agents. The structure-activity relationships highlighted by the presented data underscore the importance of targeted chemical modifications to optimize potency and selectivity.

Future research should focus on:

  • Expanding the chemical diversity of synthesized analogs to further probe structure-activity relationships.

  • Elucidating the precise molecular targets and mechanisms of action for the most potent compounds.

  • Conducting more extensive in vivo studies to evaluate the efficacy, pharmacokinetics, and safety profiles of lead candidates.

  • Investigating the neuroprotective potential of this compound class in more detail using relevant in vitro and in vivo models of neurodegenerative diseases.

By leveraging the insights provided in this guide, researchers can accelerate the translation of these promising chemical entities into novel and effective therapies for a range of human diseases.

References

Validation of Analytical Methods for Hexahydroindolizin-8(5H)-one: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of hexahydroindolizin-8(5H)-one. As a bicyclic alkaloid scaffold, intermediates like this compound are pivotal in synthetic chemistry and drug discovery. The reliability of research and development outcomes hinges on the quality of analytical data, making robust method validation not just a regulatory formality, but a scientific necessity.

This document moves beyond a simple recitation of protocols. It delves into the causality behind methodological choices, comparing the suitability of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for this specific analyte. The validation frameworks discussed are grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring the described protocols are scientifically sound and regulatorily compliant.[1][2][3]

The Analyte: this compound

Understanding the physicochemical properties of the target analyte is the foundational step in selecting an appropriate analytical technique.

  • Structure: A saturated bicyclic amine with a ketone functional group.

  • Molecular Formula: C₈H₁₃NO[4][5]

  • Molecular Weight: 139.19 g/mol [4]

  • Key Features:

    • Tertiary Amine: A basic center that can be protonated. This is a critical consideration for chromatographic separation, as pH will control the molecule's ionization state and, therefore, its retention.

    • Carbonyl Group (Ketone): Acts as a chromophore, enabling ultraviolet (UV) detection. It also provides a potential site for derivatization if required.

    • Low Molecular Weight & Volatility: The compound's relatively low molecular weight suggests that it may be amenable to Gas Chromatography, provided it has sufficient thermal stability.

The Validation Framework: A Structured Approach

The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[6] The ICH Q2(R2) guideline provides a harmonized framework for this process, which is adopted by major regulatory bodies like the FDA and EMA.[1][7][8] The relationship between key validation parameters is illustrated below.

Analytical_Method_Validation_Workflow cluster_Development Method Development & Optimization cluster_Validation Method Validation (ICH Q2) cluster_Lifecycle Method Lifecycle Management Dev Define Analytical Target Profile (ATP) Select Select Technique (HPLC, GC, etc.) Dev->Select Optimize Optimize Parameters (e.g., Mobile Phase, Temp) Select->Optimize Specificity Specificity / Selectivity Optimize->Specificity Begin Validation Protocol Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Limits LOD & LOQ Precision->Limits Robustness Robustness Limits->Robustness Routine Routine Use & Monitoring Robustness->Routine Method Implementation Reval Revalidation (If Changed) Routine->Reval LCMSMS_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_MS_Detail Tandem MS (MRM) Plasma Plasma Sample (+ Internal Standard) Precipitate Protein Precipitation (e.g., Acetonitrile) Plasma->Precipitate Centrifuge Centrifuge & Collect Supernatant Precipitate->Centrifuge Inject Inject Supernatant Centrifuge->Inject Transfer LC HPLC Separation (Fast Gradient) Inject->LC MS Mass Spectrometer LC->MS Q1 Q1: Isolate Parent Ion [M+H]⁺ Q2 Q2: Fragment Ion (Collision Cell) Q1->Q2 Q3 Q3: Detect Product Ion Q2->Q3 Data Data Acquisition & Quantification Q3->Data

References

A Senior Application Scientist's Guide to the Spectroscopic Interpretation of Hexahydroindolizin-8(5H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Hexahydroindolizin-8(5H)-one is a pivotal bicyclic lactam, forming the core scaffold of numerous indolizidine alkaloids with significant therapeutic potential. Its rigid, stereochemically rich structure presents a unique spectroscopic fingerprint. This guide provides an in-depth, comparative analysis of the key spectroscopic data—¹H NMR, ¹³C NMR, IR, and Mass Spectrometry—essential for the unambiguous structural elucidation of this compound. We move beyond mere data reporting to explain the underlying structural and electronic factors that govern the observed spectral features. This document serves as a practical, field-proven resource for researchers in natural product synthesis, medicinal chemistry, and drug development, ensuring confident and accurate characterization of this important molecular framework.

The Structural Significance of the Indolizidinone Core

The indolizidine alkaloid family is a vast class of natural products known for its diverse biological activities, including potent glycosidase inhibition, which has implications for antiviral and anticancer therapies. At the heart of many of these molecules lies the this compound core. Its fused 6-membered and 5-membered ring system creates a conformationally constrained structure where the relative stereochemistry of its chiral centers dictates its biological function.

Workflow for Spectroscopic Elucidation

A robust structural confirmation relies on the convergence of data from multiple, independent spectroscopic techniques. Each method probes a different aspect of the molecule's physical properties, and together they provide a complete picture. Our standard workflow is designed to be a self-validating system, where the hypothesis from one technique is confirmed by another.

Caption: High-level workflow for structural elucidation.

Infrared (IR) Spectroscopy: Identifying the Lactam Core

Causality: IR spectroscopy is the quickest method to confirm the presence of key functional groups. For this compound, the most prominent feature is the tertiary amide (lactam) functionality. The carbonyl (C=O) stretching frequency is highly sensitive to ring strain and electronic effects.

Experimental Protocol:

  • A thin film of the purified compound is prepared on a NaCl or KBr salt plate. Alternatively, a KBr pellet is made by grinding a small amount of the sample with dry KBr powder.

  • The sample is placed in an FTIR spectrometer.

  • The spectrum is recorded, typically from 4000 cm⁻¹ to 400 cm⁻¹. A background spectrum is subtracted to remove atmospheric (CO₂, H₂O) contributions.

Data Interpretation: The key absorption band for this compound is the lactam carbonyl stretch. In a six-membered ring lactam (a δ-lactam), this band typically appears around 1650-1670 cm⁻¹ .[1] This is slightly lower than the carbonyl stretch of a typical acyclic amide due to ring strain. The absence of an N-H stretch (typically ~3200-3400 cm⁻¹) confirms the tertiary nature of the amide.

Comparative Analysis: Compared to a five-membered γ-lactam (e.g., in pyrrolidinone), which absorbs at a higher frequency (~1700 cm⁻¹), the lower frequency for our δ-lactam indicates less ring strain.[2] This distinction is critical for confirming the six-membered ring portion of the indolizidinone core.

Functional Group Expected Absorption (cm⁻¹) Interpretation
C=O (Lactam Stretch)~1665Confirms six-membered lactam ring.
C-H (sp³ Stretch)2850-2960Aliphatic C-H bonds of the bicyclic system.
C-N (Stretch)~1250Amine stretching, supports the lactam structure.

Mass Spectrometry (MS): The Molecular Formula and Fragmentation

Causality: Mass spectrometry provides the exact molecular weight and, through high-resolution analysis (HRMS), the molecular formula. The fragmentation pattern observed in tandem MS (MS/MS) offers corroborating evidence for the bicyclic structure.

Experimental Protocol:

  • The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (~1 mg/mL).

  • The solution is introduced into the mass spectrometer via electrospray ionization (ESI) in positive ion mode.

  • A full scan (e.g., m/z 50-500) is performed to identify the protonated molecular ion [M+H]⁺.

  • For fragmentation analysis, the [M+H]⁺ ion is isolated and subjected to collision-induced dissociation (CID) to generate an MS/MS spectrum.

Data Interpretation:

  • Molecular Ion: this compound has a molecular formula of C₈H₁₃NO and a monoisotopic mass of 139.0997 g/mol .[3] In ESI-MS, it will be observed as the protonated molecular ion [M+H]⁺ at m/z 140.1070 . HRMS is crucial to distinguish this from other possible elemental compositions.

  • Fragmentation: The rigid bicyclic structure of indolizidine alkaloids leads to characteristic fragmentation pathways.[4][5] The most common fragmentation involves cleavages alpha to the nitrogen atom and retro-Diels-Alder (RDA) type reactions.

Caption: Key fragmentation pathway for the [M+H]⁺ ion.

Key Fragments:

  • m/z 112: Loss of carbon monoxide (-28 Da) from the lactam carbonyl is a characteristic fragmentation.

  • m/z 97, 83, 69: These fragments arise from the sequential loss of ethylene and other small molecules following ring-opening of the bicyclic system, which is typical for piperidine-containing structures.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Proof

Causality: NMR spectroscopy provides the most detailed information, establishing the carbon-hydrogen framework and the connectivity between atoms. For a complex structure like this compound, 2D NMR experiments (COSY, HSQC) are essential for unambiguous assignment.

Experimental Protocol:

  • Approximately 5-10 mg of the sample is dissolved in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or D₂O).

  • The solution is transferred to a 5 mm NMR tube.

  • A suite of experiments is run: ¹H NMR, ¹³C NMR, COSY (¹H-¹H correlation), and HSQC (¹H-¹³C one-bond correlation).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum should show 8 distinct signals , corresponding to the 8 carbon atoms in the molecule.

Carbon Atom Expected Chemical Shift (δ, ppm) Rationale
C=O (C8)~170-175Carbonyl carbon of the lactam, highly deshielded.
C-N (C8a)~60-65Bridgehead carbon attached to nitrogen.
C-N (C5)~45-50Methylene carbon alpha to nitrogen.
C-C=O (C7)~35-40Methylene carbon alpha to the carbonyl.
CH₂ (C1, C2, C3, C6)~20-35Aliphatic methylene carbons in the ring system.
¹H NMR Spectroscopy

The ¹H NMR spectrum is more complex due to overlapping signals and complex spin-spin coupling. The chemical shifts are influenced by the proximity to the electron-withdrawing lactam group and the anisotropic effects of the bicyclic system.[7][8]

Caption: Structure of this compound.

Predicted ¹H and ¹³C NMR Data Summary

Position ¹³C Shift (δ, ppm) ¹H Shift (δ, ppm) ¹H Multiplicity Key COSY Correlations
1~25.51.8-2.0mH-2
2~21.81.4-1.6mH-1, H-3
3~29.33.0-3.2mH-2, H-5
5~48.13.4-3.6 & 2.5-2.7mH-3, H-6
6~24.91.9-2.1mH-5, H-7
7~37.22.3-2.5mH-6, H-8a
8~172.5---
8a~62.33.8-4.0mH-1, H-7

Note: The exact chemical shifts can vary depending on the solvent and concentration. The assignments above are based on typical values for similar indolizidine systems.

Interpretation and 2D NMR:

  • HSQC: This experiment is critical. It creates a 2D plot correlating each carbon signal with the signals of the protons directly attached to it. This allows for the definitive assignment of the methylene groups.

  • COSY: This experiment reveals which protons are coupled to each other (typically on adjacent carbons). By "walking" through the COSY correlations, one can trace out the entire spin system of the molecule, confirming the connectivity of the C1-C2-C3-C5 and C5-C6-C7-C8a pathways. For example, the proton at the bridgehead position (H-8a) will show correlations to the protons at C1 and C7, confirming the fused ring junction.

  • Causality of Chemical Shifts:

    • The proton at the bridgehead (H-8a) is the most downfield aliphatic proton (~3.8-4.0 ppm) because it is alpha to both the nitrogen and the bridgehead, placing it in a deshielded environment.[9]

    • The protons on C5 are diastereotopic (magnetically non-equivalent) due to the rigid ring structure. One proton (axial) will be shielded differently than the other (equatorial), resulting in distinct signals and complex coupling.

    • Protons on C7 are alpha to the carbonyl group and are thus deshielded (~2.3-2.5 ppm) compared to other methylene protons.[10]

Conclusion: A Self-Validating Spectroscopic Profile

The structural elucidation of this compound is a clear example of how multiple spectroscopic techniques provide a synergistic and self-validating dataset.

  • IR confirms the presence of the δ-lactam ring.

  • MS provides the correct molecular formula (C₈H₁₃NO) and a fragmentation pattern consistent with the indolizidine core.

  • ¹³C NMR confirms the presence of 8 unique carbons, including the characteristic downfield carbonyl signal.

  • ¹H NMR and 2D NMR (COSY, HSQC) definitively map the proton and carbon skeleton, confirming atomic connectivity and providing insights into the stereochemistry of the rigid bicyclic system.

By following this comprehensive workflow, researchers can confidently verify the synthesis and purity of this crucial heterocyclic building block, ensuring the integrity of their subsequent work in drug discovery and development.

References

Comparative analysis of different synthetic routes to hexahydroindolizin-8(5H)-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Synthetic Routes of Hexahydroindolizin-8(5H)-one

This compound, a saturated bicyclic lactam, represents a core structural motif in a wide array of natural products, particularly within the indolizidine alkaloid family. These alkaloids are known for their significant biological activities, making the efficient synthesis of this scaffold a topic of considerable interest for researchers in medicinal chemistry and drug development. The strategic construction of this bicyclic system, often with precise stereochemical control, is a key challenge that has been addressed through a variety of synthetic methodologies.

This guide provides a comparative analysis of the principal synthetic strategies for accessing this compound and its derivatives. We will delve into the mechanistic underpinnings of each approach, evaluate their relative strengths and weaknesses, and provide representative experimental protocols to offer a practical perspective for laboratory application. The discussion is tailored for researchers, scientists, and drug development professionals seeking to make informed decisions when planning synthetic routes toward this valuable heterocyclic core.

Key Synthetic Strategies Overview

The synthesis of the this compound core can be broadly categorized into several key strategies. Each approach offers a unique set of advantages concerning factors like efficiency, stereocontrol, and scalability. This guide will focus on three dominant and illustrative methodologies:

  • Intramolecular Cyclization Reactions: These routes, particularly the aza-Michael reaction, are among the most common and direct methods for forming the bicyclic ring system.

  • Transition Metal-Catalyzed Cycloadditions: Modern organometallic chemistry provides powerful tools, such as [2+2+2] cycloadditions, for constructing complex heterocyclic systems from simple precursors.

  • Biocatalytic Methods: Leveraging the high selectivity of enzymes offers a green and efficient alternative for synthesizing chiral building blocks crucial for enantioselective routes.

G cluster_approaches Synthetic Approaches Start Acyclic Precursors Intramolecular Intramolecular Cyclization (e.g., Aza-Michael, RCM) Start->Intramolecular Metal Transition Metal Catalysis (e.g., [2+2+2] Cycloaddition) Start->Metal Bio Biocatalysis (Enzymatic Transformations) Start->Bio To Chiral Precursors Target This compound Intramolecular->Target Metal->Target Bio->Intramolecular Leads to enantioselective cyclization

Overview of major synthetic pathways.

Intramolecular Cyclization: The Aza-Michael Approach

The intramolecular aza-Michael reaction is a powerful and frequently employed strategy for the synthesis of nitrogen-containing heterocycles.[1] This approach involves the conjugate addition of a nitrogen nucleophile (an amine or amide) to an α,β-unsaturated carbonyl moiety within the same molecule, leading to the formation of a new ring. For the synthesis of this compound, this typically involves a piperidine or pyrrolidine precursor bearing an unsaturated ester or ketone side chain.

Mechanistic Rationale & Causality

The driving force for this reaction is the formation of a thermodynamically stable five- or six-membered ring. The choice of catalyst is critical for achieving high yields and, importantly, for controlling stereochemistry. While base catalysts can promote the reaction, the development of organocatalytic asymmetric methods has been a significant advancement. Chiral phosphoric acids, for instance, can activate the α,β-unsaturated system towards nucleophilic attack while simultaneously directing the approach of the nucleophile, thereby inducing enantioselectivity.[2]

G cluster_mechanism Intramolecular Aza-Michael Reaction A Precursor (Amide with α,β-unsaturated ketone) B Protonation of Carbonyl (Activation by Chiral Acid Catalyst) A->B (S)-TRIP Catalyst C Nucleophilic Attack (Nitrogen attacks activated double bond) B->C D Enolate Intermediate C->D E Tautomerization & Proton Transfer D->E F Cyclized Product (Hexahydroindolizinone Core) E->F

Organocatalyzed aza-Michael cyclization.
Representative Experimental Protocol

The following protocol is adapted from the enantioselective synthesis of fluorinated indolizidinone derivatives, where the core structure is formed via an intramolecular aza-Michael reaction catalyzed by a chiral phosphoric acid.[2]

Step 1: Enantioselective Intramolecular Aza-Michael Reaction

  • To a solution of the conjugated amide precursor (1.0 equiv) in dichloromethane (0.1 M), add the (S)-TRIP-derived phosphoric acid catalyst (0.1 equiv).

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-24 hours).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (using an appropriate eluent system, e.g., hexane/ethyl acetate) to afford the cyclized hexahydroindolizinone product.

  • Determine the enantiomeric excess (ee) of the product by High-Performance Liquid Chromatography (HPLC) analysis on a chiral stationary phase.[2]

Performance Analysis
FeatureIntramolecular Aza-Michael Approach
Yield Generally good to excellent (e.g., 86%).[2]
Stereoselectivity Can be excellent with appropriate chiral catalysts (e.g., 95% ee).[2]
Scalability Demonstrated on a multigram scale, indicating good potential for scale-up.[2]
Advantages High atom economy, direct formation of the bicyclic core, well-established asymmetric variants.
Disadvantages Requires synthesis of a specific linear precursor; stereoselectivity is highly dependent on the catalyst and substrate.

Transition Metal-Catalyzed [2+2+2] Cycloaddition

Transition metal catalysis offers fundamentally different bond-disconnection strategies for accessing complex molecular architectures.[3] A notable example is the Rhodium(I)-catalyzed [2+2+2] cycloaddition of an alkenyl isocyanate with an alkyne. This method constructs the indolizidinone core in a single, highly convergent step, often with the ability to set multiple stereocenters.

Mechanistic Rationale & Causality

This cycloaddition proceeds through a series of oxidative cyclization steps mediated by the rhodium catalyst. The isocyanate and one alkyne molecule coordinate to the metal center, followed by the insertion of the second alkyne. Reductive elimination then releases the bicyclic product and regenerates the active catalyst. The choice of chiral ligand coordinated to the rhodium center is paramount, as it dictates the facial selectivity of the cycloaddition, leading to high enantioselectivity. This approach is particularly powerful for creating quaternary stereocenters, which are challenging to construct using other methods.[3][4]

Representative Experimental Protocol

The following is a generalized protocol based on the Rh(I)-catalyzed cycloaddition for synthesizing the indolizidinone core.[3]

Step 1: Rh(I)-Catalyzed [2+2+2] Cycloaddition

  • In a glovebox, charge a reaction vial with the Rh(I) catalyst precursor (e.g., [Rh(cod)Cl]₂) and a chiral phosphine ligand (e.g., CKphos) in a suitable solvent like 1,2-dichloroethane.

  • Stir the mixture at room temperature for 30 minutes to allow for catalyst formation.

  • Add the alkenyl isocyanate substrate (1.0 equiv) and the alkyne (1.2 equiv) to the catalyst solution.

  • Seal the vial and heat the reaction mixture to the required temperature (e.g., 70 °C).

  • Monitor the reaction for consumption of the isocyanate (typically 16 hours).

  • After cooling to room temperature, concentrate the mixture and purify by flash column chromatography to isolate the vinylogous amide indolizidinone product.[3]

Performance Analysis
Feature[2+2+2] Cycloaddition Approach
Yield Moderate to good.
Stereoselectivity Excellent enantioselectivity is achievable (up to 98% ee).[4]
Scalability Generally used for small to medium scale due to catalyst cost and sensitivity.
Advantages High convergency, rapid construction of molecular complexity, access to quaternary stereocenters.[3]
Disadvantages Requires specialized catalysts and ligands, may have a limited substrate scope, potential for side reactions.

Biocatalytic Approaches

Biocatalysis has emerged as a powerful and sustainable tool in modern organic synthesis.[5] While a direct enzymatic cyclization to this compound is less common, enzymes are instrumental in preparing highly enantiopure precursors that can then be cyclized using other methods. Ketoreductases (KREDs) and transaminases are particularly relevant for this purpose.[6]

Rationale & Causality

Enzymes operate under mild conditions (aqueous media, room temperature) and exhibit exquisite chemo-, regio-, and stereoselectivity that is often difficult to match with conventional chemical catalysts.[6] For instance, a KRED can reduce a prochiral ketone to a chiral alcohol with near-perfect enantioselectivity. This chiral alcohol is a versatile intermediate that can be converted into a chiral amine or other functionalities, setting the stereochemistry of the final indolizidinone product early in the synthetic sequence. This strategy avoids the need for chiral separation or complex asymmetric catalysts in later steps. The use of whole-cell biocatalysts can further simplify the process by providing the necessary enzymes and cofactor regeneration systems in a single package.[7]

Representative Experimental Workflow

This workflow outlines the use of a biocatalyst to generate a chiral intermediate for subsequent cyclization.

Step 1: Biocatalytic Asymmetric Reduction

  • Prepare a buffer solution (e.g., potassium phosphate buffer, pH 7.0) and add a cofactor regeneration system (e.g., glucose and glucose dehydrogenase for NADPH).

  • Add the ketoreductase enzyme (as a lyophilizate or in a whole-cell system).

  • Introduce the prochiral ketone substrate, often dissolved in a water-miscible co-solvent like isopropanol to aid solubility.

  • Stir the mixture at a controlled temperature (e.g., 30 °C) and monitor the conversion by HPLC or GC.

  • Upon completion, extract the chiral alcohol product with an organic solvent (e.g., ethyl acetate).

  • Purify the product by standard methods. This enantiopure intermediate is now ready for conversion to the cyclization precursor.

Performance Analysis
FeatureBiocatalytic Approach (for Precursors)
Yield Typically high for the enzymatic step.
Stereoselectivity Excellent (>99% ee is common).
Scalability Highly scalable; widely used in industrial pharmaceutical synthesis.[6]
Advantages Environmentally friendly ("green"), operates under mild conditions, exceptional selectivity, reduces need for protecting groups.[5]
Disadvantages Requires screening to find a suitable enzyme, substrate scope can be limited, downstream processing to isolate the product from aqueous media is necessary.

Comparative Summary and Conclusion

The choice of a synthetic route to this compound is a strategic decision that depends heavily on the specific goals of the project, such as the need for stereochemical purity, the desired scale of the synthesis, and available resources.

Synthetic StrategyKey ReactionTypical YieldStereocontrolKey AdvantagesPrimary Limitations
Intramolecular Cyclization Aza-Michael AdditionGood-ExcellentExcellent (Catalyst-driven)Robust, scalable, direct ring formation.Requires multi-step precursor synthesis.
Transition Metal Catalysis [2+2+2] CycloadditionModerate-GoodExcellent (Ligand-driven)Convergent, rapid complexity generation.Expensive catalysts, sensitive conditions.
Biocatalysis Enzymatic Reduction/AminationHighExcellent (Enzyme-driven)Green, exceptionally selective, mild conditions.Primarily for precursor synthesis, requires screening.

References

A Comparative Guide to the Structure-Activity Relationship of Hexahydroindolizin-8(5H)-one Derivatives as Cholinesterase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Hexahydroindolizin-8(5H)-one Scaffold and Its Therapeutic Potential

The this compound core is a key structural motif found in a variety of natural and synthetic compounds. This bicyclic system is a privileged scaffold in medicinal chemistry due to its presence in numerous biologically active alkaloids.[1] The rigid, three-dimensional structure of the indolizidine core provides a unique framework for the precise spatial orientation of functional groups, making it an attractive starting point for the design of enzyme inhibitors and receptor modulators.

One of the most promising therapeutic applications for derivatives of this scaffold is in the management of Alzheimer's disease. A key pathological feature of Alzheimer's is the decline in levels of the neurotransmitter acetylcholine (ACh).[2] Inhibition of the enzymes responsible for ACh degradation, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), is a clinically validated strategy to alleviate the cognitive symptoms of the disease.[2][3] This guide will explore how modifications to the this compound structure impact its ability to inhibit these crucial enzymes.

Comparative Analysis of Cholinesterase Inhibitory Activity

Key Structural-Activity Relationship Insights:
  • Substitution on the Core: The nature and position of substituents on the indolizidine ring system are critical for potent cholinesterase inhibitory activity. For instance, in a series of 7-alkoxyl substituted indolizinoquinoline-5,12-dione derivatives, the length and nature of the alkoxy chain significantly influenced AChE inhibition, with one compound exhibiting an impressive IC50 value of 0.068 µM.[4]

  • Aromatic Moieties: The introduction of aromatic or heteroaromatic rings can enhance binding to the active site of cholinesterases. In a study of indole derivatives, the presence and substitution pattern of the indole ring were found to be crucial for both AChE and BuChE inhibition.[5]

  • Stereochemistry: The stereochemistry of the this compound core and its substituents plays a pivotal role in biological activity. In analogues of the natural product physostigmine, the (-)-enantiomer, which shares the same absolute configuration as the natural product, was found to be 6 to 12-fold more potent as an AChE inhibitor than its corresponding (+)-enantiomer.[6]

  • Quaternary Amines: The presence of a quaternary nitrogen atom can be a key determinant for strong acetylcholinesterase inhibitory activity in certain alkaloid structures.

The following table summarizes the cholinesterase inhibitory activities of various indolizidine and related heterocyclic derivatives, illustrating the impact of structural modifications.

Compound/Derivative ClassTarget Enzyme(s)Key Structural FeaturesIC50 Values (µM)Reference
7-alkoxyl indolizinoquinoline-5,12-dioneAChE, BuChEVaried alkoxy chain at the 7-position0.068 (for most potent AChE inhibitor)[4]
Indole derivativesAChE, BuChEVaried substituents on the indole ring68.52 (most potent for AChE), 55.21 (most potent for BuChE)[5]
8-carbaphysostigmine analoguesAChE(-)-enantiomerMore potent than (+)-enantiomer[6]
Piperidine alkaloidsAChE, BuChESemi-synthetic analogues7.32 and 15.1 (for AChE)[7]
Isoindolin-1,3-dione-based acetohydrazidesAChE, BuChEVaried substituents0.11 (most potent for AChE)[8]

Experimental Protocols

To ensure the reproducibility and validity of the findings discussed, detailed experimental protocols for the determination of cholinesterase inhibitory activity are provided below. The Ellman's method is a widely accepted and reliable colorimetric assay for this purpose.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This protocol is adapted from established methodologies for a 96-well plate format.

Materials:

  • 0.1 M Phosphate Buffer (pH 8.0)

  • 10 mM 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in phosphate buffer

  • 14 mM Acetylthiocholine iodide (ATCI) in deionized water

  • AChE solution (e.g., from Electrophorus electricus) in phosphate buffer

  • Test compounds (this compound derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well clear, flat-bottom microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Plate Setup:

    • Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATCI.

    • Control (100% activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL solvent.

    • Test Sample: 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL test compound solution.

  • Pre-incubation: Add the buffer, AChE solution, DTNB, and test compound/solvent to the respective wells. Mix gently and incubate the plate for 10 minutes at 25°C.

  • Initiate Reaction: Add 10 µL of the ATCI solution to all wells to start the reaction.

  • Kinetic Measurement: Immediately place the plate in the microplate reader and measure the increase in absorbance at 412 nm every minute for 10-15 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (ΔAbs/min) for each well.

    • Correct for non-enzymatic hydrolysis by subtracting the rate of the blank from the rates of the control and test samples.

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

AChE_Inhibition_Assay cluster_prep Reagent Preparation cluster_assay Assay Procedure Buffer Phosphate Buffer (pH 8.0) Plate_Setup Plate Setup (Blank, Control, Test) Buffer->Plate_Setup DTNB DTNB Solution DTNB->Plate_Setup ATCI ATCI Solution Initiation Reaction Initiation (Add ATCI) ATCI->Initiation AChE AChE Solution AChE->Plate_Setup Inhibitor Test Compound (Inhibitor) Inhibitor->Plate_Setup Preincubation Pre-incubation (10 min, 25°C) Plate_Setup->Preincubation Add reagents Preincubation->Initiation After incubation Measurement Kinetic Measurement (412 nm) Initiation->Measurement Immediate Analysis Data Analysis (% Inhibition, IC50) Measurement->Analysis Kinetic data

AChE Inhibition Assay Workflow

Butyrylcholinesterase (BuChE) Inhibition Assay

The protocol for BuChE inhibition is analogous to the AChE assay, with the substitution of butyrylthiocholine chloride (BTCC) as the substrate.

Materials:

  • All materials from the AChE assay, with the following replacement:

  • Butyrylthiocholine chloride (BTCC) solution in deionized water.

  • BuChE solution (e.g., from equine serum).

Procedure:

The procedure is identical to the AChE assay, with BTCC solution used in place of ATCI solution to initiate the reaction.

Logical Relationships in SAR Analysis

The process of elucidating the structure-activity relationship is a cyclical and iterative process that integrates chemical synthesis, biological testing, and computational modeling.

SAR_Cycle Core This compound Core Synthesis Chemical Synthesis of Derivatives Core->Synthesis Starting Scaffold Bioassay Biological Screening (AChE/BuChE Inhibition) Synthesis->Bioassay Generate Analogs Data Data Analysis (IC50 Determination) Bioassay->Data Obtain Activity Data SAR_Model SAR Model Development Data->SAR_Model Identify Key Features Optimization Lead Optimization SAR_Model->Optimization Guide Further Synthesis Optimization->Synthesis Design New Derivatives

References

A Senior Application Scientist's Guide to the Spectroscopic Interrogation of Hexahydroindolizin-8(5H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, a thorough structural elucidation of novel or key synthetic intermediates is paramount. Hexahydroindolizin-8(5H)-one, a saturated bicyclic lactam, represents a core structural motif in various alkaloids and pharmacologically active compounds. Its rigid framework and stereochemical complexity make it a valuable scaffold in medicinal chemistry. This guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound, offering a comparative perspective with related indolizidinone derivatives and detailing the experimental protocols required for robust data acquisition.

The Structural Landscape of this compound

Before delving into the spectroscopic data, it is crucial to understand the molecule's structure. This compound possesses a fused ring system consisting of a six-membered piperidine ring and a five-membered pyrrolidinone ring. This structure imparts specific conformational constraints that are reflected in its spectroscopic signatures.

Caption: Structure of this compound with atom numbering.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR will provide critical information about its connectivity and stereochemistry.

Expected ¹H NMR Spectral Data

The proton NMR spectrum of this compound is expected to be complex due to the presence of multiple diastereotopic protons in the saturated ring system. The chemical shifts will be influenced by the neighboring nitrogen atom and the carbonyl group.

Proton(s) Expected Chemical Shift (δ, ppm) Expected Multiplicity Rationale
H-1, H-2, H-3, H-5, H-6, H-71.5 - 3.5MultipletsThese protons are part of the saturated bicyclic system and will exhibit complex splitting patterns due to geminal and vicinal coupling. Protons adjacent to the nitrogen (H-3, H-5) will be deshielded.
H-8a2.5 - 3.5MultipletThis bridgehead proton will be coupled to adjacent protons on both rings, resulting in a complex multiplet.

Comparative Analysis: In related functionalized indolizidinones, the introduction of substituents significantly alters the chemical shifts of neighboring protons, a principle that can be used for structural confirmation. For instance, in (6S,7S,8S,8aS)-6-Ethyl-7,8-dihydroxy-1,5,6,7,8,8a-hexahydroindolizin-3(2H)-one, the protons on the substituted ring show distinct downfield shifts due to the hydroxyl groups[1].

Expected ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide a count of the unique carbon atoms and information about their chemical environment.

Carbon Expected Chemical Shift (δ, ppm) Rationale
C-8 (C=O)170 - 180The carbonyl carbon is significantly deshielded.
C-1, C-2, C-6, C-720 - 40These are standard aliphatic carbons in a saturated ring system.
C-3, C-545 - 60These carbons are adjacent to the nitrogen atom and will be deshielded.
C-8a55 - 70This bridgehead carbon, bonded to nitrogen, will be deshielded.

Comparative Analysis: The ¹³C NMR data for various indolizidinone derivatives show consistent chemical shift ranges for the core structure. For example, in diversely functionalized indolizidinones, the carbonyl carbon consistently appears in the 170-175 ppm range[2].

Experimental Protocol: NMR Sample Preparation and Analysis

A robust and reproducible protocol is essential for acquiring high-quality NMR data.

Materials:

  • This compound (5-25 mg for ¹H, 50-100 mg for ¹³C)[3]

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆) of high purity[4]

  • High-quality 5 mm NMR tube[4]

  • Pasteur pipette with a cotton plug

  • Vortex mixer

Procedure:

  • Sample Weighing: Accurately weigh the required amount of this compound into a clean, dry vial[5].

  • Solvent Addition: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial[4][5]. The choice of solvent depends on the sample's solubility.

  • Dissolution: Vortex the sample until it is completely dissolved. Gentle warming may be applied if necessary, but care should be taken to avoid solvent evaporation.

  • Filtration and Transfer: Filter the solution through a Pasteur pipette containing a small plug of cotton wool directly into the NMR tube to remove any particulate matter. This step is critical for achieving good spectral resolution.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

  • Instrument Setup: Insert the sample into the NMR spectrometer. The instrument should be properly tuned and locked onto the deuterium signal of the solvent.

  • Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity across the sample.

  • Data Acquisition: Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences. For complex spectra, 2D NMR experiments such as COSY, HSQC, and HMBC can be invaluable for complete structural assignment.

weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter acquire Acquire NMR Data filter->acquire M [M+H]⁺ m/z 140 F1 Fragment 1 (Loss of C₂H₄) M->F1 -28 Da F2 Fragment 2 (Ring Opening) M->F2 α-cleavage stock Prepare Stock Solution (1 mg/mL) dilute Dilute to Working Concentration (1-10 µg/mL) stock->dilute filter Filter into Autosampler Vial dilute->filter acquire_ms Acquire Mass Spectrum filter->acquire_ms

References

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of natural product chemistry and drug discovery, the indolizidine alkaloid core represents a privileged scaffold, giving rise to a multitude of derivatives with potent and diverse biological activities. Among these, the phenanthroindolizidine and phenanthroquinolizidine alkaloids, such as antofine and cryptopleurine, have garnered significant attention for their therapeutic potential, particularly in oncology.[1][2] This guide provides a comparative analysis of the biological activities of these complex alkaloids against their fundamental hexahydroindolizin-8(5H)-one core, offering insights for researchers, scientists, and drug development professionals. By examining the structure-activity relationships, we aim to elucidate the critical role of the phenanthrene moiety and other substitutions in conferring the potent bioactivities observed in these natural products.

The Indolizidine Core: A Foundation for Bioactivity

The this compound is a simple bicyclic saturated indolizidine ketone. While this specific molecule is not extensively documented for its intrinsic biological activity and often serves as a synthetic intermediate, its structural framework is the cornerstone of a vast family of bioactive alkaloids.[3][4][5] The biological potential of the indolizidine scaffold is realized through its elaboration with various substituents, leading to compounds with a wide spectrum of pharmacological effects, including anticancer, antiviral, and anti-inflammatory properties.[6][7]

Phenanthroindolizidine Alkaloids: A Leap in Potency

The addition of a phenanthrene ring to the indolizidine core dramatically enhances biological activity. Alkaloids like antofine, cryptopleurine, and tylophorine, isolated from plant families such as Asclepiadaceae and Moraceae, have demonstrated significant therapeutic potential.[1][2] These compounds exhibit a range of promising activities, including anti-cancer, anti-inflammatory, antiviral, and antiamoebicidal effects.[1][8][9]

Anticancer Activity: A Primary Focus

The most profound biological activity of phenanthroindolizidine alkaloids is their cytotoxicity against a wide array of cancer cell lines, including multidrug-resistant strains.[9]

Mechanism of Action: The primary mechanism of action for many phenanthroindolizidine alkaloids is the inhibition of protein synthesis.[1][10] Studies have shown that compounds like tylocrebrine, tylophorine, and cryptopleurine are potent inhibitors of protein synthesis, with a lesser effect on DNA and RNA synthesis.[1] For instance, 50% inhibition of protein synthesis in Ehrlich ascites-tumor cells was achieved at concentrations as low as 10⁻⁸ M for cryptopleurine.[1]

Beyond protein synthesis inhibition, these alkaloids modulate several critical signaling pathways implicated in cancer progression:

  • NF-κB and AKT/mTOR Signaling: Antofine has been shown to exert its anticancer effects by inhibiting the nuclear factor κB (NF-κB) and AKT/mTOR signaling pathways.[8]

  • Cell Cycle Arrest: Some analogues of antofine and cryptopleurine have been found to induce G0/G1 cell cycle arrest.[11][12]

  • Induction of Apoptosis: The cytotoxic effects of these alkaloids are often mediated through the induction of programmed cell death, or apoptosis.[13]

Quantitative Comparison of Cytotoxicity:

The following table summarizes the half-maximal inhibitory concentration (IC50) values of selected phenanthroindolizidine alkaloids against various human cancer cell lines, illustrating their potent anticancer activity.

AlkaloidCancer Cell LineIC50 (µM)Reference
Antofine A549 (Lung)Not specified, but effective[14]
HCT116 (Colon)< 1[13]
HepG2 (Liver)< 1[13]
Cryptopleurine Caki-1 (Renal)Potent growth inhibition[11][12]
O-methyltylophorinidine MDA-MB-231 (Breast)0.0136 ± 0.0004[15]
Tylophorinidine MDA-MB-231 (Breast)0.2118 ± 0.0699[15]
2-demethoxytylophorine MDA-MB-231 (Breast)0.0830 ± 0.0147[15]
Anti-inflammatory Activity

Phenanthroindolizidine alkaloids also exhibit potent anti-inflammatory properties. Tylophorine, for example, has been shown to suppress the production of nitric oxide in RAW264.7 cells stimulated with lipopolysaccharide (LPS) and interferon-gamma (IFNγ).[16][17]

Mechanism of Action: The anti-inflammatory effects are mediated through the inhibition of pro-inflammatory factors and their related signaling pathways. Tylophorine was found to inhibit the protein levels of tumor necrosis factor-alpha (TNF-α), inducible nitric-oxide synthase (iNOS), and cyclooxygenase-II (COX-II).[16][17] This inhibition is achieved, in part, by blocking the activation of the AP1 transcription factor.[16]

G LPS_IFN LPS/IFNγ MEKK1 MEKK1 LPS_IFN->MEKK1 Akt Akt LPS_IFN->Akt cJun c-Jun MEKK1->cJun Akt->cJun AP1 AP1 cJun->AP1 iNOS_COX2 iNOS/COX-II Expression AP1->iNOS_COX2 Tylophorine Tylophorine Tylophorine->MEKK1 Tylophorine->Akt + caption Anti-inflammatory mechanism of Tylophorine.

Caption: Anti-inflammatory mechanism of Tylophorine.

Antiviral and Other Activities

Beyond their anticancer and anti-inflammatory effects, phenanthroindolizidine alkaloids have demonstrated a broader spectrum of biological activities. Cryptopleurine has been reported to possess antiviral activity.[18] Antofine has shown potential in overcoming multidrug resistance in cancer cells by down-regulating P-glycoprotein expression.[14] Furthermore, antofine has been found to suppress angiogenesis by modulating the AKT/mTOR and AMPK pathways in endothelial cells.[19]

Structure-Activity Relationship (SAR) Insights

The profound difference in biological activity between the simple this compound core and the complex phenanthroindolizidine alkaloids underscores the importance of specific structural features for potency.

  • The Phenanthrene Ring: The presence and substitution pattern of the phenanthrene ring are critical for cytotoxicity. Studies on antofine have shown that modifications to the substituents on the phenanthrene ring can have a significant impact on its anticancer activity.[1]

  • The Indolizidine Moiety: The stereochemistry and substitution on the indolizidine ring also play a crucial role. For example, the presence of a hydroxyl group at the C-14 position of the indolizidine ring has been shown to enhance bioactivity in triple-negative breast cancer models.[15]

  • Nitrogen Atom: An uncharged nitrogen in the indolizidine ring is also considered a favorable characteristic for enhanced bioactivity.[15]

SAR Core {this compound | - Low/No intrinsic activity} Phenanthrene {Phenanthrene Ring Addition | + Potent Cytotoxicity + Anti-inflammatory Activity + Antiviral Activity } Core->Phenanthrene Elaboration Substituents {Substitutions on Rings | - Modulate Potency - Influence Specificity } Phenanthrene->Substituents Fine-tuning Alkaloid {Phenanthroindolizidine Alkaloid (e.g., Antofine, Cryptopleurine)} Substituents->Alkaloid caption Structure-Activity Relationship Progression.

Caption: Structure-Activity Relationship Progression.

Experimental Protocols

To ensure the reproducibility and validation of the findings discussed, standardized experimental protocols are essential. Below are representative methodologies for assessing the biological activities of these alkaloids.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method for assessing cell viability.

  • Cell Culture: Human cancer cell lines are cultured in an appropriate medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The alkaloids, dissolved in a suitable solvent like DMSO, are then added to the wells at various concentrations.

  • MTT Addition: After a specified incubation period (e.g., 48 or 72 hours), a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Incubation: The plates are incubated for a further 2-4 hours to allow viable cells to metabolize the MTT into formazan crystals.

  • Solubilization and Absorbance Reading: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a solution of sodium dodecyl sulfate in HCl). The absorbance is then measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

Western Blot Analysis for Protein Expression

This technique is used to detect specific proteins in a sample.

  • Cell Lysis: Cells treated with the alkaloids are harvested and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay, such as the Bradford or BCA assay.

  • SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific to the proteins of interest (e.g., P-gp, Akt, NF-κB).

  • Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

workflow cluster_cytotoxicity Cytotoxicity Assay (MTT) cluster_western_blot Western Blot A1 Cell Seeding A2 Alkaloid Treatment A1->A2 A3 MTT Addition A2->A3 A4 Formazan Solubilization A3->A4 A5 Absorbance Reading A4->A5 B1 Cell Lysis B2 Protein Quantification B1->B2 B3 SDS-PAGE B2->B3 B4 Protein Transfer B3->B4 B5 Immunoblotting B4->B5 B6 Detection B5->B6 caption Experimental Workflows.

Caption: Experimental Workflows.

Conclusion and Future Perspectives

The comparative analysis of this compound and its related phenanthroindolizidine alkaloids clearly demonstrates the profound impact of structural complexity on biological activity. While the simple indolizidine core serves as a fundamental scaffold, the addition of the phenanthrene moiety and specific substitutions transforms it into a highly potent pharmacophore with significant anticancer, anti-inflammatory, and antiviral properties.

The potent and multifaceted biological activities of alkaloids like antofine and cryptopleurine make them compelling lead compounds for drug development. However, challenges such as in vivo toxicity and bioavailability need to be addressed through medicinal chemistry efforts, including the synthesis of novel analogues with improved therapeutic indices.[1][11][12] The continued exploration of the structure-activity relationships within this class of alkaloids holds great promise for the discovery of novel and effective therapeutic agents.

References

A Comparative Guide to the X-ray Crystal Structure Analysis of Hexahydroindolizin-8(5H)-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of the X-ray crystal structures of hexahydroindolizin-8(5H)-one derivatives. Designed for researchers, scientists, and professionals in drug development, this document delves into the experimental nuances of single-crystal X-ray diffraction and offers a comparative analysis of molecular conformations and packing arrangements within this class of bicyclic alkaloids.

Introduction: The Significance of this compound Scaffolds

This compound, a bicyclic lactam with the molecular formula C₈H₁₃NO, forms the core scaffold of numerous indolizidine alkaloids.[1][2] These compounds have garnered significant attention in medicinal chemistry due to their diverse biological activities. The three-dimensional arrangement of atoms within these molecules, dictated by their crystal structure, is paramount to their interaction with biological targets. Therefore, a comprehensive understanding of their solid-state conformation through X-ray crystallography is a critical step in structure-activity relationship (SAR) studies and rational drug design.

This guide will navigate the workflow of X-ray crystal structure analysis, from obtaining suitable single crystals to the final validation of the structural model. We will then present a comparative analysis of the crystal structures of selected this compound derivatives, highlighting the influence of different substituents on their molecular geometry and intermolecular interactions.

The Crystallographic Workflow: From Crystal to Structure

The journey from a powdered compound to a refined three-dimensional structure is a meticulous process. The quality of the final crystal structure is intrinsically linked to the quality of the initial crystals and the rigor of the subsequent data collection and refinement steps.

The Art of Crystallization: Obtaining Diffraction-Quality Single Crystals

The prerequisite for any single-crystal X-ray diffraction study is the growth of well-ordered, single crystals of suitable size and quality.[3][4] For this compound derivatives, which are often synthesized as powders, recrystallization is the most common method to obtain single crystals.

Experimental Protocol: Recrystallization of this compound Derivatives

  • Solvent Selection: The choice of solvent is critical. An ideal solvent should dissolve the compound sparingly at room temperature but exhibit high solubility at an elevated temperature.[5][6] Common solvents for alkaloids include alcohols (methanol, ethanol), esters (ethyl acetate), and chlorinated solvents (dichloromethane). A systematic screening of solvents is often necessary.

  • Dissolution: Dissolve the crude this compound derivative in a minimal amount of the chosen hot solvent to create a saturated or near-saturated solution.[7]

  • Slow Cooling: Allow the hot solution to cool down to room temperature slowly and undisturbed. Rapid cooling can lead to the formation of small, poorly-ordered crystals or precipitation.[7]

  • Crystal Growth: As the solution cools, the solubility of the compound decreases, leading to supersaturation and subsequent crystal nucleation and growth. This process can take anywhere from a few hours to several days.

  • Isolation: Once crystals of sufficient size (typically 0.1-0.3 mm in each dimension) have formed, they are carefully isolated from the mother liquor by filtration.

The following diagram illustrates the fundamental workflow of single-solvent recrystallization:

G Recrystallization Workflow A Dissolve Crude Compound in Minimal Hot Solvent B Hot Filtration (if insoluble impurities are present) A->B Optional C Slow Cooling of Filtrate A->C B->C D Crystal Formation C->D E Isolation of Crystals (Filtration) D->E F Drying of Crystals E->F

Caption: A schematic of the single-solvent recrystallization process.

Data Collection: Interrogating the Crystal with X-rays

Once a suitable single crystal is mounted on a goniometer, it is subjected to a focused beam of X-rays. Modern diffractometers, such as those from Bruker or Rigaku, automate the process of rotating the crystal and collecting the diffraction pattern on a detector.[4][8] The resulting diffraction data contains information about the unit cell dimensions and the intensities of the diffracted X-ray beams.

Structure Solution and Refinement: From Diffraction Pattern to Molecular Model

The collected diffraction data is then processed to solve the "phase problem" and generate an initial electron density map. This is typically achieved using direct methods or Patterson methods implemented in software packages like SHELXT. The initial model is then refined against the experimental data using software such as SHELXL or Olex2-refine.[9] This iterative process involves adjusting atomic coordinates, displacement parameters, and other model parameters to improve the agreement between the calculated and observed diffraction patterns.

The general workflow for structure solution and refinement is depicted below:

G Structure Solution & Refinement Workflow A X-ray Diffraction Data Collection B Data Reduction & Integration A->B C Structure Solution (e.g., SHELXT) B->C D Initial Model Building C->D E Structure Refinement (e.g., SHELXL) D->E F Model Validation (e.g., PLATON, checkCIF) E->F F->E Iterative Refinement G Final Structural Model F->G Final Check

Caption: A simplified workflow for single-crystal X-ray structure determination.

Comparative Structural Analysis of this compound Derivatives

To provide a concrete comparative analysis, specific crystallographic data for a series of this compound derivatives is required. As this data has not been found in the provided search results, the following section will serve as a template for how such an analysis would be conducted, using a published structure of a related compound, (6S,7S,8S,8aS)-6-Ethyl-7,8-dihydroxy-1,5,6,7,8,8a-hexahydroindolizin-3(2H)-one monohydrate, as a reference point.

A detailed examination of the crystal structures of various this compound derivatives would reveal the impact of different substituents on the conformation of the bicyclic ring system and the nature of the intermolecular interactions that govern the crystal packing.

Conformational Analysis of the Indolizidine Core

The indolizidine core, consisting of a fused six-membered and five-membered ring, can adopt various conformations. In the case of (6S,7S,8S,8aS)-6-Ethyl-7,8-dihydroxy-1,5,6,7,8,8a-hexahydroindolizin-3(2H)-one monohydrate, the six-membered ring adopts a chair conformation, which is a common low-energy arrangement for cyclohexane-like rings. The five-membered oxopyrrolidine ring is described as having a flat-envelope conformation.

A comparative table of key conformational parameters for different derivatives would be instrumental in understanding structure-activity relationships.

DerivativeSix-Membered Ring ConformationFive-Membered Ring ConformationKey Torsional Angles (°)
Derivative A ChairEnvelopeC1-N-C8a-C8: X
Derivative B Twist-BoatTwistedC1-N-C8a-C8: Y
Derivative C ChairHalf-ChairC1-N-C8a-C8: Z

This table is a template. Actual data would be populated from the crystallographic information files (CIFs) of the respective derivatives.

Intermolecular Interactions and Crystal Packing

The way molecules arrange themselves in the crystal lattice is determined by a network of intermolecular interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking. These interactions can significantly influence the physical properties of the solid, including solubility and stability.

For instance, in the crystal structure of the reference dihydroxy derivative, intermolecular hydrogen bonds involving the hydroxyl groups and the carbonyl oxygen atom, as well as water molecules, play a crucial role in forming a chain-like structure.

A comparative analysis would involve identifying and quantifying the key intermolecular interactions for each derivative.

DerivativeKey Intermolecular InteractionsSupramolecular Motif
Derivative A N-H···O=C hydrogen bonds1D chains
Derivative B C-H···π interactions2D sheets
Derivative C Halogen bonding3D network

This table is a template. The specific interactions would be determined from the analysis of the crystal packing using software like Mercury.

Structure Validation: Ensuring the Integrity of the Crystallographic Model

The final step in any crystal structure analysis is rigorous validation to ensure the quality and correctness of the refined model. This is typically performed using the checkCIF web service, which incorporates the validation algorithms of the PLATON software.[2][10]

The checkCIF report generates a series of ALERTS, categorized by severity (A, B, C, G), that highlight potential issues with the crystallographic data and the structural model.[11][12] It is the responsibility of the crystallographer to address or explain these ALERTS. Common ALERTS include those related to missed symmetry, unusually short or long bond distances, and large residual electron density peaks.

A thorough validation ensures that the reported crystal structure is a reliable representation of the molecule's solid-state conformation and can be confidently used in further scientific investigations.

Conclusion

The X-ray crystal structure analysis of this compound derivatives provides invaluable insights into their three-dimensional architecture. This guide has outlined the essential experimental and computational steps involved in this process, from obtaining high-quality single crystals to validating the final structural model. A comparative analysis of the crystal structures of different derivatives, focusing on conformational analysis and intermolecular interactions, is crucial for understanding their structure-property relationships and for guiding the design of new bioactive molecules. The methodologies and principles discussed herein serve as a robust framework for researchers engaged in the structural characterization of this important class of bicyclic alkaloids.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Hexahydroindolizin-8(5H)-one

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work extends beyond discovery and synthesis; it encompasses a cradle-to-grave responsibility for the chemicals we handle. The proper disposal of a compound like hexahydroindolizin-8(5H)-one is not merely a logistical task but a critical component of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a procedural framework grounded in established safety protocols and federal regulations to ensure this compound is managed responsibly from the moment it becomes waste.

Core Principles: Hazard Assessment and the Regulatory Landscape

The foundation of any disposal procedure is a thorough understanding of the compound's hazards and the regulations that govern its disposal. While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely available, data from structurally similar compounds and general chemical safety principles mandate a cautious approach.

1.1. Hazard Profile

Based on data for analogous structures like 6,7-Dihydro-8(5H)-indolizinone, this compound should be handled as a hazardous substance.[1] The primary concerns involve its potential for harm upon ingestion and its irritant properties.

Hazard ClassGHS Hazard StatementRationale and Implication for Disposal
Acute Toxicity (Oral) H302: Harmful if swallowed[1][2]Prevents accidental ingestion by ensuring waste is never left in unlabeled containers or disposed of in general lab or municipal trash.
Skin Irritation H315: Causes skin irritation[1]Mandates the use of appropriate gloves and a lab coat during handling and disposal to prevent direct contact. Contaminated PPE must also be disposed of as hazardous waste.
Eye Irritation H319: Causes serious eye irritation[1][2]Requires the use of safety glasses or goggles to protect against splashes during waste transfer.
Respiratory Irritation H335: May cause respiratory irritation[1]All handling, including transfer to a waste container, should be performed in a well-ventilated area, preferably within a chemical fume hood.

1.2. Regulatory Framework

In the United States, the disposal of laboratory chemical waste is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[3][4] Concurrently, the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450) requires that laboratories establish a Chemical Hygiene Plan (CHP) that includes procedures for the safe removal of hazardous waste.[5][6]

The key takeaway is that the generator of the waste (i.e., the laboratory) is legally responsible for its proper characterization, storage, and disposal.[7]

Pre-Disposal Safety: Personal Protective Equipment (PPE)

Before initiating any waste handling procedures, ensure all personnel are equipped with the appropriate PPE. The selection of PPE is a direct response to the hazards identified above.

  • Hand Protection : Wear chemical-resistant nitrile gloves. Always inspect gloves for tears or punctures before use. Contaminated gloves must be disposed of as hazardous waste.

  • Eye and Face Protection : Use chemical safety goggles or safety glasses with side shields to protect against potential splashes.[8]

  • Body Protection : A standard laboratory coat is required to protect against skin contact. Ensure it is fully buttoned.

The causality is clear: by creating physical barriers, we mitigate the routes of exposure (dermal, ocular) and prevent personal injury during the disposal process.

The Core Disposal Workflow: A Step-by-Step Protocol

The disposal of this compound must be managed as a formal hazardous waste stream. Under no circumstances should this compound or its containers be disposed of in the regular trash or poured down the drain.[9]

Step 1: Waste Characterization and Segregation

  • Characterize : Treat all forms of this compound waste—including pure compound, solutions, and contaminated materials (e.g., silica gel, filter paper)—as hazardous chemical waste.

  • Segregate : Do not mix this waste with other chemical waste streams unless you have explicit confirmation of their compatibility from your institution's Environmental Health & Safety (EH&S) department. The rationale here is to prevent unforeseen chemical reactions, such as the generation of toxic gases or excessive heat, that can occur when incompatible chemicals are mixed.[10][11]

Step 2: Container Selection and Management

  • Choose a Compatible Container : Use a container that is in good condition and compatible with the waste. For liquid waste, a borosilicate glass bottle or a high-density polyethylene (HDPE) carboy with a tight-fitting screw cap is ideal. Reusing the original product container is often a good practice.[10][12] The container must remain closed at all times except when actively adding waste.[12][13] This is a critical EPA requirement to prevent the release of vapors into the laboratory environment.

  • Avoid Overfilling : Fill containers to no more than 90% capacity to allow for vapor expansion and to prevent spills during handling and transport.

Step 3: Proper Labeling

  • Label Immediately : As soon as the first drop of waste is added, the container must be labeled.[12] This is a non-negotiable regulatory requirement.

  • Required Information : The label must, at a minimum, include:

    • The words "HAZARDOUS WASTE "[13][14]

    • The full chemical name: "This compound " (no formulas or abbreviations).[13]

    • An accurate list of all constituents by percentage if it is a mixture.

    • The date accumulation started.[15]

    • The name and contact information of the generating researcher or lab.[15]

Step 4: Accumulation in a Satellite Accumulation Area (SAA)

  • Designate an SAA : Store the labeled waste container in a designated SAA, which must be at or near the point of waste generation and under the control of the lab personnel.[9][13][14] This prevents the unnecessary transport of hazardous materials through the facility.

  • Secondary Containment : Place the waste container in a secondary containment bin or tray capable of holding the entire volume of the container. This provides a crucial safety net in case of a primary container leak.

Step 5: Arranging for Final Disposal

  • Contact EH&S : Once the waste container is 90% full or has been accumulating for the maximum time allowed by your institution (often 6-12 months), contact your facility's EH&S department to arrange for a waste pickup.[7][15]

  • Professional Disposal : The EH&S department will transport the waste to a central accumulation area before it is collected by a licensed hazardous waste disposal company for final treatment, typically via incineration.[16]

Emergency Procedures: Spills and Exposures

In the event of an accidental release or exposure, immediate and correct action is critical.

  • Personal Exposure :

    • Skin Contact : Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes.

    • Eye Contact : Flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.[1]

    • Ingestion : Seek immediate medical attention. Do not induce vomiting.[1]

  • Small Spills (Manageable by Lab Personnel) :

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit).

    • Carefully collect the absorbed material using non-sparking tools and place it in a sealable container.

    • Label the container as "Hazardous Waste: Spill Debris containing this compound" and dispose of it through EH&S.

    • Decontaminate the spill area.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper management of this compound waste.

G start Waste Generation (this compound) characterize Characterize as Hazardous Waste start->characterize segregate Segregate from Incompatible Waste Streams characterize->segregate container Select Compatible Container (e.g., HDPE, Glass) segregate->container label Label Container: 'HAZARDOUS WASTE' + Full Chemical Name + Date container->label store Store in Secondary Containment within Satellite Accumulation Area (SAA) label->store check_full Container >90% Full OR Max Accumulation Time Reached? store->check_full check_full->store No contact_ehs Request Pickup from Environmental Health & Safety (EH&S) check_full->contact_ehs Yes disposal Final Disposal by Licensed Vendor via EH&S contact_ehs->disposal

Caption: Disposal workflow for this compound waste.

Conclusion

The responsible disposal of this compound is a non-negotiable aspect of professional laboratory practice. By adhering to this systematic approach—grounded in hazard assessment, regulatory awareness, and procedural diligence—researchers can ensure they are protecting themselves, their colleagues, and the environment. Always consult your institution's specific Chemical Hygiene Plan and EH&S department, as they are your primary resources for ensuring compliance and safety.

References

Personal protective equipment for handling hexahydroindolizin-8(5H)-one

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides essential safety and operational protocols for handling hexahydroindolizin-8(5H)-one. It is structured to deliver not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and excellence in your laboratory.

Executive Summary: A Proactive Approach to Safety

Inferred Hazard Assessment

1.1. Extrapolation from a Structural Analog: The most pertinent safety information comes from 6,7-Dihydro-8(5H)-indolizinone. Based on its documented hazard statements, we must assume this compound presents, at a minimum, the following risks:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

1.2. Toxicological Context of Indolizidine Alkaloids: Indolizidine alkaloids are known for their diverse and potent biological effects, often acting as glycosidase inhibitors or modulators of ion channels.[1][5] Some are toxic and can cause neurological effects.[1] Given the pharmacologically active nature of this chemical class, all analogs should be handled with the assumption of high potency and potential toxicity until proven otherwise.

Personal Protective Equipment (PPE) Protocol

The selection of PPE is not a static checklist but a dynamic response to the specific procedure being performed. The causality is clear: the greater the risk of exposure (e.g., handling powders, volatile solutions, or large quantities), the higher the level of protection required.

2.1. Foundational PPE (Required for all handling operations):

  • Eye and Face Protection: Chemical splash goggles are mandatory. They must form a seal around the eyes to protect from splashes, which standard safety glasses do not prevent. When handling larger volumes (>50 mL) or performing reactions with a risk of splashing, a full-face shield must be worn in addition to splash goggles.[6]

  • Hand Protection: Double-gloving with nitrile gloves is required. The outer glove should be removed and disposed of immediately upon suspected contact with the chemical. For extended work, consider heavier-duty neoprene or butyl rubber gloves, as thin nitrile gloves offer only short-term splash protection. Always inspect gloves for tears or defects before use.

  • Body Protection: A flame-resistant lab coat, fully buttoned, is the minimum requirement. For procedures involving significant quantities or a high risk of splashing, a chemically resistant apron should be worn over the lab coat. Do not wear shorts or open-toed shoes in the laboratory.[7]

2.2. Respiratory Protection: The need for respiratory protection is dictated by the physical form of the chemical and the procedure.

  • Handling Solids: All weighing and transfers of solid this compound must be performed in a certified chemical fume hood or a powder containment hood to prevent inhalation of airborne particulates.

  • Handling Solutions: If there is any risk of generating aerosols or vapors (e.g., heating, sonicating, vortexing), work must be conducted within a chemical fume hood. If procedures must be performed outside a hood where aerosols could be generated, a NIOSH-approved respirator with an organic vapor/particulate cartridge is required. Respirator use necessitates prior medical clearance and fit-testing.

Table 1: PPE Levels for Specific Operational Scenarios
ScenarioEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing Solid (<1g) Chemical Splash GogglesDouble Nitrile GlovesLab CoatChemical Fume Hood
Preparing Stock Solutions Chemical Splash Goggles & Face ShieldDouble Nitrile GlovesLab Coat & Chemical-Resistant ApronChemical Fume Hood
Running Reactions Chemical Splash Goggles & Face ShieldDouble Nitrile GlovesLab Coat & Chemical-Resistant ApronChemical Fume Hood
Small-Scale Purification (e.g., Chromatography) Chemical Splash GogglesDouble Nitrile GlovesLab CoatChemical Fume Hood

Operational and Disposal Plans

A self-validating protocol ensures that safety is integrated into the workflow, not an afterthought.

3.1. Step-by-Step Safe Handling Protocol:

  • Preparation: Designate a specific area within a chemical fume hood for the procedure. Ensure an emergency eyewash station and safety shower are accessible and unobstructed.[6]

  • Donning PPE: Don all required PPE as outlined in Table 1 before handling the chemical container.

  • Weighing (Solid): Perform in a fume hood. Use a disposable weigh boat. After transfer, wipe down the spatula and any surfaces with a solvent-dampened cloth (e.g., ethanol or isopropanol), and dispose of the cloth as hazardous waste.

  • Transfer (Liquid): Use a syringe or cannula for liquid transfers to minimize exposure.

  • Post-Handling: Wipe down the exterior of the primary container before returning it to storage. Decontaminate the work area thoroughly.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination: outer gloves, apron, face shield, goggles, lab coat, inner gloves. Wash hands thoroughly with soap and water.

3.2. Storage Plan:

  • Store in a tightly sealed, clearly labeled container.

  • Keep in a cool, dry, well-ventilated area designated for toxic or research chemicals.

  • Store away from incompatible materials such as strong oxidizing agents.

3.3. Waste Disposal Plan: All materials contaminated with this compound are considered hazardous waste.

  • Segregation: This compound is a non-halogenated, nitrogen-containing organic waste.[8][9] It should be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Solid Waste: Used gloves, weigh boats, and contaminated paper towels should be placed in a sealed bag and then into the solid hazardous waste container.

  • Liquid Waste: Unused solutions and solvent rinses should be collected in a designated liquid hazardous waste container for non-halogenated organic compounds.[8]

  • Empty Containers: "Empty" containers that held the pure compound are still hazardous. They should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected as hazardous liquid waste.[7] Deface the label on the empty container and dispose of it in a designated container for contaminated lab glass or plastic.

Emergency Procedures: Immediate and Decisive Action

In the event of an exposure or spill, immediate and correct action is critical to mitigating harm.

4.1. Exposure Response:

  • Eye Contact:

    • Immediately flush the eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[6][10][11]

    • Remove contact lenses while flushing, if applicable.[11][12]

    • Seek immediate medical attention from an ophthalmologist or emergency services.[11]

  • Skin Contact:

    • Immediately remove all contaminated clothing while flushing the affected area with water at a safety shower or sink.[6][10]

    • Wash the area thoroughly with soap and water for at least 15 minutes.[13]

    • Seek medical attention if irritation develops or persists.[10]

  • Inhalation:

    • Move the affected person to fresh air immediately.

    • If breathing is difficult or has stopped, administer artificial respiration and call for immediate medical assistance.

  • Ingestion:

    • Do NOT induce vomiting.

    • Rinse the mouth with water.

    • Seek immediate medical attention. Contact a Poison Control Center for guidance.[10]

4.2. Spill Response Protocol:

  • Evacuate and Alert: Alert all personnel in the immediate area. If the spill is large or outside of a fume hood, evacuate the lab and call emergency services.

  • Contain: If the spill is small and contained within a fume hood, you may proceed with cleanup only if you are trained and have the appropriate PPE and materials.

  • PPE: Wear, at a minimum, double nitrile gloves, a lab coat, and chemical splash goggles.

  • Absorb: Cover the spill with an inert absorbent material like vermiculite or a chemical spill pillow, working from the outside in to prevent spreading.[10]

  • Collect: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol), followed by soap and water. Dispose of all cleaning materials as hazardous waste.

Visualization: PPE Selection Workflow

The following diagram illustrates the logical workflow for determining the appropriate level of personal protective equipment.

PPE_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Ensemble A Start: Assess Task B Physical Form? A->B C Scale of Operation? B->C Solid or Volatile Liquid B->C Dilute, Non-volatile Liquid D Level 1 PPE: - Splash Goggles - Double Nitrile Gloves - Lab Coat C->D < 1g or < 50mL E Level 2 PPE: - Level 1 + - Face Shield - Chem-Resistant Apron C->E > 1g or > 50mL F Action: Work in Fume Hood D->F E->F

Caption: PPE selection workflow for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.